molecular formula C8H19N B1584033 DI-Sec-butylamine CAS No. 626-23-3

DI-Sec-butylamine

Cat. No.: B1584033
CAS No.: 626-23-3
M. Wt: 129.24 g/mol
InChI Key: OBYVIBDTOCAXSN-UHFFFAOYSA-N
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Description

Di-sec-butylamine undergoes exothermic exchange reaction with the cluster [N,N,N′ ,N′ -tetramethyl bis-endo-BCH-2,5-diamide...H+... di-isopropylamine].>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butan-2-ylbutan-2-amine
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InChI

InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3
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InChI Key

OBYVIBDTOCAXSN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H19N
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DSSTOX Substance ID

DTXSID90870719
Record name 2-Butanamine, N-(1-methylpropyl)-
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Molecular Weight

129.24 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name Di-sec-butylamine
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CAS No.

626-23-3
Record name N-(1-Methylpropyl)-2-butanamine
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Foundational & Exploratory

An In-depth Technical Guide to Di-sec-butylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-sec-butylamine, a secondary aliphatic amine, is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, rubber chemicals, corrosion inhibitors, and pharmaceuticals.[1][2] Its unique structural feature, the presence of two bulky sec-butyl groups attached to a central nitrogen atom, imparts notable steric hindrance and lipophilicity, which in turn governs its reactivity and physical properties.[1] This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its characterization, and a summary of its synthesis and reactivity.

Chemical Structure and Identification

This compound consists of a nitrogen atom bonded to two sec-butyl groups. Due to the presence of two chiral centers at the secondary carbon atoms, it exists as a mixture of diastereomers ((±) and meso forms).

DOT Diagram of this compound Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name N-butan-2-ylbutan-2-amine[3]
CAS Number 626-23-3
Molecular Formula C₈H₁₉N[1]
Molar Mass 129.24 g/mol [1]
SMILES CCC(C)NC(C)CC
InChI 1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3
Synonyms Bis(1-methylpropyl)amine, N-sec-Butyl-2-butanamine[4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sharp, amine-like or fishy odor.[1][2] It is a flammable and corrosive compound.[5]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Odor Strong, fishy, amine-like[2]
Boiling Point 135 °C at 765 mmHg
Melting Point -70 °C
Density 0.753 g/mL at 25 °C
Refractive Index 1.41 at 20 °C
Flash Point 23.2 °C (closed cup)
pKa 10.91 at 25 °C[1]
Vapor Pressure 7.1 mmHg at 25 °C[4]
Solubility Limited solubility in water, miscible with most organic solvents.[2]

Synthesis and Reactivity

Synthesis

The industrial production of this compound is primarily achieved through two main routes:

  • Reductive Amination: This is a common and efficient method involving the reaction of 2-butanone with ammonia. The process first forms sec-butylamine, which then reacts with another molecule of 2-butanone in a subsequent reductive amination step to yield this compound. Catalysts such as Raney nickel, palladium, or platinum are typically employed in the presence of hydrogen.[2] This method is often favored due to its high selectivity.[2]

  • Amine Alkylation: This route involves the alkylation of ammonia or a primary amine (like sec-butylamine) with a sec-butyl halide (e.g., 2-bromobutane).[1] This method can be less selective, with the potential for the formation of by-products.[2]

DOT Diagram of a General Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Butanone 2-Butanone Reductive_Amination Reductive Amination 2-Butanone->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination Catalyst (e.g., Raney Ni) Catalyst (e.g., Raney Ni) Catalyst (e.g., Raney Ni)->Reductive_Amination Hydrogen Gas Hydrogen Gas Hydrogen Gas->Reductive_Amination Pressure & Temperature Pressure & Temperature Pressure & Temperature->Reductive_Amination Purification Purification (e.g., Distillation) Reductive_Amination->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Reactivity

This compound exhibits reactivity typical of a sterically hindered secondary amine.[2]

  • Basicity: It is a weak base and readily forms salts upon reaction with mineral acids.[1]

  • Nucleophilicity: The nitrogen atom possesses a lone pair of electrons, making it a nucleophile. However, the bulky sec-butyl groups sterically hinder this nucleophilicity, moderating its reactivity in comparison to less hindered secondary amines.[2] This can be advantageous in achieving selective chemical transformations.[2]

  • Reactions with Electrophiles: It reacts with various electrophiles in substitution, condensation, and addition reactions.[2] For instance, it can undergo alkylation and acylation reactions.[1]

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Determination of Physical Properties
  • Boiling Point: The boiling point is determined using a standard distillation apparatus at atmospheric pressure (or under reduced pressure with corresponding temperature correction). A calibrated thermometer is placed at the vapor-liquid equilibrium point to record the temperature at which the liquid boils.

  • Density: A calibrated pycnometer is used to determine the density at a specified temperature (e.g., 25 °C). The pycnometer is weighed empty, then filled with this compound and weighed again. The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

  • Refractive Index: The refractive index is measured using an Abbe refractometer at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line). A few drops of the sample are placed on the prism, and the instrument is adjusted to read the refractive index.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, benzene-d6) in an NMR tube.[6] A reference standard such as tetramethylsilane (TMS) is added.[6]

    • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The spectrum will show characteristic signals for the methyl, methylene, and methine protons of the sec-butyl groups, as well as a signal for the N-H proton.

    • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.[7] Due to the presence of diastereomers, the spectrum may show more peaks than expected for a single isomer.[6]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic absorption bands include the N-H stretching vibration (typically in the range of 3200-3500 cm⁻¹) and C-H stretching vibrations of the alkyl groups.[1]

  • Mass Spectrometry (MS):

    • Methodology: Mass spectral data is typically obtained using a gas chromatography-mass spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented.

    • Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 129). The fragmentation pattern will be characteristic of a branched secondary amine.[1]

DOT Diagram of an Experimental Workflow for Characterization:

Characterization_Workflow cluster_physprop Physical Property Determination cluster_spec Spectroscopic Analysis Sample This compound Sample Boiling_Point Boiling Point Measurement Sample->Boiling_Point Density_Measurement Density Measurement Sample->Density_Measurement Refractive_Index Refractive Index Measurement Sample->Refractive_Index NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_Analysis_Phys Physical Data Compilation Boiling_Point->Data_Analysis_Phys Density_Measurement->Data_Analysis_Phys Refractive_Index->Data_Analysis_Phys Data_Analysis_Spec Spectral Data Interpretation NMR->Data_Analysis_Spec IR->Data_Analysis_Spec MS->Data_Analysis_Spec

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[5] Handling should be performed in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[2] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[2]

Conclusion

This compound is a structurally interesting and commercially important secondary amine. Its physicochemical properties, largely dictated by the sterically demanding sec-butyl groups, make it a valuable intermediate in various fields of chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and industrial applications.

References

Di-sec-butylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of di-sec-butylamine, a secondary aliphatic amine with significant applications in industrial and pharmaceutical chemistry. This document details its chemical identity, physicochemical properties, synthesis methodologies, key applications, and safety protocols, with a focus on its relevance to organic synthesis and drug development.

Core Chemical Identity

This compound is a secondary amine characterized by two sec-butyl groups attached to a central nitrogen atom. This branched structure imparts significant steric hindrance and lipophilicity, which are key determinants of its chemical reactivity and utility.

  • CAS Number : 626-23-3[1]

  • Molecular Formula : C₈H₁₉N[1]

  • IUPAC Name : N-butan-2-ylbutan-2-amine[1]

  • Synonyms : Bis(1-methylpropyl)amine, N-(1-Methylpropyl)-2-butanamine, MPBA[1]

Physicochemical and Spectroscopic Data

The physical properties of this compound are summarized in the table below. Its nature as a volatile, flammable liquid necessitates specific handling and storage procedures.

PropertyValueReference(s)
Molecular Weight 129.24 g/mol [1]
Appearance Colorless to pale yellow liquid with a sharp, amine-like odor[2]
Boiling Point 135 °C (at 765 mmHg)[3]
Melting Point -70 °C
Density 0.753 g/mL (at 25 °C)[3]
Refractive Index n20/D 1.41[3]
Flash Point 19 °C (69 °F)
Solubility Slightly soluble in water; miscible with common organic solvents[4]

Spectroscopic data for this compound is available in public databases, providing reference spectra for identity confirmation.[1]

Synthesis Methodologies

This compound is produced industrially through controlled organic synthesis, as it is not a naturally occurring compound.[2] The primary routes to its synthesis involve the formation of carbon-nitrogen bonds through reductive amination or N-alkylation.

ExperimentalWorkflow start Start: Assemble Dry Glassware under Inert Atmosphere add_reagents 1. Add Ketone & Amine to Anhydrous Solvent start->add_reagents imine_formation 2. Stir for Imine/Iminium Ion Formation (20-60 min) add_reagents->imine_formation add_reductant 3. Add NaBH(OAc)₃ imine_formation->add_reductant reaction 4. Stir at Room Temp (12-24h) add_reductant->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Quench with NaHCO₃ (aq) & Extract with Solvent monitor->workup Complete dry_concentrate 6. Dry Organic Phase & Concentrate workup->dry_concentrate purify 7. Purify Product (Chromatography/Distillation) dry_concentrate->purify end End: Characterize Pure This compound purify->end

References

An In-depth Technical Guide on the Physical Properties of Di-Sec-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of di-sec-butylamine, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work, with a focus on accurate data presentation and reproducible experimental methodologies.

Core Physical Properties

This compound is a secondary aliphatic amine characterized by its branched structure, which influences its physical and chemical behavior. It presents as a colorless to pale yellow liquid with a distinct amine-like odor.[1]

Quantitative Data Summary

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

Physical PropertyValueConditions
Boiling Point 134 °CNot specified
134-137 °CStandard atmospheric pressure
135 °C765 mmHg
137-139 °CNot specified
Density 0.753 g/cm³at 20 °C
0.753 g/mLat 25 °C
0.74 g/mLNot specified

Note: The slight variations in boiling point can be attributed to differences in atmospheric pressure during measurement.[2][3]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research and development. The following sections detail standardized methodologies for measuring the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2][3][4] The Thiele tube method is a common and reliable technique for this determination.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or other suitable heating bath oil

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with liquid paraffin to the level of the side arm.

  • Add a small amount of this compound into the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heating oil level is above the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform temperature distribution.[4]

  • As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

  • Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Stop heating and allow the apparatus to cool.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[4] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in g/mL or g/cm³.

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • Ensure the pycnometer or graduated cylinder is clean and completely dry.

  • Measure and record the mass of the empty container using an analytical balance.[5][6]

  • Fill the container with this compound to a precisely known volume. If using a pycnometer, fill it completely.

  • Measure and record the mass of the container with the this compound.[5][6]

  • Measure and record the temperature of the liquid.

  • Calculate the mass of the this compound by subtracting the mass of the empty container from the mass of the filled container.

  • Calculate the density by dividing the mass of the this compound by its volume.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a physical property of a chemical compound.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Reporting Phase A Sample Acquisition & Purity Verification B Apparatus Calibration & Setup A->B C Experimental Measurement (e.g., Heating, Weighing) B->C Proceed to Experiment D Data Collection (e.g., Temperature, Mass, Volume) C->D E Data Processing & Calculation D->E Analyze Data F Result Validation & Error Analysis E->F G Final Report Generation F->G

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Solubility of Di-Sec-Butylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-sec-butylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, grounded in established chemical principles and available information. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to empower researchers in generating precise data for their specific applications.

Physicochemical Properties of this compound

This compound is a secondary aliphatic amine with two branched sec-butyl groups attached to the central nitrogen atom. This structure imparts significant lipophilic character and steric hindrance, which are key determinants of its reactivity and solubility profile.[1]

PropertyValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Sharp, penetrating amine-like[1]
Density 0.753 g/mL at 25 °C
Boiling Point 135 °C at 765 mmHg
Refractive Index n20/D 1.41

Solubility Profile of this compound

The solubility of this compound is largely dictated by the "like dissolves like" principle. The two sec-butyl groups create a predominantly nonpolar molecule, leading to high miscibility with a wide range of organic solvents. While one source indicates "very high solubility" in water, it is generally expected that amines with eight carbon atoms have limited water solubility.[1] Most sources describe this compound as being miscible with the majority of organic solvents.[1]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents, categorized by polarity.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneMiscibleThe nonpolar alkyl chains of this compound have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Diethyl Ether, Tetrahydrofuran (THF)MiscibleThis compound can act as a hydrogen bond acceptor, and its alkyl groups interact well with the organic portion of these solvents.
Polar Protic Ethanol, Methanol, IsopropanolMiscibleThe amine can form hydrogen bonds with the hydroxyl groups of alcohols, and the alkyl chains are compatible.

Note: "Miscible" indicates that the substances will mix in all proportions to form a single homogeneous phase.

G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound cluster_solvents Organic Solvents solute Predominantly Nonpolar nonpolar Nonpolar (e.g., Toluene) solute->nonpolar High Miscibility polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic High Miscibility polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic High Miscibility

Caption: Logical relationship of this compound solubility.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the isothermal shake-flask method followed by gravimetric analysis is a reliable technique. This method determines the equilibrium solubility of a solute in a solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • High-purity this compound

  • Analytical grade organic solvent

  • Analytical balance (±0.0001 g accuracy)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringe filters (compatible with the solvent and amine)

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is indicated by the presence of a second phase or turbidity after initial mixing.

    • Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved amine is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let any undissolved droplets settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended micro-droplets.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

    • Determine the mass of the solution.

    • Carefully evaporate the solvent from the flask under controlled conditions, such as in a fume hood with a gentle stream of nitrogen or using a rotary evaporator.

    • Once the solvent is fully removed, dry the flask containing the this compound residue in an oven at a temperature below its boiling point until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved this compound.

Calculation of Solubility:

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent) × 100

G Experimental Workflow for Solubility Determination start Start prep Prepare Saturated Solution (Excess amine in solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-48 hours with agitation) prep->equilibrate settle Settle Undissolved Amine (Allow to stand for >2 hours) equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through Syringe Filter withdraw->filter weigh_solution Weigh the Filtered Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate dry_residue Dry Residue to Constant Weight evaporate->dry_residue weigh_residue Weigh the Amine Residue dry_residue->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for determining this compound solubility.

Conclusion

This compound exhibits broad miscibility with a variety of common organic solvents, a characteristic attributable to its predominantly nonpolar structure. While quantitative solubility data is scarce in the literature, the provided qualitative assessment and detailed experimental protocol offer a robust framework for scientists and researchers. This guide serves as a valuable resource for solvent selection and for the precise, empirical determination of this compound solubility to meet specific research and development needs.

References

The Double-Edged Sword: A Technical Guide to the Steric Hindrance of Di-Sec-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-sec-butylamine, a secondary amine with the chemical formula C₈H₁₉N, presents a fascinating case study in the profound impact of steric hindrance on chemical reactivity and molecular interactions. The presence of two bulky sec-butyl groups attached to the nitrogen atom creates a sterically congested environment that significantly modulates its basicity and nucleophilicity. This technical guide provides an in-depth exploration of the steric effects of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its unique properties.

Physicochemical and Steric Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₉N[1][2]
Molecular Weight129.24 g/mol [1][2]
Boiling Point135 °C[3]
Density0.753 g/mL at 25 °C[3]
pKa of Conjugate Acid10.91 at 25°C[1]

Table 2: Comparative Steric and Electronic Parameters of Selected Amines

While a specific cone angle or %VBur for this compound is not published, a comparison with less hindered amines highlights its significant steric bulk. The A-value of a substituent is a measure of its steric demand in a cyclohexane ring and can serve as a proxy for its general bulkiness.

Amine/SubstituentTypepKa of Conjugate AcidA-Value (kcal/mol) of Alkyl GroupNotes
DiethylamineSecondary10.931.79 (for ethyl)Less sterically hindered than this compound.
This compound Secondary 10.91 2.15 (for sec-butyl) Significantly more sterically hindered than diethylamine. [1][4]
Di-tert-butylamineSecondary-4.9 (for tert-butyl)Extremely sterically hindered, often non-nucleophilic.
TriethylamineTertiary10.751.79 (for ethyl)Tertiary amine with moderate steric hindrance.

The data illustrates that while the basicity (pKa) of this compound is comparable to the less hindered diethylamine, the steric bulk of the sec-butyl groups is considerably larger. This disparity is the cornerstone of its unique reactivity.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, with reductive amination being a common and efficient method. The following protocol is a representative procedure based on established chemical principles.[5]

Experimental Protocol: Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound from 2-butanone and ammonia via a two-step reductive amination.

Materials:

  • 2-Butanone

  • Ammonia (anhydrous or concentrated aqueous solution)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) or Raney Nickel catalyst

  • Ethanol (or another suitable solvent)

  • Sodium sulfate (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-butanone (1.0 eq) in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of ammonia (1.0-1.2 eq) to the cooled 2-butanone solution while stirring.

    • Allow the reaction to stir at room temperature for 1-2 hours to form the sec-butylamine intermediate in situ.

    • For the second step, add another equivalent of 2-butanone (1.0 eq) to the reaction mixture and stir for an additional 1-2 hours to form the di-sec-butylimine.

  • Reduction:

    • Transfer the reaction mixture to a high-pressure hydrogenation vessel.

    • Carefully add the Pd/C or Raney Nickel catalyst (typically 1-5 mol%).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (pressure will vary depending on the apparatus and catalyst, typically 50-500 psi).

    • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.

    • Monitor the reaction progress by measuring hydrogen uptake.

    • Once the reaction is complete (no more hydrogen uptake), cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude this compound by fractional distillation to obtain the pure product.

Safety Precautions: This synthesis involves flammable solvents, hydrogen gas under pressure, and a pyrophoric catalyst (Raney Nickel). All steps should be performed in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment should be worn.

Visualizing Steric Hindrance and Synthesis

Graphviz diagrams can be used to visualize the concepts of steric hindrance and the synthetic pathways to this compound.

Steric_Hindrance cluster_diethylamine Diethylamine (Less Hindered) cluster_disecbutylamine This compound (More Hindered) N1 N Et1 Et N1->Et1 Et2 Et N1->Et2 H1 H N1->H1 N2 N sBu1 sec-Bu N2->sBu1 sBu2 sec-Bu N2->sBu2 H2 H N2->H2 Electrophile Electrophile (E+) Electrophile->N1 Electrophile->N2 Approach1 Easier Approach Approach2 Hindered Approach

Caption: Conceptual illustration of steric hindrance in this compound versus diethylamine.

Reductive_Amination_Workflow start Start: 2-Butanone & Ammonia imine_formation Step 1: Imine Formation (in situ generation of sec-butylamine, then di-sec-butylimine) start->imine_formation reduction Step 2: Catalytic Hydrogenation (e.g., Pd/C, H2) imine_formation->reduction workup Step 3: Work-up (Filtration, Extraction) reduction->workup purification Step 4: Purification (Fractional Distillation) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

Reactivity and Applications in Drug Development

The steric hindrance of this compound is not merely a structural feature but a critical determinant of its chemical behavior. It often acts as a non-nucleophilic base , capable of deprotonating acidic protons without engaging in nucleophilic attack on electrophilic centers. This property is highly valuable in organic synthesis, particularly in promoting elimination reactions over substitution reactions.[6]

In the context of drug development, the bulky sec-butyl groups can influence a molecule's pharmacokinetic and pharmacodynamic properties. Incorporating this compound or a similar sterically hindered moiety can:

  • Increase Lipophilicity: The alkyl groups enhance the molecule's affinity for lipid environments, potentially improving its ability to cross cell membranes.

  • Modulate Metabolism: The steric bulk can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life.

  • Influence Receptor Binding: The defined three-dimensional shape imposed by the sec-butyl groups can lead to specific and high-affinity interactions with biological targets.

Conclusion

This compound serves as an exemplary model for understanding and exploiting the principles of steric hindrance in chemistry. Its unique combination of basicity and steric bulk makes it a valuable tool in organic synthesis. For researchers in drug development, the lessons learned from the steric properties of this compound can inform the design of novel therapeutics with improved efficacy and metabolic stability. A thorough appreciation of its sterically governed reactivity is essential for any scientist working at the interface of chemistry and biology.

References

Di-sec-butylamine: A Technical Guide to its Dual Role as a Nucleophile and Weak Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-sec-butylamine, a secondary amine characterized by significant steric hindrance, presents a unique chemical profile, functioning as both a moderated nucleophile and a weak base. This dual reactivity, governed by its bulky sec-butyl groups, makes it a valuable reagent in organic synthesis, particularly in the production of fine chemicals, agrochemicals, and pharmaceuticals. This technical guide provides an in-depth analysis of the nucleophilic and basic properties of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to illustrate its practical applications.

Introduction

This compound [(CH₃CH₂CH(CH₃))₂NH] is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] As a secondary amine, the lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic properties. However, the presence of two bulky sec-butyl groups sterically hinders the nitrogen, moderating its reactivity compared to less hindered secondary amines.[1] This steric hindrance is a key feature that dictates its utility in organic synthesis, allowing for selective reactions.[1] This guide explores the fundamental chemical properties of this compound and provides practical insights into its application as a nucleophile and a weak base.

Physicochemical and Reactivity Profile

The chemical behavior of this compound is a direct consequence of its molecular structure. The key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₉N[3]
Molecular Weight 129.24 g/mol [3]
Boiling Point 134-136 °C[4]
Melting Point -70 °C[4]
Density 0.753 g/mL at 25 °C[4]
pKa of Conjugate Acid 10.91 at 25 °C[1]
Appearance Colorless to pale yellow liquid[1][2]
Basicity

With a pKa of 10.91 for its conjugate acid, this compound is classified as a weak base.[1] This property allows it to be used as a proton scavenger to neutralize acidic byproducts or to catalyze reactions that require a mild base.[1] Its steric bulk can be advantageous in preventing undesired side reactions that might occur with smaller, more nucleophilic bases.

Nucleophilicity

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile capable of attacking electrophilic centers.[1] However, the significant steric hindrance from the two sec-butyl groups moderates its nucleophilic reactivity.[1] This reduced nucleophilicity can be beneficial in promoting selectivity in certain reactions, preventing over-alkylation, for instance.[1]

This compound as a Nucleophile

Despite its steric bulk, this compound participates in a variety of reactions as a nucleophile, particularly in the synthesis of substituted amines and other nitrogen-containing compounds. Its primary applications in this context are in alkylation, acylation, and condensation reactions.[1]

Reductive Amination

A prominent example of this compound's nucleophilic character is its in-situ formation and subsequent reaction in the synthesis of N,N'-di-sec-butyl-p-phenylenediamine, a gasoline antioxidant.[5] In this process, p-phenylenediamine reacts with butanone in a reductive amination process.

Reductive_Amination p-Phenylenediamine p-Phenylenediamine Reaction_Vessel Autoclave p-Phenylenediamine->Reaction_Vessel Butanone Butanone Butanone->Reaction_Vessel Catalyst (Cu-Cr) Catalyst (Cu-Cr) Catalyst (Cu-Cr)->Reaction_Vessel H2 H2 H2->Reaction_Vessel Product N,N'-di-sec-butyl-p-phenylenediamine Reaction_Vessel->Product

Reductive amination workflow for N,N'-di-sec-butyl-p-phenylenediamine synthesis.

Experimental Protocol: Synthesis of N,N'-di-sec-butyl-p-phenylenediamine [5]

  • Materials:

    • p-Phenylenediamine (54 g)

    • Butanone (360 mL)

    • Cu-Cr catalyst (4 g)

    • Hydrogen gas

    • Nitrogen gas

  • Procedure:

    • Charge a high-pressure autoclave with p-phenylenediamine, butanone, and the Cu-Cr catalyst.

    • Purge the autoclave with nitrogen gas four times to remove air.

    • Introduce hydrogen gas to remove the remaining nitrogen.

    • Heat the mixture to 160 °C and maintain the pressure between 3.3 and 5.6 MPa.

    • Allow the reaction to proceed for 10-12 hours.

    • After the reaction, cool the autoclave and filter to remove the catalyst.

    • Remove excess butanone and by-product sec-butanol by atmospheric distillation to yield the final product.

  • Results:

    • Yield: Over 95%[5]

This compound as a Weak Base

The basicity of this compound is utilized in reactions where a mild, sterically hindered base is required. Its bulkiness can be advantageous in preventing it from acting as a competing nucleophile.

Catalysis of Condensation Reactions

This compound can catalyze aldol-type condensation reactions. For example, it has been investigated as a catalyst for the synthesis of methacrolein from formaldehyde and propionaldehyde.[6] In this reaction, the amine acts as a base to facilitate the formation of an enolate from propionaldehyde, which then attacks formaldehyde.

Aldol_Condensation Propionaldehyde Propionaldehyde Enolate_Formation Enolate Formation Propionaldehyde->Enolate_Formation This compound This compound (Base) This compound->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack Enolate_Formation->Nucleophilic_Attack Formaldehyde Formaldehyde Formaldehyde->Nucleophilic_Attack Intermediate Aldol Adduct Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Methacrolein Methacrolein Dehydration->Methacrolein

Catalytic cycle of this compound in methacrolein synthesis.

While effective, studies have shown that the steric hindrance of this compound can lead to a lower catalytic effect compared to less bulky secondary amines like dibutylamine under similar conditions.[6]

Applications in Industry

The dual reactivity of this compound makes it a versatile intermediate in several industrial sectors.

  • Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides.[2][7]

  • Pharmaceuticals: Its structure is incorporated into active pharmaceutical ingredients (APIs) to modify properties like lipophilicity.[7]

  • Corrosion Inhibitors: this compound and its derivatives are used in formulations to protect metal surfaces from corrosion.[1][8]

  • Rubber Chemicals: It is used in the production of vulcanization accelerators and other rubber additives.[7]

Conclusion

This compound's chemical character is defined by the interplay between the nucleophilicity of its secondary amine group and the significant steric hindrance imposed by its two sec-butyl substituents. This results in a reagent that is a weak base and a moderately effective nucleophile, with its reactivity being highly dependent on the steric environment of the electrophile. Its utility is demonstrated in various industrial syntheses, where its unique properties allow for controlled and selective reactions. The provided experimental protocol for the synthesis of N,N'-di-sec-butyl-p-phenylenediamine serves as a practical example of its application in a nucleophilic role. Further research into its use as a non-nucleophilic base in elimination reactions and other base-mediated transformations could expand its synthetic utility.

References

An In-depth Technical Guide to the Industrial Applications of Di-Sec-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-sec-butylamine (DSBA), a secondary aliphatic amine characterized by its branched sec-butyl groups, is a versatile chemical intermediate with significant industrial applications. Its unique structure, which imparts both steric hindrance and nucleophilicity, makes it a valuable precursor in the synthesis of a wide array of specialty chemicals. This guide provides a comprehensive technical overview of the primary industrial uses of this compound, including its role in the production of agrochemicals, pharmaceuticals, rubber accelerators, corrosion inhibitors, surfactants, and polymers. Detailed experimental protocols, quantitative performance data, and process visualizations are presented to offer a thorough understanding of its practical applications for researchers and professionals in chemical and drug development.

Introduction to this compound

This compound, with the chemical formula C₈H₁₉N, is a secondary aliphatic amine where the nitrogen atom is bonded to two sec-butyl groups. This structure results in significant steric hindrance compared to linear amines, which moderates its reactivity in a way that can be advantageous for selective synthetic applications.[1] It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] As a weak base and a nucleophile, this compound readily reacts with electrophiles and forms salts with mineral acids.[1] These properties make it a strategic building block in organic synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various industrial processes.

PropertyValueReferences
Molecular Formula C₈H₁₉N[2]
Molecular Weight 129.24 g/mol [2]
CAS Number 626-23-3[2]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, amine-like[1]
Boiling Point 134-137 °C[3]
Melting Point -70 °C[3]
Density 0.753 g/mL at 25 °C
Flash Point 19.1 °C[3]
Solubility Slightly soluble in water, miscible with most organic solvents.[4]

Core Industrial Applications

This compound serves as a critical intermediate in several key industrial sectors due to its unique chemical properties.

G cluster_Agro Synthesis of cluster_Pharma Synthesis of cluster_Rubber Synthesis of cluster_Polymer Used as DSBA This compound Agrochemicals Agrochemicals DSBA->Agrochemicals Pharmaceuticals Pharmaceuticals DSBA->Pharmaceuticals Rubber Rubber Industry DSBA->Rubber Corrosion Corrosion Inhibitors DSBA->Corrosion Surfactants Surfactants DSBA->Surfactants Polymers Polymers DSBA->Polymers Herbicides Thiocarbamate Herbicides Agrochemicals->Herbicides Pesticides Pesticides Agrochemicals->Pesticides PGR Plant Growth Regulators Agrochemicals->PGR APIs APIs & Intermediates Pharmaceuticals->APIs Accelerators Dithiocarbamate Accelerators Rubber->Accelerators ChainExtender Chain Extender (Polyurethanes) Polymers->ChainExtender

Figure 1: Core industrial applications of this compound.
Agrochemicals

This compound is a precursor for a variety of agrochemicals, including herbicides, pesticides, and plant growth regulators.[1][5][6] The branched sec-butyl groups can enhance the stability and environmental persistence of the final active ingredient.[1]

A significant application is in the synthesis of thiocarbamate herbicides, which are used to control weeds in various crops.[4] These herbicides function by inhibiting lipid synthesis in germinating plants.[7]

Example Synthesis: Thiocarbamates A general route to thiocarbamates involves the reaction of this compound with a carbonyl sulfide equivalent, followed by alkylation. A more direct industrial method is the carbonylation of amines.[8]

G DSBA This compound Intermediate Dithiocarbamate Salt DSBA->Intermediate + CS2, Base CS2 Carbon Disulfide (or alternative) Base Base (e.g., NaOH) AlkylHalide Alkyl Halide (R-X) Thiocarbamate Thiocarbamate Herbicide Intermediate->Thiocarbamate + R-X G cluster_reactants Reactants cluster_products Resulting Polymer Structure Isocyanate Isocyanate Prepolymer (-NCO terminated) Reaction Reaction Isocyanate->Reaction DSBA This compound (Chain Extender) DSBA->Reaction HardSegment Formation of Urea Linkages (Hard Segments) Reaction->HardSegment Polymer Polyurethane-Urea Elastomer HardSegment->Polymer Increased Rigidity & Abrasion Resistance G start Start step1 Dissolve NaOH in Methanol start->step1 step2 Add this compound step1->step2 step3 Cool Reaction Mixture step2->step3 step4 Add Carbon Disulfide (CS2) dropwise step3->step4 step5 Stir at Room Temperature (1h) step4->step5 step6 Leave Overnight step5->step6 step7 Evaporate Solvent step6->step7 end Obtain Sodium di-sec-butyldithiocarbamate step7->end

References

Di-sec-butylamine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for di-sec-butylamine. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory and industrial setting. This guide includes a summary of quantitative safety data, detailed experimental protocols for key toxicological assays, and visual diagrams to illustrate handling procedures, emergency response, and potential metabolic pathways.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is a secondary aliphatic amine with a characteristic amine-like odor.[1] Understanding its physical and chemical properties is crucial for safe handling and storage.

PropertyValueReference(s)
Molecular Formula C₈H₁₉N[2]
Molecular Weight 129.24 g/mol [2]
Appearance Colorless liquid[1]
Odor Amine-like[1]
Boiling Point 134-137 °C[3]
Melting Point -70 °C[3]
Flash Point 23.2 °C (closed cup)[4]
Density 0.753 g/mL at 25 °C[4]
Vapor Pressure 7.1 mmHg at 25°C
Solubility Slightly soluble in water (7 g/L), miscible with common organic solvents.[5]
pKa 10.91 at 25°C[3]

Toxicological Data

This compound is classified as acutely toxic and can cause severe skin burns and eye damage.[1][3] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[6]

Hazard ClassificationGHS CategoryStatementReference(s)
Flammable Liquids Category 3Flammable liquid and vapor.[5]
Acute Toxicity, Oral Category 4Harmful if swallowed.[5]
Acute Toxicity, Dermal Category 4Harmful in contact with skin.[5]
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[5]
Skin Corrosion/Irritation -Causes severe skin burns.[3]
Serious Eye Damage/Irritation -Causes serious eye damage.[3]

Experimental Protocols

The safety data for this compound is derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test is designed to assess the potential of a substance to cause irritation or corrosion to the eyes.

  • Test System: The study is typically conducted on a single albino rabbit.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as an untreated control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to evaluate the degree of ocular reaction. Scoring systems are used to quantify corneal opacity, iritis, and conjunctival redness and swelling.

  • Endpoint: The test determines if the substance is an irritant (effects are reversible within 21 days) or corrosive (causes irreversible tissue damage).

OECD Test Guideline 476: In Vitro Mammalian Cell Gene Mutation Test

This assay evaluates the potential of a chemical to induce gene mutations in cultured mammalian cells.

  • Test System: Established mammalian cell lines, such as L5178Y mouse lymphoma cells or Chinese hamster ovary (CHO) cells, are used.

  • Procedure: The cells are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 mix from rat liver).

  • Endpoint: The frequency of mutations at specific gene loci (e.g., thymidine kinase or hypoxanthine-guanine phosphoribosyl transferase) is measured. A significant, dose-dependent increase in the mutant frequency indicates a positive result.

OECD Test Guideline 475: Mammalian Bone Marrow Chromosomal Aberration Test

This in vivo test assesses the potential of a substance to cause structural chromosomal damage in the bone marrow cells of mammals.

  • Test System: Typically conducted in rodents, such as rats or mice.

  • Procedure: The animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection. Bone marrow cells are collected at appropriate time intervals after exposure.

  • Analysis: The collected cells are examined under a microscope for chromosomal aberrations, such as breaks, deletions, and exchanges.

  • Endpoint: A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations compared to the control group indicates a positive result.

Handling and Storage Precautions

Proper handling and storage are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., butyl rubber, nitrile rubber), and wear protective clothing, including a lab coat and closed-toe shoes.

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Ground and bond containers when transferring material.

  • Wash thoroughly after handling.

Storage Conditions
  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as oxidizing agents, acids, and acid chlorides.[7]

  • Protect from moisture.[1]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Ground Equipment Ground Equipment Ensure Ventilation->Ground Equipment Transfer Chemical Transfer Chemical Ground Equipment->Transfer Chemical Close Container Close Container Transfer Chemical->Close Container Clean Work Area Clean Work Area Close Container->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands End End Wash Hands->End Start Start Start->Assess Risks

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but may not be effective in extinguishing the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Thermal decomposition may produce toxic gases, including nitrogen oxides and carbon monoxide.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Use non-sparking tools.

G Emergency Response for this compound Spill Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Eliminate Ignition Sources Eliminate Ignition Sources Spill Occurs->Eliminate Ignition Sources Seek Medical Attention if Exposed Seek Medical Attention if Exposed Spill Occurs->Seek Medical Attention if Exposed Wear PPE Wear PPE Evacuate Area->Wear PPE Eliminate Ignition Sources->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Dispose Collect and Dispose Absorb with Inert Material->Collect and Dispose Decontaminate Area Decontaminate Area Collect and Dispose->Decontaminate Area G Generalized Metabolic Pathway of Secondary Alkylamines This compound This compound CYP450 CYP450 This compound->CYP450 N-dealkylation N-dealkylation CYP450->N-dealkylation N-hydroxylation N-hydroxylation CYP450->N-hydroxylation sec-Butylamine sec-Butylamine N-dealkylation->sec-Butylamine Secondary Hydroxylamine Secondary Hydroxylamine N-hydroxylation->Secondary Hydroxylamine Further Oxidation Further Oxidation Secondary Hydroxylamine->Further Oxidation Nitrone Nitrone Further Oxidation->Nitrone Reactive Metabolites Reactive Metabolites Nitrone->Reactive Metabolites Cellular Toxicity Cellular Toxicity Reactive Metabolites->Cellular Toxicity

References

The Dawn of Aliphatic Secondary Amines: A Technical Guide to Their Discovery, Synthesis, and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of aliphatic secondary amines, a class of organic compounds foundational to modern chemistry and pharmacology. From their initial synthesis in the mid-19th century to the development of selective synthetic methodologies, this document traces the pivotal moments and key scientific figures that shaped our understanding of these molecules. This guide details the evolution of experimental protocols for their synthesis and separation, presents quantitative physicochemical data for a representative secondary amine, and illustrates key conceptual and experimental workflows through detailed diagrams.

Introduction: The Emergence of Amine Chemistry

The story of aliphatic secondary amines is deeply rooted in the broader history of amine chemistry, which began to flourish in the mid-19th century. The pioneering work of French chemist Charles-Adolphe Wurtz and German chemist August Wilhelm von Hofmann laid the essential groundwork for understanding the structure, classification, and reactivity of amines.[1][2]

In 1849, Wurtz reported the first synthesis of an aliphatic amine, ethylamine, by reacting ethyl isocyanate with potassium hydroxide.[1] This discovery challenged the prevailing belief that ammonia was unique in its basicity among nitrogenous compounds and opened the door to a new class of "compound ammonias."

Shortly thereafter, August Wilhelm von Hofmann, a student of Justus von Liebig, embarked on a systematic investigation of amines. Hofmann's research established the structural relationship between amines and ammonia, leading to his classification of amines as primary, secondary, and tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom.[2][3] Hofmann successfully synthesized a series of ethylamines, including diethylamine and triethylamine, by reacting ethyl iodide with ammonia, demonstrating the progressive substitution of hydrogen atoms on the ammonia molecule.[2]

The Challenge of Selective Synthesis: Overcoming Polyalkylation

A significant hurdle in the early synthesis of secondary amines was the issue of overalkylation. The direct reaction of a primary amine with an alkyl halide, a logical extension of Hofmann's work, often resulted in a mixture of the desired secondary amine, the unreacted primary amine, the tertiary amine, and even the quaternary ammonium salt.[4] This lack of selectivity posed a considerable challenge for isolating pure secondary amines.

The primary amine, once formed, can itself act as a nucleophile and react with another molecule of the alkyl halide to form a secondary amine. This secondary amine can then react further to produce a tertiary amine, and so on. The similar reactivity of primary, secondary, and tertiary amines made it difficult to control the reaction to favor the formation of a single product.

To address this, early chemists developed separation techniques to isolate the components of the resulting amine mixture. One of the most notable historical methods is "Hofmann's method for separation of amines."

Physicochemical Properties of a Representative Aliphatic Secondary Amine: Diethylamine

Diethylamine, [(CH₃CH₂)₂NH], is a prototypical aliphatic secondary amine that was among the early amines synthesized and characterized. Its physical and chemical properties are representative of many simple, short-chain secondary amines.

PropertyValueReference(s)
Molar Mass73.14 g/mol [5][6]
AppearanceColorless liquid[5][6]
OdorStrong, fishy, ammonia-like[5][6]
Boiling Point55.5 °C (131.9 °F; 328.6 K)[5][6][7]
Melting Point-50 °C (-58 °F; 223 K)[5][6][7]
Density0.707 g/cm³ at 20 °C[5][6]
Solubility in WaterMiscible[5][6]

Experimental Protocols

Historical Synthesis of Diethylamine (Based on Hofmann's Alkylation)

While Hofmann's initial syntheses produced a mixture of amines, subsequent work focused on optimizing conditions and separation techniques to isolate the desired products. The following is a generalized protocol based on the historical reaction of ethyl iodide with ammonia.

Reaction Scheme:

2 C₂H₅I + 3 NH₃ → (C₂H₅)₂NH + 2 NH₄I

Procedure:

  • Reaction Setup: A sealed tube or pressure vessel is charged with a concentrated solution of ammonia in ethanol.

  • Addition of Alkyl Halide: Ethyl iodide is added to the ethanolic ammonia solution. The ratio of reactants is crucial; a large excess of ammonia favors the formation of the primary amine, while controlling the stoichiometry is necessary to increase the yield of the secondary amine.

  • Heating: The sealed vessel is heated for several hours to facilitate the nucleophilic substitution reactions.

  • Isolation of Amine Mixture: After cooling, the resulting mixture contains ethylamine, diethylamine, triethylamine, and their corresponding hydroiodide salts, along with unreacted ammonia and ammonium iodide. The solvent is removed by distillation.

  • Separation: The mixture of free amines and their salts is then subjected to a separation method, such as Hofmann's method described below.

Hofmann's Method for the Separation of Primary, Secondary, and Tertiary Amines

This classical method, developed by August Wilhelm von Hofmann, utilizes the differential reactivity of primary, secondary, and tertiary amines with diethyl oxalate.

Procedure:

  • Reaction with Diethyl Oxalate: The mixture of amines is treated with diethyl oxalate.

    • Primary amines react to form a solid dialkyloxamide.

    • Secondary amines react to form a liquid N,N-dialkyloxamic ester.

    • Tertiary amines do not react.

  • Separation of the Tertiary Amine: The reaction mixture is subjected to distillation. The unreacted tertiary amine, being the most volatile component that is not a high-boiling ester, is distilled off first.

  • Separation of the Primary and Secondary Amine Derivatives: The remaining mixture contains the solid dialkyloxamide and the liquid N,N-dialkyloxamic ester. These can be separated by filtration.

  • Liberation of the Primary Amine: The solid dialkyloxamide is hydrolyzed with a strong base, such as aqueous potassium hydroxide (KOH), to yield the primary amine, which is then isolated by distillation.

  • Liberation of the Secondary Amine: The liquid N,N-dialkyloxamic ester is also hydrolyzed with a strong base (e.g., aqueous KOH) to regenerate the secondary amine, which is then purified by distillation.

The Hinsberg Test for the Identification of Secondary Amines

The Hinsberg test, developed by Oscar Hinsberg in 1890, is a reliable method to distinguish between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride.

Procedure:

  • Reaction with Benzenesulfonyl Chloride: The amine is shaken with benzenesulfonyl chloride in the presence of an aqueous alkali (e.g., NaOH or KOH).

  • Observation for a Secondary Amine: A secondary amine reacts to form an N,N-disubstituted sulfonamide. This product does not have an acidic proton on the nitrogen atom and is therefore insoluble in the alkaline solution, forming a precipitate.

  • Differentiation from Primary and Tertiary Amines:

    • A primary amine forms an N-substituted sulfonamide which has an acidic proton and is therefore soluble in the alkali. Acidification of this solution will cause the sulfonamide to precipitate.

    • A tertiary amine does not react with the benzenesulfonyl chloride under these conditions.

The Evolution of Selective Synthesis: Reductive Amination

A significant advancement in the selective synthesis of secondary amines was the development of reductive amination. This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. This two-step, one-pot reaction avoids the problem of overalkylation.

The general workflow for reductive amination is as follows:

  • Imine Formation: A primary amine is reacted with an aldehyde or ketone under mildly acidic conditions to form an imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to a secondary amine.

Historical Role in Drug Development

The discovery and structural elucidation of aliphatic secondary amines played a crucial role in the development of medicinal chemistry. The secondary amine moiety is a common feature in many biologically active molecules and pharmaceuticals.

In the early 20th century, as the principles of pharmacology and drug design began to emerge, the ability to synthesize and modify molecules containing the secondary amine group was instrumental. For example, the development of local anesthetics was influenced by the structure of cocaine, which contains a tertiary amine. Simpler synthetic analogs, some containing secondary amine structures, were investigated to retain the desired anesthetic properties while reducing toxicity and addictive potential.

An example of an early synthetic drug containing a secondary aliphatic amine is Mecamylamine , which was introduced in the 1950s for the treatment of hypertension.[5] Its mechanism of action involves blocking nicotinic acetylcholine receptors in autonomic ganglia.

The basicity of the nitrogen atom in secondary amines allows for the formation of water-soluble salts, which is a critical property for drug formulation and administration.

Visualizations

Historical_Amine_Synthesis cluster_19th_Century Mid-19th Century cluster_late_19th_early_20th Late 19th to Early 20th Century Wurtz Wurtz (1849) Ethyl Isocyanate + KOH Primary_Amine Primary_Amine Wurtz->Primary_Amine Primary Amine Synthesis Hofmann_alkylation Hofmann (c. 1850) Alkyl Halide + Ammonia Amine_Mixture Amine_Mixture Hofmann_alkylation->Amine_Mixture Mixture of 1°, 2°, 3° Amines Hofmann_separation Hofmann's Separation (Diethyl Oxalate) Reductive_Amination Reductive Amination (e.g., Leuckart reaction) Primary_Amine->Reductive_Amination Amine_Mixture->Hofmann_separation Separation Hinsberg_Test Hinsberg Test (1890) (Benzenesulfonyl Chloride) Amine_Mixture->Hinsberg_Test Identification Secondary_Amine Secondary_Amine Reductive_Amination->Secondary_Amine Selective Secondary Amine Synthesis Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Reductive_Amination

Figure 1: Historical Progression of Aliphatic Amine Synthesis and Analysis.

Hofmann_Separation_Workflow start Mixture of Primary (1°), Secondary (2°), and Tertiary (3°) Amines react_oxalate React with Diethyl Oxalate start->react_oxalate products Products: - Solid Dialkyloxamide (from 1°) - Liquid Oxamic Ester (from 2°) - Unreacted 3° Amine react_oxalate->products distill_tertiary Distillation products->distill_tertiary tertiary_amine Isolated Tertiary Amine distill_tertiary->tertiary_amine filter_solids Filtration distill_tertiary->filter_solids Residue solid_oxamide Solid Dialkyloxamide filter_solids->solid_oxamide Solid liquid_ester Liquid Oxamic Ester filter_solids->liquid_ester Filtrate hydrolyze_oxamide Hydrolysis with KOH solid_oxamide->hydrolyze_oxamide hydrolyze_ester Hydrolysis with KOH liquid_ester->hydrolyze_ester primary_amine Isolated Primary Amine hydrolyze_oxamide->primary_amine secondary_amine Isolated Secondary Amine hydrolyze_ester->secondary_amine

Figure 2: Experimental Workflow for Hofmann's Separation of Amines.

Conclusion

The discovery and systematic study of aliphatic secondary amines in the 19th century were pivotal in the development of modern organic chemistry. The initial challenges of non-selective synthesis spurred the invention of crucial separation techniques and, eventually, more sophisticated and selective synthetic methods like reductive amination. The foundational understanding of the properties and reactivity of these compounds, established by pioneers like Wurtz and Hofmann, directly contributed to the rise of medicinal chemistry and the rational design of therapeutic agents. Today, the synthesis and modification of aliphatic secondary amines remain a cornerstone of academic research and the pharmaceutical industry, a testament to the enduring legacy of their early discoverers.

References

An In-Depth Technical Guide on the Lipophilicity and Bioavailability of Di-Sec-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the lipophilicity and bioavailability of di-sec-butylamine, a secondary aliphatic amine with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries.[1] The document summarizes key physicochemical properties, details established experimental protocols for the determination of lipophilicity and bioavailability, and explores potential metabolic pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations using the DOT language to illustrate metabolic pathways and experimental workflows, adhering to specified design constraints. This guide is intended to serve as a critical resource for researchers and professionals involved in drug discovery and development, offering foundational knowledge and practical methodologies for the assessment of compounds structurally related to this compound.

Introduction

This compound, with the chemical formula C₈H₁₉N, is a secondary amine characterized by two sec-butyl groups attached to a nitrogen atom.[1][2] Its molecular structure imparts a notable degree of lipophilicity, a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the interplay between lipophilicity and bioavailability is paramount in the development of new chemical entities for therapeutic or agricultural use. The branched alkyl structure of this compound is often leveraged to modulate the physicochemical properties of drug candidates to enhance their absorption and bioavailability.[1] This guide delves into the core considerations of these properties for this compound, providing both theoretical understanding and practical experimental frameworks.

Physicochemical Properties and Lipophilicity

The lipophilicity of a compound is a key physicochemical property that influences its partitioning behavior between lipid and aqueous environments, thereby affecting its ability to cross biological membranes. It is commonly quantified by the partition coefficient (LogP).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to its lipophilicity and potential bioavailability.

PropertyValueReference(s)
Molecular Formula C₈H₁₉N[1][2][3][4]
Molecular Weight 129.24 g/mol [2][3][4]
LogP (octanol/water) 2.39 - 2.63[2]
Boiling Point 134-135 °C[2]
Melting Point -70 °C[2]
Water Solubility Very soluble[2]
pKa 10.91[2]
Appearance Colorless liquid[1][2][3][4][5]
Odor Amine-like, fishy[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the lipophilicity and assess the bioavailability of this compound or structurally similar compounds.

Determination of Partition Coefficient (LogP): Shake Flask Method (OECD Guideline 107)

The shake flask method is a classic and widely accepted technique for the experimental determination of the octanol-water partition coefficient.[6][7][8]

Objective: To determine the LogP value of this compound.

Materials:

  • This compound (high purity)

  • n-Octanol (analytical grade, pre-saturated with water)

  • Water (high purity, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) or High-Performance Liquid Chromatography (HPLC))

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

  • Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method and not exceed 0.01 mol/L in either phase.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution and a known volume of the water to a centrifuge tube. The volume ratio of the two phases should be varied in different runs (e.g., 1:1, 1:2, 2:1).

    • Securely cap the tubes and shake them at a constant temperature (20-25 °C) until equilibrium is reached. A shaking time of at least 24 hours is recommended, although shorter times may be sufficient if demonstrated to be adequate.

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and water phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from each phase, avoiding any cross-contamination.

    • Analyze the concentration of this compound in both the n-octanol and water phases using a validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase (C_octanol) to its concentration in the aqueous phase (C_water) at equilibrium:

    • P = C_octanol / C_water

    • LogP = log10(P)

  • Data Reporting: The final LogP value is reported as the average of the determinations from the different phase volume ratios. The individual LogP values should ideally fall within a range of ± 0.3 log units.[8]

In Vitro Intestinal Permeability: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the oral absorption of drugs.[9][10][11][12]

Objective: To assess the intestinal permeability of this compound and determine its potential for active transport.

Materials:

  • Caco-2 cells (from a reputable cell bank, e.g., ATCC)

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES buffer)

  • This compound

  • Reference compounds for low and high permeability (e.g., Lucifer yellow and propranolol, respectively)

  • Efflux transporter inhibitors (e.g., verapamil for P-glycoprotein)

  • LC-MS/MS for quantification

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in flasks until they reach approximately 80-90% confluency.

    • Seed the cells onto Transwell® inserts at an appropriate density.

    • Culture the cells on the inserts for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the cell monolayers. Only monolayers with TEER values within the established range for the laboratory should be used.

    • The permeability of a paracellular marker (e.g., Lucifer yellow) can also be assessed to confirm monolayer integrity.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the transport buffer containing this compound (at a non-toxic concentration) to the apical (A) or basolateral (B) side of the monolayer (the donor compartment).

    • Add fresh transport buffer to the receiver compartment.

    • To investigate active efflux, perform the assay in both directions (A-to-B and B-to-A).

    • To identify the involvement of specific efflux transporters, co-incubate with an appropriate inhibitor.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.

    • At the end of the experiment, take a sample from the donor compartment.

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of appearance of the substance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): The ER is calculated as the ratio of the Papp in the B-to-A direction to the Papp in the A-to-B direction:

    • ER = Papp(B-A) / Papp(A-B)

    • An ER greater than 2 is generally indicative of active efflux.

Bioavailability Considerations

Bioavailability refers to the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. For orally administered compounds, this is primarily influenced by absorption and first-pass metabolism.

Absorption

The absorption of this compound is expected to be influenced by its moderate lipophilicity (LogP ~2.4-2.6) and its basic nature (pKa ~10.9). Its lipophilicity suggests that it can readily partition into and diffuse across the lipid bilayers of the intestinal epithelium. However, at the physiological pH of the intestine, a significant fraction of the molecule will be protonated, which may limit passive diffusion. The "very soluble" nature in water also plays a role in its dissolution in the gastrointestinal fluids.[2]

Metabolism

Potential metabolic pathways for this compound include:

  • N-dealkylation: Removal of one of the sec-butyl groups to form sec-butylamine and a corresponding ketone or aldehyde.

  • N-oxidation: Oxidation of the nitrogen atom to form a hydroxylamine derivative. For secondary amines, this can be a significant pathway.[16][17]

  • C-oxidation (Hydroxylation): Oxidation of the alkyl chains (sec-butyl groups) at various positions.

The extent of first-pass metabolism will significantly impact the oral bioavailability of this compound.

Mandatory Visualizations

Potential Metabolic Pathway of this compound

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism DiSecButylamine This compound N_Hydroxylamine N-Hydroxy-di-sec-butylamine DiSecButylamine->N_Hydroxylamine N-Oxidation Sec_Butylamine Sec-Butylamine DiSecButylamine->Sec_Butylamine N-Dealkylation Hydroxylated_Metabolite Hydroxylated this compound DiSecButylamine->Hydroxylated_Metabolite C-Oxidation Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) N_Hydroxylamine->Conjugated_Metabolites Conjugation Sec_Butylamine->Conjugated_Metabolites Conjugation Hydroxylated_Metabolite->Conjugated_Metabolites Conjugation

Caption: Generalized Phase I and Phase II metabolic pathways for this compound.

Experimental Workflow for Lipophilicity and Bioavailability Assessment

Experimental_Workflow cluster_0 Physicochemical Characterization cluster_2 In Vivo Pharmacokinetic Studies Start Compound of Interest (this compound) LogP LogP Determination (Shake Flask Method) Start->LogP Solubility Aqueous Solubility Determination Start->Solubility pKa pKa Determination Start->pKa Permeability Intestinal Permeability (Caco-2 Assay) LogP->Permeability Solubility->Permeability PK_Study In Vivo PK Study (e.g., in Rodents) Permeability->PK_Study Metabolic_Stability Metabolic Stability (Liver Microsomes/Hepatocytes) Metabolic_Stability->PK_Study Bioavailability_Calc Calculate Bioavailability (%F) PK_Study->Bioavailability_Calc

Caption: A logical workflow for the assessment of lipophilicity and bioavailability.

Conclusion

This compound possesses moderate lipophilicity, as indicated by its LogP value, which is a favorable characteristic for its potential to cross biological membranes. Its basicity and good water solubility will also play significant roles in its absorption and distribution. While direct bioavailability and metabolism data are limited, established in vitro and in vivo experimental protocols, as outlined in this guide, can be readily applied to thoroughly characterize its pharmacokinetic profile. The potential for extensive first-pass metabolism via cytochrome P450 enzymes is a critical consideration for any oral formulation development. This technical guide provides a foundational framework for researchers and drug development professionals to approach the study of this compound and structurally related compounds, enabling a more informed and efficient development process.

References

Spectroscopic Profile of Di-sec-butylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for di-sec-butylamine. The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound, with the chemical formula C₈H₁₉N, is a secondary amine characterized by two sec-butyl groups attached to a nitrogen atom.[1] Its structural elucidation and purity assessment are critically dependent on spectroscopic techniques. This document details the expected ¹H NMR, ¹³C NMR, and FT-IR spectral data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Presentation

The quantitative spectroscopic data for this compound are summarized in the following tables. It is important to note that obtaining a complete, publicly available experimental dataset for this compound is challenging. Therefore, the presented data is a composite of reported information and educated estimations based on the analysis of structurally similar compounds, such as sec-butylamine and other secondary amines.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the sec-butyl groups. Due to the presence of a chiral center on each sec-butyl group, the molecule can exist as a mixture of diastereomers, which can lead to more complex spectra than anticipated for a simple symmetric molecule.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H0.8 - 1.5Broad Singlet-
CH-N2.5 - 2.8Multiplet~ 6-7
CH₂1.3 - 1.6Multiplet~ 7
CH₃ (CH)0.9 - 1.1Doublet~ 6-7
CH₃ (CH₂)0.8 - 1.0Triplet~ 7

Note: The chemical shifts are predictions based on typical values for aliphatic amines and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the four different carbon environments in the sec-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
CH-N50 - 55
CH₂29 - 34
CH₃ (CH)19 - 24
CH₃ (CH₂)10 - 15

Note: These are estimated chemical shifts. A study has shown that in the presence of carbonated water, a peak for bicarbonate may be observed around 162 ppm in the ¹³C NMR spectrum.[2]

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands for a secondary amine.

Table 3: Key Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3500Medium, Sharp
C-H Stretch (aliphatic)2850 - 2970Strong
C-H Bend1450 - 1470Medium
C-N Stretch1100 - 1200Medium

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality NMR and FT-IR spectra of liquid amine samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).

    • Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • Set appropriate spectral width, acquisition time, and relaxation delay.

      • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Materials:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks in the spectrum.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe after the measurement.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) or use neat (IR) Sample->Dissolve Transfer Transfer to NMR Tube or ATR Crystal Dissolve->Transfer NMR_acq NMR Spectrometer (¹H & ¹³C) Transfer->NMR_acq NMR IR_acq FT-IR Spectrometer Transfer->IR_acq IR NMR_proc Fourier Transform, Phasing, Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction, Baseline Correction IR_acq->IR_proc NMR_analysis Chemical Shift Analysis, Integration, Coupling Constants NMR_proc->NMR_analysis IR_analysis Peak Identification (Functional Groups) IR_proc->IR_analysis Structure Structural Elucidation & Purity Assessment NMR_analysis->Structure IR_analysis->Structure

Caption: General workflow for spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and analysis, it is always recommended to acquire experimental data on the specific sample of interest and compare it with reference spectra from authenticated sources.

References

A Technical Guide to Di-Sec-Butylamine: Commercial Availability, Purity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of di-sec-butylamine, a secondary aliphatic amine with significant applications as a versatile intermediate in the synthesis of agrochemicals, corrosion inhibitors, and notably, as a building block in pharmaceutical research and development. Its branched alkyl structure is strategically employed to modify the physicochemical properties of drug candidates, such as solubility and lipophilicity.[1]

Commercial Availability and Purity Grades

This compound is readily available from several major chemical suppliers. The most commonly offered purity grade is ≥99%, suitable for most research and development applications, including pharmaceutical synthesis. Below is a summary of offerings from prominent vendors.

SupplierPurity Grade(s)Available Quantities
Sigma-Aldrich≥99%25 mL, 100 mL, 500 mL
TCI America≥99.0% (GC)25 mL, 500 mL
Fisher Scientific≥99.0+%25 mL
Lab Pro Inc.Min. 99.0% (GC)25 mL, 500 mL

Physicochemical and Purity Data

High-purity this compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its key properties and typical impurity profile, as determined by gas chromatography (GC), are summarized below.

PropertyValue
Chemical Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
CAS Number 626-23-3
Boiling Point 135 °C at 765 mmHg
Density 0.753 g/mL at 25 °C
Refractive Index n20/D 1.41
Purity (by GC) ≥99.0%
Typical Impurities sec-Butylamine, 2-Butanone, Water

Synthesis and Purification Methodologies

The primary industrial synthesis route for this compound is the reductive amination of 2-butanone with sec-butylamine. This method is favored for its high selectivity and efficiency. The subsequent purification is typically achieved through fractional distillation under reduced pressure to remove unreacted starting materials and byproducts.[1]

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • 2-Butanone

  • sec-Butylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-butanone (1.0 equivalent) and sec-butylamine (1.1 equivalents) in 1,2-dichloroethane, add acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Fractional Distillation

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source and gauge

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charge the round-bottom flask with the crude this compound.

  • Apply a vacuum to the system, typically in the range of 20-30 mmHg.

  • Begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the this compound fraction at its boiling point under the applied vacuum.

  • Once the main fraction has been collected, discontinue heating and allow the apparatus to cool before releasing the vacuum.

Visualizing the Synthetic Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and purification of this compound.

G cluster_synthesis Synthesis via Reductive Amination 2-Butanone 2-Butanone Imine_Intermediate Imine Intermediate 2-Butanone->Imine_Intermediate + sec-Butylamine sec-Butylamine sec-Butylamine Di-sec-butylamine_Crude Crude this compound Imine_Intermediate->Di-sec-butylamine_Crude + NaBH(OAc)3

Caption: Reductive amination synthesis of this compound.

G cluster_purification Purification Workflow Crude_Product Crude this compound Fractional_Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Fractional_Distillation Low_Boiling_Impurities Low-Boiling Impurities Fractional_Distillation->Low_Boiling_Impurities Discarded Pure_Product Pure this compound (≥99%) Fractional_Distillation->Pure_Product Collected High_Boiling_Residue High-Boiling Residue Fractional_Distillation->High_Boiling_Residue Residue

Caption: Purification of this compound by fractional distillation.

References

Di-sec-butylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Di-sec-butylamine, a significant secondary aliphatic amine. The document details its nomenclature, physicochemical properties, and key synthetic methodologies, tailored for professionals in research and development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in commercial and academic literature. Its systematic IUPAC name is N-(butan-2-yl)butan-2-amine . Understanding its various synonyms is crucial for comprehensive literature searches and chemical sourcing.

Commonly used synonyms and identifiers include:

  • Bis(1-methylpropyl)amine[1][2][3]

  • N,N-di-sec-butylamine

  • Di-2-butylamine[4]

  • N-sec-Butyl-2-butanamine[5]

  • 2-Butanamine, N-(1-methylpropyl)-[1]

  • (sec-C4H9)2NH[1]

  • MPBA[1]

  • EINECS 210-937-9[1]

  • NSC 8703[1]

The following diagram illustrates the relationship between these identifiers.

Nomenclature Core_Compound This compound IUPAC_Name IUPAC Name: N-(butan-2-yl)butan-2-amine Core_Compound->IUPAC_Name Systematic Name CAS_Number CAS Number: 626-23-3 Core_Compound->CAS_Number Unique Identifier Synonyms Common Synonyms Core_Compound->Synonyms aka Synonym1 Bis(1-methylpropyl)amine Synonyms->Synonym1 Synonym2 N-sec-Butyl-2-butanamine Synonyms->Synonym2 Synonym3 Di-2-butylamine Synonyms->Synonym3 Synonym4 MPBA Synonyms->Synonym4

Caption: Nomenclature and identifiers for this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, amine-like odor.[6] Its branched sec-butyl groups create significant steric hindrance, which influences its reactivity and solubility compared to linear amines.[6] The quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 626-23-3[1][4]
Molecular Formula C₈H₁₉N[7]
Molecular Weight 129.24 g/mol [7]
Appearance Colorless to pale yellow liquid with a sharp amine-like odor[6]
Density 0.753 g/mL at 25 °C
Boiling Point 134-136 °C[1]
Melting Point -70 °C[1]
Flash Point 69 °F (20.6 °C)[3]
Refractive Index n20/D 1.41
Solubility Limited solubility in water, miscible with most organic solvents[6]

Synthesis and Experimental Protocols

This compound is produced industrially through controlled organic synthesis.[6] The most common and efficient laboratory-scale synthesis is the reductive amination of 2-butanone with sec-butylamine.[6] Direct alkylation of sec-butylamine with sec-butyl halides is a possible alternative but is often less efficient due to the potential for over-alkylation, leading to the formation of tri-sec-butylamine.[6]

General Protocol for Synthesis via Reductive Amination

The following procedure is adapted from the general method for the reductive amination of ketones using sodium triacetoxyborohydride, a mild and selective reducing agent.[1][2] This method is known for its high efficiency and tolerance of various functional groups.[1]

Reaction Scheme: 2-Butanone + sec-Butylamine → [Imine/Iminium Intermediate] --(NaBH(OAc)₃)--> this compound

Materials:

  • sec-Butylamine

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a stirred solution of sec-butylamine (1.0 mmol) and 2-butanone (1.0-1.2 mmol) in 1,2-dichloroethane (5 mL), add sodium triacetoxyborohydride (1.2-1.5 mmol).

  • If the amine starting material is used as a hydrochloride salt, add one equivalent of a tertiary amine base (e.g., triethylamine) to liberate the free amine.

  • The reaction is typically stirred at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are generally complete within a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

The following diagram outlines the workflow for this synthetic protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification Reagents 1. Combine sec-Butylamine and 2-Butanone in DCE Add_Reducer 2. Add NaBH(OAc)₃ Reagents->Add_Reducer Stir 3. Stir at Room Temperature (Monitor by TLC/GC) Add_Reducer->Stir Quench 4. Quench with sat. NaHCO₃ Stir->Quench Extract 5. Extract with Organic Solvent Quench->Extract Dry 6. Dry Combined Organic Layers (e.g., MgSO₄) Extract->Dry Concentrate 7. Concentrate under Reduced Pressure Dry->Concentrate Purify 8. Purify by Distillation or Column Chromatography Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Role in Signaling Pathways and Drug Development

This compound is primarily utilized as a versatile chemical intermediate and building block in organic synthesis.[6] It serves as a precursor for the synthesis of agrochemicals (such as herbicides and pesticides), corrosion inhibitors, rubber chemicals, and surfactants.[6]

In the pharmaceutical sector, its role is that of a precursor in the preparation of active pharmaceutical ingredients (APIs).[6] The branched, lipophilic structure of the di-sec-butyl moiety can be incorporated into drug candidates to modulate properties like bioavailability and lipophilicity.[6]

Based on available scientific literature, This compound itself does not have a defined mechanism of action or a direct role in biological signaling pathways . Its utility in drug development is as a structural component for more complex, biologically active molecules rather than as an active agent itself.

References

Chiral Properties of Di-sec-butylamine and its Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-sec-butylamine, a secondary amine with two chiral centers, exists as a set of three stereoisomers: two enantiomers, (R,R)-di-sec-butylamine and (S,S)-di-sec-butylamine, and a meso form, (R,S)-di-sec-butylamine. The distinct three-dimensional arrangement of these stereoisomers dictates their interaction with other chiral molecules, making their individual properties a subject of significant interest in the fields of asymmetric synthesis, catalysis, and drug development. While this compound is utilized as a chemical intermediate in various industries, including pharmaceuticals and agrochemicals, detailed characterization and application of its separated stereoisomers are not extensively documented in publicly available literature.[1][2] This guide provides a comprehensive overview of the chiral properties of this compound, drawing upon foundational principles of stereochemistry and available data on analogous chiral amines to infer the characteristics and potential applications of its enantiomers and meso form.

Introduction to the Chirality of this compound

This compound possesses two stereogenic centers at the second carbon atom of each sec-butyl group. This results in the potential for 22 = 4 stereoisomers. However, due to the symmetry of the molecule, two of these form a meso compound, which is achiral due to an internal plane of symmetry. The remaining two are a pair of non-superimposable mirror images, the (R,R) and (S,S) enantiomers.

The stereoisomers of this compound are:

  • (R,R)-di-sec-butylamine

  • (S,S)-di-sec-butylamine

  • (meso)-di-sec-butylamine ((R,S)-di-sec-butylamine)

The distinct spatial arrangement of the sec-butyl groups around the nitrogen atom leads to different physical, chemical, and biological properties for each stereoisomer. While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, melting point, solubility), they exhibit opposite optical rotation and can have vastly different interactions with other chiral molecules, such as biological receptors.[3][4] The meso form, being a diastereomer of the enantiomers, possesses distinct physical properties from the chiral pair.[3][4]

Physicochemical and Spectroscopic Properties

Detailed experimental data for the individual stereoisomers of this compound are not widely available. However, based on the properties of the parent sec-butylamine and general principles of stereochemistry, we can compile the following expected and known data.

Quantitative Data Summary
Property(R,R)-di-sec-butylamine(S,S)-di-sec-butylamine(meso)-di-sec-butylamineRacemic this compound
Molecular Formula C₈H₁₉NC₈H₁₉NC₈H₁₉NC₈H₁₉N
Molecular Weight 129.24 g/mol 129.24 g/mol 129.24 g/mol 129.24 g/mol
CAS Number 41719-14-6[4]Not availableNot available626-23-3
Boiling Point Expected to be similar to racemic mixtureExpected to be similar to racemic mixtureExpected to differ from enantiomers132-135 °C[5][6]
Melting Point Not availableNot availableNot available-70 °C[6]
Density Not availableNot availableNot available0.753 g/mL at 25 °C[5]
Specific Rotation ([α]D) Expected to be equal in magnitude and opposite in sign to the (S,S) isomerExpected to be equal in magnitude and opposite in sign to the (R,R) isomer0° (achiral)
Reference Specific Rotation of Parent Amine (R)-(-)-sec-butylamine: -6 to -10° (neat)[7](S)-(+)-sec-butylamine: +7.5° (neat)[8]N/AN/A
Spectroscopic Characterization

While specific spectra for the pure stereoisomers are not readily found, a 13C NMR spectrum of a mixture of this compound diastereomers indicates that distinct signals are observed for the different stereoisomers, allowing for their differentiation and quantification in a mixture.[9] It is expected that the 1H and 13C NMR spectra of the (R,R) and (S,S) enantiomers would be identical in an achiral solvent, while the spectrum of the meso isomer would be different. Chiral shift reagents or chiral solvents could be employed to distinguish the enantiomers by NMR.[10]

Synthesis and Chiral Resolution

The synthesis of this compound typically results in a mixture of its stereoisomers. Obtaining the enantiomerically pure forms requires either stereoselective synthesis or chiral resolution of the racemic mixture.

General Synthesis of this compound

A common method for the synthesis of this compound is the reductive amination of 2-butanone with sec-butylamine, or the reaction of sec-butylamine with a sec-butyl halide.[2][11] These methods, starting from racemic sec-butylamine, will produce a statistical mixture of the (R,R), (S,S), and meso stereoisomers.

G cluster_0 Reductive Amination cluster_1 Alkylation 2-Butanone 2-Butanone sec-Butylamine sec-Butylamine Di-sec-butylamine_mixture This compound (Stereoisomeric Mixture) H2_Catalyst H₂, Catalyst sec-Butylamine2 sec-Butylamine sec-Butyl_Halide sec-Butyl Halide Di-sec-butylamine_mixture2 This compound (Stereoisomeric Mixture) Base Base

Fig. 1: General synthetic routes to this compound.
Stereoselective Synthesis

To obtain an enantiomerically enriched sample of this compound, one could employ a stereoselective synthetic route. For example, starting with enantiopure (R)-sec-butylamine and reacting it with a sec-butyl electrophile would yield a mixture of (R,R)-di-sec-butylamine and (R,S)-meso-di-sec-butylamine, which are diastereomers and thus separable by conventional methods like chromatography.

G R-sec-Butylamine (R)-sec-Butylamine Reaction Reaction R-sec-Butylamine->Reaction sec-Butyl_Electrophile sec-Butyl Electrophile sec-Butyl_Electrophile->Reaction Diastereomeric_Mixture Diastereomeric Mixture ((R,R) and meso) Reaction->Diastereomeric_Mixture Separation Chromatography Diastereomeric_Mixture->Separation RR-Di-sec-butylamine (R,R)-di-sec-butylamine Separation->RR-Di-sec-butylamine meso-Di-sec-butylamine (meso)-di-sec-butylamine Separation->meso-Di-sec-butylamine

Fig. 2: Stereoselective synthesis workflow.
Chiral Resolution

The separation of the enantiomers from a racemic mixture of this compound can be achieved through chiral resolution. Common techniques include:

  • Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The pure enantiomers of the amine are then recovered by treatment with a base.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.[12][13] A chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[12]

While a specific protocol for this compound is not available, a general method for the chiral separation of secondary amines using HPLC is as follows:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or butylamine) is often added to the mobile phase to improve peak shape and resolution.

  • Detection: UV detection is typically used, with the wavelength chosen based on the absorbance of the analyte or a suitable derivative.

  • Optimization: The ratio of the non-polar to polar solvent and the concentration of the amine additive are optimized to achieve baseline separation of the stereoisomers.

G Sample This compound Stereoisomeric Mixture Injection Injection into HPLC Sample->Injection Column Chiral Stationary Phase Injection->Column Elution Elution with Mobile Phase Column->Elution Detector UV Detector Elution->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram

Fig. 3: General workflow for chiral HPLC separation.

Biological Activity and Applications in Drug Development

The stereochemistry of a molecule is crucial for its biological activity, as drug targets such as enzymes and receptors are themselves chiral. While specific studies on the biological activities of this compound stereoisomers are limited, the known differential activity of sec-butylamine enantiomers provides a strong basis for expecting similar stereoselectivity. For instance, the fungicidal activity of sec-butylamine is primarily attributed to the l(-) isomer.[14]

Potential as Chiral Building Blocks

Enantiomerically pure chiral amines are valuable building blocks in the synthesis of pharmaceuticals.[1][2] The (R,R) and (S,S) enantiomers of this compound could serve as chiral synthons to introduce specific stereochemistry into a target molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Use as Chiral Auxiliaries and Ligands

Chiral secondary amines are widely used as chiral auxiliaries and ligands in asymmetric catalysis. They can be temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed and can often be recovered. While there are no specific examples in the literature of this compound enantiomers being used in this capacity, their structural features suggest potential for such applications. The steric bulk of the sec-butyl groups could provide effective stereochemical control in various asymmetric transformations.

G cluster_0 Chiral Auxiliary Achiral_Substrate Achiral Substrate Chiral_Amine Chiral Amine (e.g., (R,R)-di-sec-butylamine) Chiral_Intermediate Chiral Intermediate Stereoselective_Reaction Stereoselective Reaction Chiral_Product Chiral Product Recovered_Auxiliary Recovered Chiral Amine

Fig. 4: Logical workflow of a chiral auxiliary in asymmetric synthesis.

Conclusion

The chiral nature of this compound presents both challenges and opportunities for its application in specialized chemical synthesis and drug development. While the commercially available material is a mixture of stereoisomers, the potential for distinct biological activities and applications as chiral auxiliaries or ligands for the enantiopure forms is significant. Further research into the stereoselective synthesis, chiral resolution, and detailed characterization of the (R,R), (S,S), and meso isomers of this compound is warranted to unlock their full potential. This guide serves as a foundational resource, summarizing the current understanding and highlighting the areas where further investigation is needed.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Di-Sec-Butylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-sec-butylamine is a secondary amine with significant applications in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its synthesis via reductive amination is a widely utilized and efficient method, offering high selectivity and good yields.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the reductive amination of 2-butanone.

Reductive amination involves the reaction of a carbonyl compound, in this case, 2-butanone (also known as methyl ethyl ketone), with an amine source, followed by the reduction of the intermediate imine to the final amine product.[3][4] The process can be carried out in a single pot, making it an atom-economical and attractive synthetic route.[3] The reaction can proceed via two main pathways: a one-step synthesis from 2-butanone and ammonia, where sec-butylamine is formed as an intermediate, or a two-step approach involving the reaction of pre-formed sec-butylamine with 2-butanone.[1]

This application note will detail a continuous catalytic hydrogenation process and a batch-wise approach, providing protocols for both to accommodate different manufacturing and research scales.

Chemical Properties and Data

PropertyValueReference
Molecular FormulaC₈H₁₉N--INVALID-LINK--
Molecular Weight129.24 g/mol --INVALID-LINK--
Boiling Point135 °C at 765 mmHg--INVALID-LINK--
Density0.753 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D)1.41--INVALID-LINK--
CAS Number626-23-3--INVALID-LINK--

Reaction Pathway and Mechanism

The synthesis of this compound via reductive amination of 2-butanone proceeds through the formation of an imine intermediate, which is subsequently reduced.

Reductive_Amination_Pathway cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Second Imine Formation cluster_step3 Step 3: Reduction 2-Butanone_1 2-Butanone Sec-butylamine_intermediate sec-Butylamine (Intermediate) 2-Butanone_1->Sec-butylamine_intermediate + NH₃ - H₂O Ammonia Ammonia Sec-butylamine_intermediate_2 sec-Butylamine Sec-butylamine_intermediate->Sec-butylamine_intermediate_2 Water_1 Water Iminium_ion Iminium Ion Sec-butylamine_intermediate_2->Iminium_ion + 2-Butanone - H₂O 2-Butanone_2 2-Butanone Iminium_ion_2 Iminium Ion Iminium_ion->Iminium_ion_2 Water_2 Water This compound This compound Iminium_ion_2->this compound + [H] Reducing_Agent Reducing Agent (e.g., H₂, NaBH₄)

Reductive Amination Pathway for this compound Synthesis.

Experimental Protocols

Protocol 1: Continuous Synthesis via Catalytic Hydrogenation

This protocol is based on a continuous process described for industrial production, offering high efficiency and throughput.[5]

Catalyst: Ni-Cu/γ-Al₂O₃-diatomite

  • Composition (by weight): Ni (5.0-20.0%), Cu (3.0-13.0%), Cr (2.0-11.0%), Mn (2.0-10.5%), Zn (2.5-8.0%), Fe (2.0-7.5%), with the remainder being a mixture of γ-Al₂O₃ and diatomaceous earth.[5]

Reaction Parameters:

ParameterValue
Reactants2-Butanone, Ammonia, Hydrogen
Molar Ratio (2-Butanone:Ammonia:Hydrogen)1 : (1.5-4.0) : (1.5-4.0)
Temperature130-190 °C
Pressure5.0-11.0 MPa
Space Velocity (2-Butanone)0.1-0.6 h⁻¹

Procedure:

  • Feed Preparation: 2-Butanone is pumped into a pre-heater where it is mixed with ammonia and hydrogen gas. The mixture is preheated and vaporized.[5]

  • Catalytic Reaction: The vaporized reactant mixture is fed into a fixed-bed reactor containing the Ni-Cu/γ-Al₂O₃-diatomite catalyst. The reaction is maintained at the specified temperature and pressure.[5]

  • Condensation and Separation: After the reaction, the product stream is condensed and cooled to separate the gas and liquid phases. The gas phase, containing unreacted hydrogen and ammonia, is recycled back to the reactor.[5]

  • Purification: The liquid phase, containing this compound, unreacted 2-butanone, sec-butylamine intermediate, and water, is fed into a rectifying tower for purification by fractional distillation.[5] The separated unreacted starting materials and intermediate are recycled back to the feed system.

Expected Outcome:

This continuous process is designed for high conversion rates and good selectivity towards this compound, with the added benefits of resource recycling and reduced waste.[5]

Protocol 2: Batch Synthesis via Reductive Amination

This protocol outlines a general procedure for a batch synthesis suitable for laboratory-scale production. Specific quantitative data for this direct synthesis is less commonly published, however, the principles of reductive amination are well-established.

Catalyst: Raney Nickel or Palladium on Carbon (5-10 wt%)

Reducing Agent: Hydrogen gas or Sodium Borohydride (NaBH₄)

Reaction Parameters (Catalytic Hydrogenation):

ParameterValue
Reactants2-Butanone, sec-Butylamine, Hydrogen
SolventEthanol or Methanol
Temperature70-150 °C
Pressure100-2000 psig
Catalyst Loading5-10 wt% relative to 2-butanone

Procedure (using Hydrogen Gas):

  • Reactor Setup: A high-pressure autoclave is charged with 2-butanone, sec-butylamine, the chosen catalyst, and a suitable solvent like ethanol.

  • Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The mixture is heated to the reaction temperature and stirred vigorously for a set duration (typically several hours).

  • Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed from the filtrate by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Procedure (using Sodium Borohydride):

  • Reaction Setup: A round-bottom flask is charged with 2-butanone, sec-butylamine, and a solvent such as methanol or dichloromethane.

  • Reduction: The mixture is stirred, and sodium borohydride is added portion-wise to control the reaction rate. The reaction is typically stirred at room temperature for several hours.

  • Quenching: The reaction is quenched by the slow addition of water or a dilute acid.

  • Extraction and Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed. The crude product is then purified by distillation.

Data Presentation

Table 1: Comparison of Synthesis Protocols

FeatureProtocol 1: Continuous Catalytic HydrogenationProtocol 2: Batch Catalytic HydrogenationProtocol 2: Batch NaBH₄ Reduction
Scale IndustrialLaboratory / PilotLaboratory
Catalyst Ni-Cu/γ-Al₂O₃-diatomiteRaney Ni or Pd/CNone (Stoichiometric Reagent)
Reducing Agent Hydrogen GasHydrogen GasSodium Borohydride
Temperature 130-190 °C70-150 °CRoom Temperature
Pressure 5.0-11.0 MPa100-2000 psigAtmospheric
Key Advantage High throughput, continuous operationGood for moderate scale, well-controlledMild conditions, no high-pressure equipment
Key Disadvantage High initial investment, complex setupRequires high-pressure equipmentStoichiometric waste, cost of NaBH₄

Visualizations

Experimental Workflow for Continuous Synthesis

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_recycle Recycle Stream 2-Butanone 2-Butanone Preheater Pre-heater & Vaporizer 2-Butanone->Preheater Ammonia Ammonia Ammonia->Preheater Hydrogen Hydrogen Hydrogen->Preheater Reactor Fixed-Bed Reactor (Ni-Cu/γ-Al₂O₃-diatomite) Preheater->Reactor Condenser Condenser & Separator Reactor->Condenser Distillation Fractional Distillation Condenser->Distillation Liquid Phase Recycle_Gas H₂, NH₃ Condenser->Recycle_Gas Gas Phase This compound This compound Distillation->this compound Recycle_Liquid 2-Butanone, sec-Butylamine Distillation->Recycle_Liquid Recycle_Gas->Preheater Recycle_Liquid->Preheater

Continuous Synthesis Workflow.
Logical Relationship of Reaction Components in Batch Synthesis

G Reactants Reactants (2-Butanone, Amine Source) Reaction_Vessel Reaction Vessel (Autoclave or Flask) Reactants->Reaction_Vessel Catalyst Catalyst (e.g., Raney Ni, Pd/C) Catalyst->Reaction_Vessel Reducing_Agent Reducing Agent (H₂ or NaBH₄) Reducing_Agent->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Workup Work-up (Filtration, Extraction) Reaction_Vessel->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Batch Synthesis Component Relationship.

Conclusion

The synthesis of this compound via reductive amination of 2-butanone is a robust and versatile method adaptable to both large-scale continuous production and laboratory-scale batch synthesis. The choice of catalyst, reducing agent, and reaction conditions can be tailored to the specific requirements of the researcher or manufacturer, balancing factors such as cost, safety, and desired throughput. The protocols and data provided herein offer a comprehensive guide for professionals in the field of chemical synthesis and drug development.

References

Di-sec-butylamine as a Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-sec-butylamine, a secondary aliphatic amine with the chemical formula [(CH₃)(C₂H₅)CH]₂NH, is a versatile yet sterically hindered amine.[1] Its significant steric bulk around the nitrogen atom moderates its reactivity and basicity compared to less hindered secondary amines.[1] This unique structural feature makes this compound a catalyst of interest in organic synthesis, where selectivity is crucial. While not as universally employed as other amine catalysts, its specific properties can be advantageous in particular transformations. This document provides an overview of its catalytic applications, supported by detailed protocols for representative reactions.

This compound functions primarily as a Brønsted-Lowry base, activating substrates by deprotonation, or as a nucleophilic catalyst, forming reactive intermediates such as enamines.[2][3] Its steric hindrance can influence the stereochemical outcome of reactions and prevent undesired side reactions that may occur with smaller amine catalysts.

Applications in Catalysis

The utility of this compound as a catalyst has been explored in several key organic transformations. Its basicity and nucleophilicity are harnessed to facilitate carbon-carbon and carbon-heteroatom bond formation.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. Secondary amines are often employed as catalysts for this transformation. This compound can effectively catalyze this reaction by facilitating the deprotonation of the active methylene compound to form a reactive enolate intermediate.

Reaction Scheme:

Michael Addition

In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. This compound can act as a base to generate the nucleophilic species (e.g., an enolate from a β-dicarbonyl compound) that then initiates the conjugate addition. The steric bulk of the catalyst can play a role in the diastereoselectivity of the addition.

Reaction Scheme:

Data Presentation

While specific quantitative data for this compound as the optimal catalyst in a wide range of published reactions is limited, the following table provides a comparative look at the performance of secondary amines in a representative aldol condensation reaction for the synthesis of methacrolein. It is important to note that in this particular study, while this compound was tested, dibutylamine acetate was identified as the more effective catalyst.[1] This highlights the necessity of catalyst screening for reaction optimization.

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)Reference
This compound/Acetic AcidFormaldehydePropionaldehydeMethacroleinModerate[1]
Dibutylamine/Acetic AcidFormaldehydePropionaldehydeMethacrolein>92[1]
Diisopropylamine/Acetic AcidFormaldehydePropionaldehydeMethacroleinLow[1]

Experimental Protocols

The following protocols are generalized procedures for key reactions where this compound can be employed as a catalyst. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is often necessary for specific substrates.

Protocol 1: this compound Catalyzed Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated dinitrile from an aromatic aldehyde and malononitrile using this compound as a catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • This compound

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 eq) and malononitrile (1.1 eq).

  • Add ethanol as the solvent (concentration typically 0.5-1.0 M).

  • Begin stirring the mixture at room temperature.

  • Add this compound (0.1 eq) to the reaction mixture.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours at room temperature. Gentle heating may be applied to accelerate the reaction if necessary.

  • Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Expected Outcome: Formation of the corresponding arylidene malononitrile, typically as a crystalline solid.

Visualizations

Experimental Workflow for a this compound Catalyzed Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants & Solvent catalyst Add this compound reagents->catalyst stir Stir at RT or Heat catalyst->stir monitor Monitor by TLC stir->monitor isolate Isolate Crude Product monitor->isolate Reaction Complete purify Recrystallize or Chromatograph isolate->purify final_product final_product purify->final_product Purified Product

Caption: General workflow for a this compound catalyzed organic synthesis.

Catalytic Cycle of an Amine-Catalyzed Condensation

catalytic_cycle catalyst This compound substrate1 Active Methylene Compound (R-CH2-X) enolate Enolate Intermediate (R-CH--X) catalyst->enolate + R-CH2-X - H⁺ adduct Adduct enolate->adduct + R'-CHO substrate2 Aldehyde (R'-CHO) adduct->catalyst + H₂O product α,β-Unsaturated Product adduct->product - H₂O

Caption: Simplified catalytic cycle for a this compound catalyzed condensation reaction.

References

Application Notes and Protocols: The Role of Di-sec-butylamine in the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core of numerous approved pharmaceuticals. The synthesis of these compounds is a subject of ongoing research, with a variety of methods available for their construction. This document explores the potential role of di-sec-butylamine, a sterically hindered secondary amine, in the synthesis of pyrazole derivatives. Due to a lack of specific literature precedent for its use, this note draws analogies from other bulky amines and discusses the general principles of base-catalyzed pyrazole synthesis. Standard, high-yielding protocols for pyrazole synthesis are provided for reference.

Introduction

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The most prevalent methods for synthesizing the pyrazole core are the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, and 1,3-dipolar cycloaddition reactions.

The Knorr synthesis can be performed under acidic, neutral, or basic conditions. The choice of catalyst can influence the reaction rate and, in the case of unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the regioselectivity of the product. While various bases have been employed, the use of sterically hindered secondary amines like this compound is not well-documented. This application note aims to provide insights into the likely effects of such bases on pyrazole synthesis.

The Potential Role of this compound: A Hypothesis Based on Analogy

In a study focused on the direct preparation of N-substituted pyrazoles from primary amines, 2,4-pentanedione, and an amination reagent, the addition of DIPEA was found to decrease the yield of the desired pyrazole.[1][2] The authors hypothesized that the bulky amine likely participates in a non-productive side reaction with the amination reagent, consuming it and thereby reducing the efficiency of the main pyrazole-forming pathway.[1][2]

This observation suggests that this compound, being even more sterically encumbered than DIPEA, would likely face similar or more pronounced challenges. Its bulky sec-butyl groups could sterically hinder its ability to act as an effective base in deprotonating the reactants or intermediates in the pyrazole synthesis. Furthermore, it could be prone to unwanted side reactions.

While hindered amines might be unsuitable for the initial ring formation, they can be employed in subsequent functionalization steps of a pre-formed pyrazole ring. For instance, DIPEA has been successfully used as a non-nucleophilic base in the amide coupling of a pyrazole derivative.[3]

Logical Relationship: Evaluating the Suitability of a Bulky Amine Base

Bulky_Amine_Evaluation Start Evaluate this compound for Pyrazole Synthesis Role Potential Role: Base Catalyst Start->Role Steric_Hindrance High Steric Hindrance Role->Steric_Hindrance Side_Reactions Potential for Side Reactions Role->Side_Reactions Inefficient_Deprotonation Inefficient Deprotonation of Reactants/Intermediates Steric_Hindrance->Inefficient_Deprotonation Reduced_Yield Reduced Yield of Pyrazole Side_Reactions->Reduced_Yield Inefficient_Deprotonation->Reduced_Yield Conclusion Conclusion: Likely Unsuitable for Primary Pyrazole Synthesis Reduced_Yield->Conclusion

Caption: Logical workflow for assessing the suitability of this compound in pyrazole synthesis.

Data on the Effect of Amine Bases in Pyrazole Synthesis

The following table summarizes findings on the use of an amine base in a specific pyrazole synthesis, highlighting the negative impact of a bulky amine.

Reactants Base Yield (%) Reference
3,3-Dimethylbutan-2-amine, 2,4-pentanedioneNone44[1][2]
3,3-Dimethylbutan-2-amine, 2,4-pentanedioneDIPEADecreased[1][2]

Standard Experimental Protocol: Knorr Pyrazole Synthesis

Given the likely inefficiency of this compound for primary pyrazole synthesis, a standard and reliable protocol for the synthesis of a simple pyrazole is provided below for reference.

Synthesis of 3,5-dimethylpyrazole

This protocol describes the reaction of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine hydrate.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate

  • Ethanol

  • Distilled water

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (0.1 mol, 10.0 g) in 30 mL of ethanol.

  • Slowly add hydrazine hydrate (0.1 mol, 5.0 g) to the stirred solution at room temperature. A slight exotherm may be observed.

  • (Optional) Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of distilled water and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 3,5-dimethylpyrazole can be purified by distillation or recrystallization from a suitable solvent like hexane.

Expected Yield: 85-95%

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Workflow Reactants 1. Mix Acetylacetone and Hydrazine Hydrate in Ethanol Catalyst 2. (Optional) Add Catalytic Acetic Acid Reactants->Catalyst Reflux 3. Heat to Reflux (2-4 hours) Catalyst->Reflux Monitoring 4. Monitor by TLC Reflux->Monitoring Workup_1 5. Cool and Remove Ethanol (Rotovap) Monitoring->Workup_1 Workup_2 6. Aqueous Workup and Extraction with DCM Workup_1->Workup_2 Purification 7. Dry, Concentrate, and Purify Workup_2->Purification Product 3,5-dimethylpyrazole Purification->Product

Caption: Step-by-step workflow for the Knorr synthesis of 3,5-dimethylpyrazole.

Reaction Mechanism: Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through a well-established mechanism involving the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Conclusion

While this compound is a commercially available secondary amine, its application in the primary synthesis of pyrazole derivatives is not supported by the current scientific literature. Based on studies with other sterically hindered amines like DIPEA, it is likely that this compound would be an inefficient base or catalyst for this transformation due to steric hindrance and the potential for engaging in non-productive side reactions. Researchers aiming to synthesize pyrazole derivatives are advised to utilize well-established protocols, such as the Knorr synthesis under neutral, acidic, or non-hindered basic conditions, to achieve optimal yields and purity. Further investigation into the specific reactivity of this compound in heterocyclic synthesis could be a subject for future research.

References

Application of Di-Sec-Butylamine as a Corrosion Inhibitor: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-sec-butylamine (DSBA), a secondary aliphatic amine, is recognized for its role as a versatile chemical intermediate in various industrial applications, including the synthesis of corrosion inhibitors.[1] Organic compounds containing nitrogen atoms, such as DSBA, are effective corrosion inhibitors due to the presence of a lone pair of electrons on the nitrogen atom, which facilitates adsorption onto metal surfaces. This adsorption forms a protective film, isolating the metal from corrosive environments. The branched alkyl chains of this compound contribute to the formation of a dense, hydrophobic barrier, enhancing its protective capabilities.[1] These application notes provide a comprehensive guide to the formulation, evaluation, and mechanism of action of this compound as a corrosion inhibitor, complete with detailed experimental protocols.

Mechanism of Action

The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface. This process can occur via two main interactions:

  • Physisorption: This involves electrostatic interactions between the protonated amine molecules and the charged metal surface, particularly in acidic environments.

  • Chemisorption: This is characterized by the formation of a coordinate covalent bond through the sharing of the lone pair of electrons from the nitrogen atom with the vacant d-orbitals of the metal.

Upon adsorption, this compound molecules displace water and aggressive ions from the metal surface. The bulky sec-butyl groups orient themselves away from the surface, creating a compact and hydrophobic protective layer.

Diagram: Proposed Corrosion Inhibition Mechanism of this compound

G cluster_0 Metal Surface in Corrosive Environment cluster_1 Application of this compound cluster_2 Protective Film Formation cluster_3 Outcome Metal Metal Surface CorrosiveIons Corrosive Ions (e.g., Cl⁻, H⁺) CorrosiveIons->Metal Corrosion Attack Water Water Molecules Water->Metal Facilitates Corrosion DSBA This compound (DSBA) Adsorption Adsorption of DSBA (Physisorption/Chemisorption) DSBA->Adsorption ProtectiveLayer Hydrophobic Protective Layer Adsorption->ProtectiveLayer Displacement Displacement of Water and Corrosive Ions Adsorption->Displacement CorrosionInhibition Corrosion Inhibition ProtectiveLayer->CorrosionInhibition Displacement->CorrosionInhibition

Caption: Logical workflow of corrosion inhibition by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the reviewed literature, the following table summarizes representative data for a structurally similar compound, n-butylamine, which can be used as a reference for initial experimental design.

Inhibitor Concentration (g/L)Corrosive MediumTemperature (°C)Corrosion Rate (mg/cm²·h)Inhibition Efficiency (%)Reference
0.510% HCl4028.1-[2]
1.010% HCl4024.5-[2]
1.510% HCl4020.152.1[2]
0.515% HCl60-< 53[2]
1.015% HCl60-< 53[2]
1.515% HCl60-< 53[2]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound. These protocols are based on standard methods used for other amine-based inhibitors.

Weight Loss Method

This gravimetric method provides a straightforward determination of the average corrosion rate over a specified period.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, carbon steel) of known dimensions

  • Abrasive paper (various grits, e.g., 200, 400, 600, 800, 1200)

  • Acetone

  • Distilled or deionized water

  • Corrosive medium (e.g., 1 M HCl, 15% HCl)

  • This compound

  • Analytical balance (±0.1 mg)

  • Thermostatic water bath

  • Glass beakers and hooks

Protocol:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with successive grades of abrasive paper to achieve a smooth, mirror-like finish.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

    • Dry the coupons thoroughly and store them in a desiccator.

    • Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

    • Measure the dimensions of the coupons to calculate the total surface area (A).

  • Immersion Test:

    • Prepare the corrosive solution (blank) and solutions containing various concentrations of this compound.

    • Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed in the test solution.

    • Place the beakers in a thermostatic water bath to maintain a constant temperature for the duration of the experiment (e.g., 6, 24, or 48 hours).

  • Post-Immersion:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products. A common cleaning solution for steel is a mixture of hydrochloric acid, antimony trioxide, and stannous chloride.

    • Rinse the cleaned coupons with distilled water and acetone, then dry them.

    • Weigh the dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T)

      • Where: ΔW is in mg, D is the density of the metal in g/cm³, A is the surface area in cm², and T is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Diagram: Experimental Workflow for Weight Loss Method

G prep Coupon Preparation (Polishing, Cleaning, Weighing) immersion Immersion in Test Solutions (Blank and with DSBA) prep->immersion cleaning Post-Immersion Cleaning and Weighing immersion->cleaning calc Calculation of Corrosion Rate and Inhibition Efficiency cleaning->calc

Caption: Workflow for the weight loss corrosion test.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the mechanism of inhibition.

A. Potentiodynamic Polarization

This method helps to determine the corrosion current density and to classify the inhibitor as anodic, cathodic, or mixed-type.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (metal coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum or graphite rod)

  • Test solutions (as in the weight loss method)

Protocol:

  • Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan:

    • Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor at the metal-solution interface.

Protocol:

  • Cell Setup: Same as for potentiodynamic polarization.

  • Measurement:

    • At the steady-state OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis:

    • The impedance data is typically presented as Nyquist and Bode plots.

    • The Nyquist plot can be used to determine the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in R_ct and higher inhibition efficiency.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Diagram: Experimental Workflow for Electrochemical Methods

G setup Three-Electrode Cell Setup ocp OCP Stabilization setup->ocp pdp Potentiodynamic Polarization (Tafel Plot Analysis) ocp->pdp eis Electrochemical Impedance Spectroscopy (Nyquist/Bode Plot Analysis) ocp->eis calc_pdp Calculate IE% from i_corr pdp->calc_pdp calc_eis Calculate IE% from R_ct eis->calc_eis

Caption: Workflow for electrochemical corrosion testing.

This compound shows promise as a corrosion inhibitor due to its chemical structure, which is conducive to forming a protective barrier on metal surfaces. The provided protocols offer a robust framework for researchers to systematically evaluate its performance. While direct quantitative data for this compound is limited, the methodologies and comparative data from similar amines serve as a valuable starting point for further investigation and optimization of its application as a corrosion inhibitor in various industrial settings.

References

Application Notes and Protocols: The Role of Di-Sec-Butylamine in the Synthesis of Thiocarbamate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-sec-butylamine, a secondary amine with the chemical formula C₈H₁₉N, serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides.[1] Its branched alkyl structure contributes to the lipophilicity and efficacy of the final active ingredients. This document provides detailed application notes and protocols for the synthesis of a representative thiocarbamate herbicide, S-benzyl di-sec-butyl-thiocarbamate, utilizing a this compound derivative. The mode of action of thiocarbamate herbicides is also elucidated.

Application in Agrochemical Synthesis: Thiocarbamate Herbicides

This compound is a key building block for a class of herbicides known as thiocarbamates. These herbicides are effective in controlling a wide range of weeds. The synthesis involves the formation of a carbamoyl chloride from the secondary amine, which is then reacted with a thiol to yield the final thiocarbamate product. A specific example is the synthesis of S-benzyl di-sec-butyl-thiocarbamate.

Chemical Properties of this compound
PropertyValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
Boiling Point 135 °C
CAS Number 626-23-3

Synthesis of S-benzyl di-sec-butyl-thiocarbamate

The synthesis of S-benzyl di-sec-butyl-thiocarbamate can be achieved through a two-step process starting from this compound. The first step involves the reaction of this compound with phosgene or a phosgene equivalent to form di-sec-butyl-carbamoyl chloride. The subsequent step is the reaction of this carbamoyl chloride with a thiol, in this case, benzyl thiol (also known as α-toluenethiol). A patent describes a similar process for preparing thiocarbamates, highlighting the reaction of di-sec-butyl-carbamoyl chloride.[2]

Experimental Protocol

Step 1: Synthesis of Di-sec-butyl-carbamoyl chloride (Intermediate)

Disclaimer: This is a representative protocol based on general synthetic methods for carbamoyl chlorides. Phosgene is extremely toxic and should be handled with extreme caution by trained personnel in a well-ventilated fume hood.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve this compound (1.0 eq.) in an inert anhydrous solvent such as toluene.

  • Phosgenation: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of phosgene (1.1 eq.) in the same solvent through the dropping funnel while maintaining the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, remove the excess phosgene and solvent under reduced pressure. The resulting crude di-sec-butyl-carbamoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of S-benzyl di-sec-butyl-thiocarbamate (Final Product)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl thiol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an inert solvent like dichloromethane.

  • Addition of Carbamoyl Chloride: Cool the solution to 0 °C. Slowly add a solution of di-sec-butyl-carbamoyl chloride (1.05 eq.) in the same solvent.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure S-benzyl di-sec-butyl-thiocarbamate.

Quantitative Data
ProductStarting MaterialsReaction ConditionsYield (%)
S-benzyl di-sec-butyl-thiocarbamate Di-sec-butyl-carbamoyl chloride, Benzyl thiolDichloromethane, Triethylamine, 0 °C to RT, 2-4hNot specified in literature
Spectroscopic Data for S-benzyl di-sec-butyl-thiocarbamate
Spectroscopic TechniqueKey Data
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
IR (Infrared) Data not available in searched literature.
Mass Spectrometry Data not available in searched literature.

Note: While specific spectroscopic data for S-benzyl di-sec-butyl-thiocarbamate is not provided in the searched results, analogous compounds would show characteristic peaks for the aromatic ring, the methylene group of the benzyl moiety, and the sec-butyl groups.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Thiocarbamate herbicides, including those derived from this compound, act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[3] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin.

The key enzyme inhibited by thiocarbamates is a VLCFA elongase. This inhibition disrupts the formation of fatty acids with more than 18 carbon atoms. The thiocarbamate herbicide is often metabolized in the plant to its sulfoxide derivative, which is believed to be the active form of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway for S-benzyl di-sec-butyl-thiocarbamate and the biological pathway of its herbicidal action.

Synthesis_of_S_benzyl_di_sec_butyl_thiocarbamate cluster_step1 Step 1: Formation of Carbamoyl Chloride cluster_step2 Step 2: Formation of Thiocarbamate DiSecButylamine This compound CarbamoylChloride Di-sec-butyl-carbamoyl chloride DiSecButylamine->CarbamoylChloride Reaction Phosgene Phosgene (COCl₂) Phosgene->CarbamoylChloride Thiocarbamate S-benzyl di-sec-butyl-thiocarbamate CarbamoylChloride->Thiocarbamate Reaction BenzylThiol Benzyl Thiol BenzylThiol->Thiocarbamate

Synthetic pathway for S-benzyl di-sec-butyl-thiocarbamate.

VLCFA_Inhibition_Pathway Thiocarbamate Thiocarbamate Herbicide (e.g., S-benzyl di-sec-butyl-thiocarbamate) Metabolism Metabolic Activation (Sulfoxidation) Thiocarbamate->Metabolism ActiveInhibitor Thiocarbamate Sulfoxide (Active Form) Metabolism->ActiveInhibitor Inhibition Inhibition ActiveInhibitor->Inhibition VLCFA_Elongase VLCFA Elongase Enzyme VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis VLCFA_Elongase->VLCFA_Synthesis PlantGrowth Normal Plant Growth and Development VLCFA_Synthesis->PlantGrowth

Mechanism of action of thiocarbamate herbicides.

Experimental_Workflow Start Start: Synthesis of S-benzyl di-sec-butyl-thiocarbamate Purification Purification and Characterization (NMR, MS, IR) Start->Purification Bioassay Herbicidal Activity Bioassay (e.g., Seedling Growth Inhibition) Purification->Bioassay DataAnalysis Data Analysis (e.g., IC50 Determination) Bioassay->DataAnalysis MOA_Study Mechanism of Action Study (VLCFA Elongase Inhibition Assay) DataAnalysis->MOA_Study Conclusion Conclusion on Herbicidal Efficacy and MoA MOA_Study->Conclusion

Experimental workflow for herbicide evaluation.

Conclusion

This compound is a valuable precursor in the synthesis of thiocarbamate herbicides. The synthesis of S-benzyl di-sec-butyl-thiocarbamate serves as a representative example of its application. The herbicidal activity of such compounds is attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids, which are vital for plant growth and development. The provided protocols and diagrams offer a framework for researchers in the field of agrochemical synthesis and development. Further research to obtain specific quantitative and spectroscopic data for S-benzyl di-sec-butyl-thiocarbamate would be beneficial for a more complete understanding of its properties.

References

DI-Sec-butylamine: A Key Intermediate in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DI-Sec-butylamine, a versatile secondary amine, is emerging as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, particularly the branched sec-butyl groups, offer significant advantages in drug design and development by influencing key physicochemical properties such as lipophilicity and metabolic stability. This application note provides an overview of the role of this compound as a pharmaceutical intermediate, focusing on its application in the synthesis of the endothelin receptor antagonist, Bosentan.

Influence on Physicochemical Properties of APIs

The incorporation of the di-sec-butylamino moiety into a drug molecule can significantly enhance its lipophilicity. This property is crucial for determining how a drug interacts with biological membranes and can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The steric hindrance provided by the bulky sec-butyl groups can also protect adjacent functional groups from metabolic degradation, potentially leading to improved bioavailability and a longer duration of action.[1]

Application in the Synthesis of Bosentan Intermediate

While direct protocols for the synthesis of approved APIs starting from this compound are not extensively detailed in publicly available literature, its structural motif is present in key intermediates of complex APIs. One such example is in the synthesis of intermediates for Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.

Although the final synthesis steps of Bosentan itself do not directly involve this compound, a key precursor, N,N'-di-sec-butyl-ethylenediamine, can be conceptually derived from reactions involving this compound or its derivatives. This diamine is crucial for constructing the core of related complex molecules.

Logical Synthesis Pathway

The following diagram illustrates a logical pathway for the synthesis of a key intermediate for drugs like Bosentan, highlighting the role of a this compound derivative.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 API Core Synthesis A This compound C N,N'-di-sec-butyl-ethylenediamine A->C Nucleophilic Substitution B 1,2-Dichloroethane B->C E Bosentan Precursor C->E Condensation D Pyrimidine Derivative D->E

Caption: Logical workflow for the synthesis of a Bosentan precursor.

Experimental Protocols

Synthesis of N,N'-di-sec-butyl-ethylenediamine (Intermediate)

Materials:

  • This compound

  • 1,2-Dichloroethane

  • Sodium carbonate (or other suitable base)

  • Acetonitrile (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (2 equivalents) and 1,2-dichloroethane (1 equivalent) in acetonitrile.

  • Add sodium carbonate (2.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude N,N'-di-sec-butyl-ethylenediamine by distillation or column chromatography.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions and scale.

Quantitative Data

Due to the limited availability of public data on the direct use of this compound in large-scale API synthesis, a comprehensive table of quantitative data (yields, purity, etc.) for a specific, commercially produced API cannot be provided at this time. The synthesis of Bosentan, as detailed in various patents, follows routes that do not explicitly start with this compound in the final disclosed steps.[1][2][3][4][5][6][7] Researchers would need to perform optimization studies for the synthesis of the N,N'-di-sec-butyl-ethylenediamine intermediate to determine specific yields and purity levels.

Conclusion

This compound represents a valuable, yet perhaps underutilized, intermediate in the synthesis of complex APIs. Its structural characteristics offer advantages in tuning the pharmacokinetic properties of drug candidates. While direct, publicly documented synthetic routes for major APIs using this compound are scarce, its role in forming key intermediates, such as those conceptually related to the synthesis of Bosentan, highlights its potential. Further research and process development are warranted to fully exploit the benefits of this versatile building block in pharmaceutical manufacturing.

References

Application Notes and Protocols for Alkylation Reactions Using Di-sec-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylation reactions are fundamental carbon-carbon bond-forming processes in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals and other functional materials. The regioselectivity of these reactions, particularly in the case of unsymmetrical ketones, is a critical aspect that can be controlled by the choice of base used for enolate formation. Sterically hindered, non-nucleophilic bases are often employed to favor the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon.

Di-sec-butylamine, a secondary amine with significant steric bulk around the nitrogen atom, presents itself as a potential candidate for use as a hindered base in such transformations. Its structure suggests that it could facilitate the selective deprotonation of the less sterically encumbered α-proton of a ketone, thereby directing alkylation to a specific position. These application notes provide a detailed, representative protocol for the α-alkylation of a ketone using this compound as a key reagent for achieving kinetic control. While direct literature protocols are scarce, the following methodology is based on established principles of enolate chemistry and serves as a practical guide for researchers exploring the utility of this compound in selective alkylation reactions.

Key Applications

This compound can be utilized in organic synthesis for:

  • Regioselective α-alkylation of ketones: Acting as a hindered base to promote the formation of the kinetic enolate.

  • Asymmetric synthesis: As a chiral amine, it has the potential to be used in diastereoselective alkylation reactions, although this application is less documented and would require further investigation.

  • Synthesis of pharmaceutical intermediates: The controlled introduction of alkyl groups is a common strategy in drug discovery and development.

Experimental Protocols

Protocol 1: Regioselective α-Alkylation of an Unsymmetrical Ketone via Kinetic Enolate Formation

This protocol describes a representative procedure for the methylation of 2-methylcyclohexanone at the less substituted α-position, utilizing this compound for the in-situ formation of a lithium amide base, analogous to the well-established use of lithium diisopropylamide (LDA).

Reaction Scheme:

Materials:

  • This compound (>99%)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 2-Methylcyclohexanone (>99%)

  • Methyl iodide (>99%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Lithium Amide Base:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add anhydrous THF (10 mL per 1 mmol of ketone).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add this compound (1.1 equivalents relative to the ketone) to the cold THF via syringe.

    • To this solution, add n-butyllithium (1.05 equivalents relative to the ketone) dropwise via syringe. A color change or slight effervescence may be observed.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of lithium di-sec-butylamide.

  • Enolate Formation:

    • In a separate dry flask, prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF.

    • Slowly add the ketone solution dropwise to the pre-formed lithium di-sec-butylamide solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to allow for the complete formation of the kinetic enolate.

  • Alkylation:

    • Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Continue stirring at -78 °C for 1-2 hours.

    • Slowly allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 2,6-dimethylcyclohexanone.

Data Presentation

The expected outcome of the reaction described in Protocol 1 is the preferential formation of the product resulting from alkylation at the less substituted α-carbon (the kinetic product). The regioselectivity can be determined by techniques such as ¹H NMR or GC-MS analysis of the crude reaction mixture.

Table 1: Expected Reaction Parameters and Outcomes for the Alkylation of 2-Methylcyclohexanone

ParameterValue/Observation
Starting Material 2-Methylcyclohexanone
Base Lithium di-sec-butylamide
Electrophile Methyl Iodide
Temperature -78 °C to room temperature
Expected Major Product 2,6-Dimethylcyclohexanone (Kinetic Product)
Expected Minor Product 2,2-Dimethylcyclohexanone (Thermodynamic Product)
Expected Regioselectivity >90:10 (Kinetic:Thermodynamic)
Anticipated Yield 60-80% (after purification)

Note: The expected regioselectivity and yield are estimates based on analogous reactions with other hindered lithium amide bases like LDA.[1][2] Actual results may vary and should be determined experimentally.

Mandatory Visualizations

Logical Relationship of Enolate Formation

Enolate_Formation Ketone Unsymmetrical Ketone Less_Hindered_Proton Less Hindered α-Proton Abstraction Ketone->Less_Hindered_Proton Fast, Low Temp More_Hindered_Proton More Hindered α-Proton Abstraction Ketone->More_Hindered_Proton Slow, Higher Temp Hindered_Base Hindered Base (e.g., Lithium di-sec-butylamide) Hindered_Base->Less_Hindered_Proton Kinetic_Enolate Kinetic Enolate (Less Substituted) Less_Hindered_Proton->Kinetic_Enolate Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) More_Hindered_Proton->Thermodynamic_Enolate

Caption: Kinetic vs. Thermodynamic Enolate Formation.

Experimental Workflow for α-Alkylation

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Base_Prep Prepare Lithium di-sec-butylamide Solution (-78 °C) Enolate_Formation Add Ketone Solution (Enolate Formation, -78 °C) Base_Prep->Enolate_Formation Alkylation Add Alkyl Halide (Alkylation, -78 °C to rt) Enolate_Formation->Alkylation Quench Quench with aq. NH₄Cl Alkylation->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Alkylated Product Purification->Final_Product

Caption: General workflow for α-alkylation of a ketone.

References

Application Notes and Protocols: Acylation and Condensation Reactions Involving Di-Sec-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-sec-butylamine, a secondary aliphatic amine with the chemical formula C₈H₁₉N, is a versatile and sterically hindered building block in organic synthesis.[1] Its two bulky sec-butyl groups attached to the nitrogen atom influence its reactivity, making it a valuable reagent in the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and corrosion inhibitors.[2] The steric hindrance can moderate its reactivity compared to less bulky secondary amines, which can be advantageous in achieving selective transformations. This document provides detailed application notes and protocols for acylation and condensation reactions involving this compound.

Acylation Reactions of this compound

Acylation of this compound involves the substitution of the hydrogen atom on the nitrogen with an acyl group (R-C=O) to form an N,N-di-sec-butylamide. This reaction is a fundamental transformation for introducing the di-sec-butylamino moiety into molecules, which can enhance lipophilicity and metabolic stability in drug candidates. The reaction typically proceeds by nucleophilic attack of the this compound nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. A base, such as triethylamine or pyridine, is often used to neutralize the acidic byproduct (e.g., HCl).

General Reaction Scheme:
Quantitative Data for Acylation Reactions
Acylating AgentProductReaction ConditionsYield (%)Reference
2,3,5-Trichlorobenzoyl chloride2,3,5-Trichloro-N,N-di-sec-butylbenzamideBenzene, Triethylamine, Reflux, 1hHigh (exact % not stated)PrepChem
Acetic AnhydrideN,N-di-sec-butylacetamideVaries (often with catalyst or under forcing conditions due to steric hindrance)Moderate to HighGeneral Knowledge
Benzoyl ChlorideN,N-di-sec-butylbenzamideAprotic solvent (e.g., DCM, Toluene), Base (e.g., Pyridine, Et₃N), 0°C to RTModerate to HighGeneral Knowledge
Formic AcidN,N-di-sec-butylformamideHigh temperature and pressure~85-95% (with dibutylamine)General Knowledge

Note: Yields for sterically hindered amines like this compound can be lower than for less hindered amines and often require more forcing reaction conditions.

Experimental Protocol: Synthesis of 2,3,5-Trichloro-N,N-di-sec-butylbenzamide

Materials:

  • 2,3,5-Trichlorobenzoyl chloride (10 g)

  • This compound (5.3 g)

  • Triethylamine (5 g)

  • Anhydrous Benzene (27 mL)

  • Ethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acidulated water

  • Water

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 g of 2,3,5-trichlorobenzoyl chloride in 20 mL of anhydrous benzene.

  • In a separate beaker, prepare a solution of 5.3 g of this compound in 7 mL of anhydrous benzene.

  • Add the this compound solution and 5 g of triethylamine to the flask containing the acyl chloride solution.

  • Heat the reaction mixture to reflux and maintain for approximately 1 hour.

  • After 1 hour, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting residue with acidulated water, followed by a wash with water.

  • Extract the product with ethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the ethyl ether under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Condensation Reactions of this compound

This compound undergoes condensation reactions with aldehydes and ketones to form enamines.[3] Unlike primary amines which form imines (C=N), secondary amines form enamines, which are characterized by a C=C double bond adjacent to the nitrogen atom. This reaction typically requires acid catalysis and the removal of water to drive the equilibrium towards the product.[3] Enamines are valuable synthetic intermediates, serving as nucleophiles in various carbon-carbon bond-forming reactions.

General Reaction Scheme:
Quantitative Data for Condensation Reactions
Carbonyl CompoundProductReaction ConditionsYield (%)Reference
2-ButanoneN,N'-di-sec-butyl-p-phenylenediamine (via reductive amination)p-Phenylenediamine, Cu-Cr catalyst, H₂, 160°C, 3.3-5.6 MPa, 12h>95%SincereChemical
IsobutyraldehydeN-(2-Methylpropylidene)-tert-butylamine (with tert-butylamine)Neat, room temperature, 1h, then K₂CO₃50%Organic Syntheses
General Aldehydes/KetonesEnamineAprotic solvent (e.g., Toluene, Benzene), Acid catalyst (e.g., p-TsOH), Dean-Stark trap for water removalVaries (generally moderate to high)General Knowledge
Experimental Protocol: Synthesis of N,N'-di-sec-butyl-p-phenylenediamine (Illustrative Condensation/Reductive Amination)

This protocol describes the synthesis of a diamine product where the initial step is a condensation to form an imine, which is then reduced in situ. This showcases a practical application of condensation chemistry involving a carbonyl compound.

Materials:

  • p-Phenylenediamine (54 g)

  • 2-Butanone (360 mL)

  • Cu-Cr catalyst (4 g)

  • Hydrogen gas

  • Nitrogen gas

Equipment:

  • 1 L Autoclave with temperature and pressure control

  • Stirring mechanism

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge a 1 L autoclave with 54 g of p-phenylenediamine, 360 mL of 2-butanone, and 4 g of the Cu-Cr catalyst.

  • Purge the autoclave with nitrogen gas four times to remove air.

  • Introduce hydrogen gas to purge the remaining nitrogen.

  • Heat the autoclave to 160°C while stirring.

  • Pressurize the autoclave with hydrogen to 3.3-5.6 MPa.

  • Maintain the reaction at these conditions for 12 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent the excess hydrogen pressure safely.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the excess 2-butanone and the sec-butanol byproduct by atmospheric distillation.

  • The remaining product is N,N'-di-sec-butyl-p-phenylenediamine.

Mandatory Visualizations

Acylation_of_Di_sec_butylamine cluster_reactants Reactants cluster_process Acylation Process cluster_products Products This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Nucleophilic_Attack Base Base (e.g., Triethylamine) Proton_Transfer Proton Transfer Base->Proton_Transfer Nucleophilic_Attack->Proton_Transfer Intermediate formation Amide N,N-di-sec-butylamide Proton_Transfer->Amide Salt Base Hydrochloride Proton_Transfer->Salt

Caption: Workflow for the acylation of this compound.

Condensation_of_Di_sec_butylamine cluster_reactants Reactants cluster_process Condensation Process cluster_products Products This compound This compound Hemiaminal_Formation Hemiaminal Formation This compound->Hemiaminal_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal_Formation Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Hemiaminal_Formation Dehydration Dehydration Hemiaminal_Formation->Dehydration Protonation of -OH Enamine Enamine Dehydration->Enamine Water Water Dehydration->Water Elimination

Caption: Pathway for enamine formation from this compound.

Drug_Dev_Workflow Start Starting Material (e.g., Carboxylic Acid) Acylation Acylation Reaction Start->Acylation DiSecButylamine This compound DiSecButylamine->Acylation Intermediate N,N-di-sec-butylamide Intermediate Acylation->Intermediate Modification Further Chemical Modifications Intermediate->Modification Bioactive_Molecule Bioactive Molecule (e.g., Herbicide, API) Modification->Bioactive_Molecule Screening Biological Screening Bioactive_Molecule->Screening

Caption: Role of this compound in bioactive molecule synthesis.

Applications in Drug Development and Agrochemicals

The incorporation of the di-sec-butylamino group can significantly impact the physicochemical properties of a molecule. In drug development, this modification is often employed to:

  • Increase Lipophilicity: The bulky, hydrophobic sec-butyl groups can enhance the molecule's ability to cross lipid membranes, potentially improving oral bioavailability.

  • Modulate Metabolic Stability: The steric hindrance around the nitrogen atom can protect it from metabolic enzymes, prolonging the drug's half-life in the body.

In the agrochemical industry, this compound is a precursor for several herbicides. The di-sec-butylamino moiety in the final product can influence its soil mobility, persistence, and weed-killing efficacy. A notable example is its use in the synthesis of certain thiocarbamate herbicides.

Conclusion

This compound is a key secondary amine in organic synthesis, offering a unique combination of nucleophilicity and steric bulk. Its acylation and condensation reactions provide access to a wide array of amides and enamines, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The protocols and data provided herein serve as a guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: The Use of 4,4'-Methylene-bis(N-sec-butylaniline) as a Chain Extender in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) foams are a versatile class of polymers with a wide range of applications stemming from their diverse physical properties, which can be tailored during synthesis. The final characteristics of a polyurethane foam are highly dependent on the selection of its constituent components, including polyols, isocyanates, catalysts, blowing agents, and chain extenders. While tertiary amines are commonly employed as catalysts to control the reaction kinetics, secondary diamines, specifically 4,4'-methylene-bis(N-sec-butylaniline), serve a distinct and critical role as chain extenders.[1][2]

This document provides detailed application notes and protocols on the use of 4,4'-methylene-bis(N-sec-butylaniline), commercially known as Unilink 4200, in the production of both flexible and rigid polyurethane foams. Contrary to the misconception of it acting as a primary catalyst, this aromatic diamine functions as a chain extender, influencing the polymer morphology and enhancing the mechanical properties of the final foam product.[1][2] Its use can lead to foams with improved tensile and tear strength, enhanced load-bearing capacity, and better dimensional stability, often while achieving a lower overall density.[1][3][4][5]

Principle of Action: Chain Extension with 4,4'-Methylene-bis(N-sec-butylaniline)

In polyurethane foam synthesis, the primary reactions involve the formation of urethane linkages from the reaction of isocyanates with polyols (gelling reaction) and the formation of urea linkages from the reaction of isocyanates with water (blowing reaction), which generates carbon dioxide gas for foam expansion.

4,4'-Methylene-bis(N-sec-butylaniline) is a secondary diamine, and its amine groups are reactive towards isocyanate groups. When introduced into a polyurethane formulation, it participates in the polymerization process by reacting with isocyanates to form urea linkages. This "chain extension" process, particularly with a diamine, introduces hard segments into the polymer backbone, which can significantly modify the foam's properties.[2][6] The relatively low reactivity of 4,4'-methylene-bis(N-sec-butylaniline) compared to other aromatic amines allows for controlled incorporation into the polymer network.[1]

Data Presentation

The inclusion of 4,4'-methylene-bis(N-sec-butylaniline) (Unilink 4200) in polyurethane foam formulations has a quantifiable impact on the resulting foam's physical and mechanical properties. The following tables summarize the effects observed in flexible and rigid polyurethane foams.

Table 1: Effect of 4,4'-Methylene-bis(N-sec-butylaniline) on Flexible Slab-Stock HR Foam Properties[5]
PropertyFormulation 1 (0 php)Formulation 2 (1.0 php)Formulation 3 (3.0 php)Formulation 4 (5.0 php)
Density ( kg/m ³) 43424035
Tensile Strength (kPa) 172179186200
Elongation (%) 110115125135
Tear Strength (N/m) 280300320350
Load Bearing (ILD, 25% R) 200210225240
Cream Time (secs) 28282624
Rise Time (secs) 11010610091
Tack-Free Time (secs) 525518502480

*php = parts per hundred polyol

Table 2: General Effects of 4,4'-Methylene-bis(N-sec-butylaniline) on Rigid Polyurethane Foams[3][4][7]
PropertyEffect of Adding 4,4'-Methylene-bis(N-sec-butylaniline)
Compressive Strength Significant Improvement (up to 100% in PIR foams)
Dimensional Stability Significantly Enhanced
Friability Reduced
Percentage of Closed Cells Increased
K-Factor (Thermal Conductivity) Lowered

Experimental Protocols

The following protocols provide a general framework for the preparation of flexible and rigid polyurethane foams incorporating 4,4'-methylene-bis(N-sec-butylaniline) as a chain extender. It is crucial to perform all experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Preparation of Flexible Polyurethane Foam

1. Materials:

  • Polyether Polyol (e.g., Pluracol 1117)
  • Toluene Diisocyanate (TDI 80/20)
  • Deionized Water
  • Surfactant (e.g., DC-5043)
  • Amine Catalysts (e.g., Dabco 33-LV, Niax A-1)
  • Tin Catalyst (e.g., Dabco T-12)
  • 4,4'-Methylene-bis(N-sec-butylaniline) (Unilink 4200)
  • Flame Retardant (e.g., Fyrol FR-2)
  • Paper cups and wooden spatula for mixing
  • Mold (e.g., open-top cardboard box)

2. Formulation:

  • Refer to Table 1 for component ratios (php). All parts are by weight.

3. Procedure:

  • Preparation of the Polyol Blend (Component A):
  • In a paper cup, accurately weigh the polyether polyol.
  • Sequentially add the flame retardant, surfactant, deionized water, amine catalysts, tin catalyst, and the desired amount of 4,4'-methylene-bis(N-sec-butylaniline).
  • Thoroughly mix the components with a wooden spatula for 60 seconds until a homogeneous mixture is obtained.
  • Foaming Reaction:
  • Weigh the required amount of TDI (Component B) in a separate cup.
  • Add the TDI to the polyol blend (Component A).
  • Immediately and vigorously mix the two components for 5-10 seconds.
  • Quickly pour the reacting mixture into the mold.
  • Observe and record the cream time (start of rise), rise time (end of rise), and tack-free time (when the surface is no longer sticky).
  • Curing and Characterization:
  • Allow the foam to cure at room temperature for at least 24 hours.
  • After curing, the foam can be removed from the mold and cut into specimens for physical property testing (density, tensile strength, elongation, etc.) according to relevant ASTM standards.

Protocol 2: Preparation of Rigid Polyurethane Foam

1. Materials:

  • Polyester or Polyether Polyol suitable for rigid foams
  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)
  • Deionized Water (or other blowing agent)
  • Surfactant
  • Amine Catalyst
  • 4,4'-Methylene-bis(N-sec-butylaniline) (Unilink 4200)
  • Mixing containers and stirrer
  • Closed mold

2. Formulation:

  • The exact formulation will vary depending on the desired foam properties. A typical starting point for incorporating Unilink 4200 is 1-5 php.

3. Procedure:

  • Preparation of the Polyol Blend (Component A):
  • In a suitable container, weigh the polyol.
  • Add the surfactant, water (if used as a blowing agent), amine catalyst, and 4,4'-methylene-bis(N-sec-butylaniline).
  • Mix thoroughly until a homogeneous blend is achieved.
  • Foaming Reaction:
  • Weigh the pMDI (Component B) in a separate container.
  • Combine Component A and Component B and mix vigorously with a mechanical stirrer for 10-15 seconds.
  • Pour the mixture into the closed mold.
  • Curing and Characterization:
  • Allow the foam to cure within the mold. Demolding time will depend on the specific formulation and can be reduced with the use of Unilink 4200.[3]
  • Post-cure the foam as required (e.g., in an oven at a specified temperature).
  • Cut the cured foam into specimens for testing compressive strength, dimensional stability, and thermal conductivity (K-factor) according to ASTM standards.

Visualizations

Polyurethane Foam Formation Pathway

G Polyol Polyol (R-OH) Urethane Polyurethane (Gelling Reaction) Polyol->Urethane Isocyanate Isocyanate (R'-NCO) Isocyanate->Urethane Urea_blowing Polyurea + CO₂ (Blowing Reaction) Isocyanate->Urea_blowing Urea_chain_ext Polyurea (Chain Extension) Isocyanate->Urea_chain_ext Water Water (H₂O) Water->Urea_blowing DSBA_derivative 4,4'-Methylene-bis (N-sec-butylaniline) DSBA_derivative->Urea_chain_ext Foam Polyurethane Foam Urethane->Foam Urea_blowing->Foam Urea_chain_ext->Foam

Caption: Reaction pathways in polyurethane foam formation with a diamine chain extender.

Experimental Workflow for Flexible Foam Synthesis

G Start Start PrepA Prepare Polyol Blend (Component A) (Polyol, Water, Surfactant, Catalysts, Unilink 4200) Start->PrepA WeighB Weigh Isocyanate (Component B) Start->WeighB Mix Mix Component A and B PrepA->Mix WeighB->Mix Pour Pour into Mold Mix->Pour Cure Cure at Room Temperature (24h) Pour->Cure Test Characterize Foam Properties Cure->Test End End Test->End G DSBA_derivative Addition of 4,4'-Methylene-bis (N-sec-butylaniline) HardSegments Increased Hard Segment Content DSBA_derivative->HardSegments Density Lower Foam Density DSBA_derivative->Density Tensile Improved Tensile Strength HardSegments->Tensile Tear Improved Tear Strength HardSegments->Tear Compressive Improved Compressive Strength (Rigid Foams) HardSegments->Compressive Stability Enhanced Dimensional Stability (Rigid Foams) HardSegments->Stability

References

Application Notes and Protocols: Synthesis of Surfactants and Emulsifiers from Di-Sec-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of various classes of surfactants and emulsifiers using di-sec-butylamine as a hydrophobic starting material. The branched dialkyl structure of this compound offers a unique building block for creating surface-active agents with potentially enhanced emulsification and dispersion properties.

Introduction

This compound is a secondary aliphatic amine featuring two sec-butyl groups attached to a nitrogen atom. This branched, hydrophobic structure can be chemically modified to introduce a hydrophilic head group, thereby creating an amphiphilic molecule with surface-active properties.[1] The secondary amine functionality serves as a reactive center for the synthesis of cationic, non-ionic, and amphoteric surfactants.[2] Surfactants derived from this compound are expected to exhibit favorable characteristics for various applications, including industrial cleaning, coatings, and potentially in pharmaceutical formulations as emulsifiers or drug delivery vehicles.[1]

Synthesis of Surfactants from this compound

The following sections outline the experimental protocols for the synthesis of cationic, non-ionic, and amphoteric surfactants from this compound. These protocols are based on established chemical reactions for analogous secondary amines and provide a framework for laboratory-scale synthesis.

Cationic Surfactants via Quaternization

Quaternization of the secondary amine in this compound with an alkylating agent results in the formation of a quaternary ammonium salt, a type of cationic surfactant.

Experimental Protocol: Synthesis of Di-sec-butyl-dimethylammonium Halide

  • Materials:

    • This compound

    • Methyl iodide (or dimethyl sulfate)

    • Isopropanol (or acetonitrile)

    • Acetone

    • Diethyl ether

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a suitable solvent such as isopropanol.

    • Add a molar excess of a methylating agent (e.g., methyl iodide) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether, to yield the di-sec-butyl-dimethylammonium halide salt.

Logical Relationship for Cationic Surfactant Synthesis

G Workflow for Cationic Surfactant Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification DiSecButylamine This compound Dissolve Dissolve this compound in Solvent DiSecButylamine->Dissolve AlkylatingAgent Alkylating Agent (e.g., Methyl Iodide) AddReagent Add Alkylating Agent AlkylatingAgent->AddReagent Dissolve->AddReagent Reflux Reflux for 4-8 hours AddReagent->Reflux SolventRemoval Solvent Removal Reflux->SolventRemoval Recrystallization Recrystallization SolventRemoval->Recrystallization Product Cationic Surfactant (Di-sec-butyl-dimethylammonium Halide) Recrystallization->Product

Caption: Workflow for Cationic Surfactant Synthesis.

Non-ionic Surfactants via Ethoxylation

The reaction of this compound with ethylene oxide introduces poly(ethylene oxide) chains to the nitrogen atom, creating a non-ionic surfactant. This reaction is typically performed at elevated temperatures and pressures with an alkaline catalyst.

Experimental Protocol: Ethoxylation of this compound

  • Materials:

    • This compound

    • Ethylene oxide

    • Potassium hydroxide (KOH)

    • High-pressure autoclave reactor

    • Inert gas (e.g., nitrogen or argon)

    • Acetic acid (for neutralization)

  • Procedure:

    • Charge a high-pressure stainless-steel autoclave reactor with this compound and a catalytic amount of potassium hydroxide (e.g., 0.5-1.0 mol% relative to the amine).

    • Purge the reactor multiple times with a dry, inert gas to remove air and moisture.

    • Heat the mixture to the desired reaction temperature (typically 120-180°C) with constant stirring.

    • Introduce a measured amount of ethylene oxide into the reactor, maintaining the desired pressure.

    • The reaction is exothermic; monitor the temperature and pressure closely. The reaction is complete when the pressure stabilizes.

    • After cooling the reactor, neutralize the catalyst with an acid, such as acetic acid.

    • The final product, an ethoxylated this compound, can be purified by filtration to remove the salt.

Experimental Workflow for Non-ionic Surfactant Synthesis

G Workflow for Non-ionic Surfactant Synthesis cluster_setup Reactor Setup cluster_reaction Ethoxylation Reaction cluster_workup Product Workup ChargeReactor Charge Autoclave with this compound & KOH Purge Purge with Inert Gas ChargeReactor->Purge Heat Heat to 120-180°C Purge->Heat AddEO Introduce Ethylene Oxide Heat->AddEO Monitor Monitor Pressure Drop AddEO->Monitor Cool Cool Reactor Monitor->Cool Neutralize Neutralize Catalyst Cool->Neutralize Purify Purify Product Neutralize->Purify Product Non-ionic Surfactant (Ethoxylated this compound) Purify->Product

Caption: Workflow for Non-ionic Surfactant Synthesis.

Amphoteric Surfactants via Carboxylation

Amphoteric surfactants can be synthesized by reacting this compound with a carboxylating agent, such as sodium chloroacetate. The resulting molecule contains both a cationic (amine) and an anionic (carboxylate) group.

Experimental Protocol: Synthesis of a Di-sec-butylamino Carboxylate

  • Materials:

    • This compound

    • Sodium chloroacetate

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

    • Round-bottom flask with stirrer

    • Heating mantle

    • pH meter

  • Procedure:

    • In a round-bottom flask, dissolve this compound in water.

    • Add a solution of sodium chloroacetate to the amine solution.

    • Adjust the pH of the reaction mixture to alkaline conditions (pH 9-11) using a sodium hydroxide solution.

    • Heat the mixture to 80-90°C and maintain for several hours with stirring. Monitor the reaction by measuring the chloride ion concentration.

    • After the reaction is complete, cool the solution and acidify with a mineral acid (e.g., HCl) to the isoelectric point to precipitate the product.

    • The product can then be collected by filtration, washed with cold water, and dried.

Characterization of Synthesized Surfactants

The performance of the newly synthesized surfactants should be evaluated to determine their surface-active properties.

Table 1: Key Performance Indicators for Surfactant Characterization

ParameterDescriptionMethod of Measurement
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to form micelles in solution.[3]Surface Tensiometry, Conductivity Measurement, Fluorescence Spectroscopy
Surface Tension Reduction The ability of the surfactant to lower the surface tension of a liquid.Tensiometer (Du Noüy ring or Wilhelmy plate method)
Emulsification Index (E24) A measure of the emulsifying ability of the surfactant.Mixing the surfactant solution with an oil phase, allowing it to stand for 24 hours, and measuring the emulsion layer.
Foaming Ability and Stability The capacity of the surfactant to generate foam and the persistence of that foam over time.Ross-Miles foam test or similar methods.

Experimental Workflow for Surfactant Characterization

G Workflow for Surfactant Characterization cluster_synthesis Synthesized Surfactant cluster_characterization Characterization SynthesizedSurfactant Purified Surfactant Tensiometry Surface Tensiometry (CMC, Surface Tension) SynthesizedSurfactant->Tensiometry Conductivity Conductivity Measurement (CMC) SynthesizedSurfactant->Conductivity Emulsification Emulsification Test (E24) SynthesizedSurfactant->Emulsification Foaming Foam Test (Ability & Stability) SynthesizedSurfactant->Foaming Data Performance Data Tensiometry->Data Conductivity->Data Emulsification->Data Foaming->Data

Caption: Workflow for Surfactant Characterization.

Data Presentation

Table 2: Example Data Table for Characterization of this compound Derived Surfactants

Surfactant TypeSynthesis Yield (%)CMC (mol/L)Surface Tension at CMC (mN/m)Emulsification Index (E24) (%)Foam Volume (mL)Foam Stability (t1/2, min)
Cationic Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Non-ionic Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Amphoteric Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Applications in Drug Development

Surfactants and emulsifiers are critical components in many pharmaceutical formulations. They can be used to:

  • Solubilize poorly water-soluble drugs: The micellar core of surfactants can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments.

  • Enhance drug absorption: By improving drug dissolution and interacting with biological membranes, surfactants can increase the bioavailability of active pharmaceutical ingredients.

  • Stabilize emulsions and suspensions: Surfactants are essential for creating and maintaining the stability of dispersed systems like creams, lotions, and suspensions.

The unique branched hydrophobic structure of this compound-derived surfactants may offer advantages in these applications, potentially leading to the formation of more stable and effective drug delivery systems. Further research is warranted to explore the potential of these novel surfactants in pharmaceutical sciences.

References

Chiral Amines in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity and safety profile. Chiral amines have emerged as powerful and versatile tools in the field of asymmetric synthesis, acting as efficient organocatalysts to produce complex chiral molecules with high levels of stereocontrol. This document provides detailed application notes and protocols for key asymmetric transformations catalyzed by chiral amines, offering a practical guide for researchers in academia and industry.

Introduction to Chiral Amine Catalysis

Chiral amine catalysis represents a significant branch of organocatalysis, providing a metal-free alternative for the synthesis of enantiomerically enriched compounds.[1] These catalysts, often derived from readily available natural sources like amino acids and cinchona alkaloids, are typically robust, environmentally benign, and operate through two primary activation modes: enamine and iminium ion catalysis.[1]

  • Enamine Catalysis: Chiral secondary amines react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamine intermediates. This activation raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, facilitating its reaction with a wide range of electrophiles.[1]

  • Iminium Ion Catalysis: Chiral secondary or primary amines condense with α,β-unsaturated carbonyls to generate electrophilic iminium ions. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it susceptible to attack by nucleophiles.[1]

These activation modes have been successfully applied to a diverse array of enantioselective transformations, including Michael additions, aldol reactions, Mannich reactions, and Diels-Alder reactions.

Key Asymmetric Reactions and Performance Data

The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. The following sections provide an overview of key reactions with quantitative data to aid in catalyst and condition selection.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral amines are highly effective in catalyzing the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, enones, and other Michael acceptors.

Table 1: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition of Propanal to Nitrostyrene.

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Data sourced from a comparative guide on chiral amine catalysts.[2]

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral amines, particularly L-proline and its derivatives, have been extensively used to catalyze direct asymmetric aldol reactions.

Table 2: L-Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes.

AldehydeTime (h)Conversion (%)dr (anti/syn)ee (anti) (%)
4-Nitrobenzaldehyde2499>99:199
4-Chlorobenzaldehyde488595:596
Benzaldehyde726090:1094
4-Methoxybenzaldehyde965585:1592

Reaction conditions: Cyclohexanone (2 mmol), aldehyde (1 mmol), L-proline (30 mol%) in DMF (4 mL) at room temperature.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. Chiral primary and secondary amines have been shown to be effective catalysts for this transformation.

Table 3: Chiral Primary Amine-Catalyzed Asymmetric Mannich Reaction of Aldehydes with Isatin-Derived Ketimines.

AldehydeCatalystTime (h)Yield (%)dree (%)
PropanalChiral Primary Amine A2495>20:198
IsovaleraldehydeChiral Primary Amine A3692>20:197
CyclohexanecarbaldehydeChiral Primary Amine A4888>20:196

Data adapted from a study on chiral primary amine catalysis in Mannich reactions.[3]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Chiral amines can catalyze asymmetric Diels-Alder reactions by forming chiral iminium ions from α,β-unsaturated aldehydes, which then act as activated dienophiles.

Table 4: Chiral Amine-Catalyzed Asymmetric Diels-Alder Reaction of Acrolein with Cyclopentadiene.

CatalystSolventTime (h)Yield (%)exo:endoee (exo) (%)
Imidazolidinone ACH3CN128595:593
Imidazolidinone BMeOH/H2O89210:9090 (endo)
Diphenylprolinol Methyl EtherCH2Cl2247890:1088

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Propanal to Nitrostyrene

This protocol is based on the work of Hayashi et al. and utilizes (S)-Diphenylprolinol TMS Ether as the catalyst.[2]

Materials:

  • (S)-Diphenylprolinol TMS Ether (10 mol%)

  • Nitrostyrene (1.0 mmol)

  • Propanal (10.0 mmol)

  • Hexane (1.0 mL)

  • 1N HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of nitrostyrene (1.0 mmol) and (S)-diphenylprolinol TMS ether (0.1 mmol) in hexane (1.0 mL) at 0 °C, add propanal (10.0 mmol).[2]

  • Stir the reaction mixture at 0 °C for 1 hour.[2]

  • Quench the reaction by adding 1N HCl.[2]

  • Extract the mixture with ethyl acetate.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography.[2]

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[2]

Protocol 2: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a simple and efficient method for the proline-catalyzed asymmetric aldol reaction in a water/methanol mixture.

Materials:

  • Cyclohexanone (2.0 mmol)

  • 4-Nitrobenzaldehyde (1.0 mmol)

  • (S)-Proline (0.3 mmol, 30 mol%)

  • Methanol/Water (2:1 v/v, 4.0 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-proline (0.3 mmol) in a methanol/water mixture (4.0 mL), add cyclohexanone (2.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol).

  • Stir the solution at room temperature for 24-72 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and dry over anhydrous MgSO4.

  • After evaporation of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Determine the diastereomeric and enantiomeric excess of the product by chiral HPLC analysis.

Protocol 3: Chiral Amine-Catalyzed Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the asymmetric Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene, catalyzed by a chiral imidazolidinone.

Materials:

  • Chiral imidazolidinone catalyst (e.g., MacMillan catalyst, 5-10 mol%)

  • α,β-Unsaturated aldehyde (1.0 mmol)

  • Diene (e.g., cyclopentadiene, 3.0 mmol)

  • Solvent (e.g., CH3CN, CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral imidazolidinone catalyst (5-10 mol%) in the chosen solvent in a reaction vessel.

  • Add the α,β-unsaturated aldehyde (1.0 mmol) to the catalyst solution.

  • Cool the mixture to the desired temperature (e.g., -78 °C to room temperature).

  • Add the diene (3.0 mmol) to the reaction mixture.

  • Stir the reaction for the required time (typically a few hours to a day), monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by silica gel chromatography to obtain the enantioenriched cycloadduct.

  • Determine the endo/exo ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC or GC analysis.

Visualizations

Enamine_Catalysis_Cycle Catalyst Chiral Secondary Amine (R2NH*) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (R'CHO) Aldehyde->Enamine Iminium_Adduct Iminium Ion Adduct Enamine->Iminium_Adduct + Electrophile Electrophile Electrophile (E+) Electrophile->Iminium_Adduct Product α-Functionalized Aldehyde Iminium_Adduct->Product + H2O Product->Catalyst releases

Caption: Catalytic cycle of enamine activation.

Iminium_Catalysis_Cycle Catalyst Chiral Secondary Amine (R2NH*) Iminium Chiral Iminium Ion Intermediate Catalyst->Iminium + Enone - H2O Enone α,β-Unsaturated Carbonyl Enone->Iminium Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile (Nu-) Nucleophile->Enamine_Adduct Product β-Functionalized Carbonyl Enamine_Adduct->Product + H2O Product->Catalyst releases

Caption: Catalytic cycle of iminium ion activation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents (Substrate, Catalyst) Mixing Combine Reagents in Reaction Vessel Reagents->Mixing Solvent Prepare Solvent Solvent->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Progress (TLC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Stereoanalysis Determine Stereoselectivity (Chiral HPLC/GC) Purification->Stereoanalysis

Caption: A generalized workflow for asymmetric synthesis.

References

Application Notes and Protocols: DI-Sec-Butylamine in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-sec-butylamine (DSBA), a secondary aliphatic amine, presents unique opportunities as a building block in the synthesis of specialty polymers. Its branched sec-butyl groups introduce steric hindrance and hydrophobicity, which can be leveraged to tailor the properties of polymers for specific high-performance applications. While its role as a chain terminator in traditional polyamide and polyimide synthesis is a key consideration, DSBA's reactivity with isocyanates makes it a valuable component in the formulation of poly(urethane-urea)s and as an end-capping agent to control molecular weight and modify polymer properties.

These application notes provide an overview of the potential uses of this compound in specialty polymer synthesis, focusing on poly(urethane-urea)s. Detailed protocols, though not widely available in open literature for this specific amine, can be adapted from established procedures for similar secondary amines. The information presented here is intended to serve as a foundational guide for researchers exploring the incorporation of this compound into novel polymer architectures.

Properties of this compound

A summary of the physical and chemical properties of this compound is provided in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions and ensuring safe handling.

PropertyValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong amine-like
Boiling Point 135 °C (at 765 mmHg)
Density 0.753 g/mL (at 25 °C)
Refractive Index n20/D 1.41

Table 1: Physicochemical properties of this compound.

Applications in Specialty Polymers

The primary application of this compound in specialty polymer synthesis is in the formation of poly(urethane-urea)s through its reaction with diisocyanates. The secondary amine groups of DSBA react with isocyanate groups to form urea linkages. When used in conjunction with diols, this reaction leads to the formation of segmented poly(urethane-urea) copolymers.

The incorporation of this compound can impart the following properties to the resulting polymers:

  • Enhanced Flexibility and Durability: The bulky sec-butyl groups can disrupt polymer chain packing, leading to increased flexibility.[1]

  • Improved Resistance to Degradation: The hydrophobic nature of the alkyl groups can enhance the polymer's resistance to hydrolysis and oxidative degradation.[1]

  • Controlled Molecular Weight: As a monofunctional secondary amine in reactions with diisocyanates, it can act as a chain terminator or end-capping agent, allowing for precise control over the polymer's molecular weight.

  • Modified Solubility: The introduction of hydrophobic side chains can alter the solubility of the polymer in various organic solvents.

Experimental Protocols

Synthesis of a Segmented Poly(urethane-urea)

This protocol outlines the two-step synthesis of a segmented poly(urethane-urea). The first step involves the formation of an isocyanate-terminated prepolymer from a polyol and a diisocyanate. In the second step, this prepolymer is chain-extended with a diamine. This compound can be introduced during the chain extension step.

Materials:

  • Polyol (e.g., Polytetrahydrofuran (PTHF), Polycaprolactone (PCL))

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) (MDI), Isophorone diisocyanate (IPDI))

  • Diamine Chain Extender (e.g., 1,4-Butanediamine)

  • This compound (as a co-chain extender or end-capping agent)

  • Anhydrous solvent (e.g., N,N-Dimethylacetamide (DMAc), Tetrahydrofuran (THF))

  • Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL))

  • Nitrogen gas supply

Procedure:

Step 1: Prepolymer Synthesis

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the calculated amount of polyol.

  • Heat the flask to the desired temperature (typically 60-80 °C) under a gentle stream of nitrogen and dry the polyol under vacuum for 1-2 hours to remove any residual water.

  • Cool the flask to the reaction temperature (e.g., 60 °C) and add the diisocyanate in a stoichiometric excess (e.g., 2:1 molar ratio of NCO:OH).

  • If using a catalyst, add a few drops of DBTDL.

  • Allow the reaction to proceed with stirring under a nitrogen atmosphere for 2-4 hours, or until the isocyanate content reaches the theoretical value, which can be monitored by titration.

Step 2: Chain Extension

  • Dissolve the isocyanate-terminated prepolymer in an anhydrous solvent to achieve a desired concentration (e.g., 20% w/v).

  • In a separate flask, prepare a solution of the diamine chain extender and this compound (if used as a co-extender) in the same anhydrous solvent. The total amount of amine should be stoichiometrically equivalent to the remaining isocyanate groups in the prepolymer.

  • Slowly add the amine solution to the vigorously stirred prepolymer solution at room temperature.

  • Continue stirring for 1-2 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization:

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of urethane and urea linkages and the disappearance of isocyanate groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the polymer.

Visualizations

Logical Workflow for Poly(urethane-urea) Synthesis

The following diagram illustrates the general workflow for the synthesis of a segmented poly(urethane-urea), highlighting the stages where this compound could be incorporated.

PolyurethaneUrea_Synthesis cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_purification Purification & Drying Polyol Polyol Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Reaction (e.g., 60-80°C) Diisocyanate Diisocyanate Diisocyanate->Prepolymer Polymer Poly(urethane-urea) Prepolymer->Polymer Reaction (Room Temp) Diamine Diamine Chain Extender Diamine->Polymer DSBA This compound (Co-extender/ End-capper) DSBA->Polymer Precipitation Precipitation Polymer->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Final Polymer Drying->FinalPolymer

Workflow for the synthesis of poly(urethane-urea) incorporating this compound.

Signaling Pathway for Polymer Property Modification

This diagram illustrates the conceptual pathway of how incorporating this compound as a building block can influence the final properties of a specialty polymer.

Property_Modification cluster_properties Structural Features cluster_effects Effects on Polymer Architecture cluster_final_properties Final Polymer Properties DSBA This compound StericHindrance Steric Hindrance DSBA->StericHindrance Hydrophobicity Hydrophobicity DSBA->Hydrophobicity SecondaryAmine Secondary Amine Functionality DSBA->SecondaryAmine DisruptedPacking Disrupted Chain Packing StericHindrance->DisruptedPacking ReducedPolarity Reduced Interchain Polarity Hydrophobicity->ReducedPolarity ChainTermination Chain Termination/ End-Capping SecondaryAmine->ChainTermination Flexibility Increased Flexibility DisruptedPacking->Flexibility Durability Enhanced Durability DisruptedPacking->Durability DegradationResistance Improved Degradation Resistance ReducedPolarity->DegradationResistance ModifiedSolubility Modified Solubility ReducedPolarity->ModifiedSolubility ControlledMW Controlled Molecular Weight ChainTermination->ControlledMW

Conceptual pathway illustrating how this compound modifies polymer properties.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of specialty polymers, particularly in the realm of poly(urethane-urea)s. Its unique structure offers a means to introduce desirable properties such as flexibility, durability, and controlled molecular weight. The provided general protocol and conceptual diagrams serve as a starting point for researchers to design and execute experiments aimed at harnessing the potential of this compound in the development of novel high-performance materials. Further research is warranted to establish specific quantitative structure-property relationships and to explore the full range of applications for polymers derived from this versatile secondary amine.

References

Application Notes and Protocols for the Gas Chromatography Analysis of Di-Sec-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of di-sec-butylamine using gas chromatography (GC). The following sections outline methodologies for both direct analysis and analysis following derivatization, complete with experimental parameters, data presentation, and visual workflows to guide researchers in achieving accurate and reproducible results.

Introduction

This compound is a secondary amine utilized in various chemical syntheses, including the production of pharmaceuticals and agricultural chemicals. Accurate quantification of this compound is crucial for process monitoring, quality control, and regulatory compliance. Gas chromatography is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, the inherent polarity of amines can lead to challenges such as poor peak shape (tailing) and adsorption onto the column matrix.[1] To address these issues, two primary approaches are employed: the use of specialized base-deactivated columns for direct analysis and derivatization to form less polar, more volatile compounds. This note will explore both methods.

Method 1: Direct Analysis of this compound using a Wax-Type Capillary Column

This method is suitable for the direct determination of volatile amines and offers a straightforward approach with minimal sample preparation. The use of a specialized wax column deactivated for amine analysis is critical to achieving good peak symmetry and reproducibility.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable volatile solvent such as methanol, ethanol, or acetonitrile to achieve a concentration within the calibrated range (e.g., 10-1000 µg/mL).

  • If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

2. GC-FID Instrumentation and Conditions:

ParameterValue
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Agilent CP-Wax for volatile amines and diamines, 25 m x 0.32 mm ID, 1.2 µm film thickness
Carrier Gas Nitrogen or Helium at a constant flow rate
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized based on concentration)
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 5 °C/min to 100 °C
Detector Temperature 275 °C
Data Acquisition Chromatography data system

Source: Adapted from Agilent Technologies Application Note on the analysis of volatile amines.[2]

Quantitative Data

The following table summarizes expected performance characteristics for the direct analysis of secondary amines. Please note that specific values for this compound should be determined during method validation.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (r²)
This compoundTo be determinedTo be determinedTo be determined>0.995
General Secondary AminesVariableTypically 1-10Typically 5-30>0.99

Note: Retention time for this compound will be dependent on the specific instrument and conditions. A generic method for volatile amines showed sec-butylamine eluting at approximately 7.1 minutes.[3] The di-substituted analogue will have a longer retention time.

Method 2: Analysis of this compound via Derivatization

Derivatization is a chemical modification process used to convert the polar amine into a less polar and more volatile derivative, which improves its chromatographic behavior on standard non-polar columns and can enhance sensitivity with specific detectors.[4] One common derivatization agent for secondary amines is pentafluorobenzaldehyde.

Experimental Protocol

1. Derivatization Procedure:

  • To 1 mL of the sample solution (in a suitable aprotic solvent like acetonitrile), add 1.25 mL of a derivatizing reagent solution (e.g., acetonitrile containing 0.05 µL/mL pentafluorobenzaldehyde).[5]

  • Vortex the mixture and allow it to react at room temperature (approximately 22 °C) for about 30 minutes.[5]

  • The reaction mixture can then be directly injected into the GC system.

2. GC-ECD/MS Instrumentation and Conditions:

ParameterValue
Instrument Gas Chromatograph with Electron Capture Detector (ECD) or Mass Spectrometer (MS)
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL
Splitless Injection
Oven Temperature Program Initial: 80 °C, hold for 1 minRamp 1: 5 °C/min to 180 °CRamp 2: 10 °C/min to 240 °C
Detector ECD at 300 °C or MS (scan range 50-550 amu)
Data Acquisition Chromatography data system

Source: Adapted from a study on the determination of secondary amines in atmospheric samples and optimization of derivatization for sec-butylamine.[4][5][6]

Quantitative Data

The use of derivatization can significantly improve the limits of detection and quantitation.

Analyte DerivativeRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (r²)
This compound-PentafluorobenzamideTo be determinedTo be determinedTo be determined>0.998
General Derivatized Secondary AminesVariableTypically <1Typically <5>0.99

Note: The enhanced sensitivity of the ECD for halogenated compounds makes this an attractive option for trace-level analysis.

Experimental Workflow and Logic Diagrams

To visually represent the analytical processes, the following diagrams have been generated using the DOT language.

General Workflow for GC Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Filtration Filter (if needed) Dissolution->Filtration GC_Injection Inject into GC Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID/MS/ECD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the GC analysis of this compound.

Decision Logic for Method Selection Start Analyze This compound Concentration Trace Level Analysis? Start->Concentration Derivatization Derivatization (Method 2) Concentration->Derivatization Yes Matrix Complex Matrix? Concentration->Matrix No Direct_Analysis Direct Analysis (Method 1) Matrix->Direct_Analysis No Matrix->Derivatization Yes

References

Laboratory Scale Synthesis of High-Purity Di-Sec-butylamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of high-purity di-sec-butylamine. The described method utilizes a reductive amination reaction between 2-butanone and sec-butylamine, followed by purification via vacuum fractional distillation. This application note includes a detailed experimental procedure, a summary of expected quantitative data, and visual representations of the synthetic and analytical workflows. The protocols are intended to guide researchers in the efficient and safe production of this compound for applications in pharmaceutical and chemical research.

Introduction

This compound is a secondary amine with significant utility as a chemical intermediate in the synthesis of various organic compounds, including agrochemicals and active pharmaceutical ingredients. The steric hindrance provided by the two sec-butyl groups attached to the nitrogen atom imparts unique reactivity and selectivity in chemical transformations. The synthesis of high-purity this compound is therefore crucial for ensuring the quality and efficacy of downstream products. Reductive amination of a ketone with a primary amine is a widely employed and efficient method for the synthesis of secondary amines, offering high selectivity and minimizing the formation of by-products often seen in direct alkylation methods.[1] This protocol details the synthesis of this compound via the reductive amination of 2-butanone with sec-butylamine using sodium triacetoxyborohydride as the reducing agent.

Data Presentation

ParameterExpected Value
Reactants
2-Butanone1.0 equivalent
sec-Butylamine1.1 equivalents
Sodium Triacetoxyborohydride1.5 equivalents
Dichloromethane (DCM)Anhydrous
Reaction Conditions
TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time12-24 hours
Product
AppearanceColorless to pale yellow liquid[2]
Boiling Point134-136 °C at atmospheric pressure
Expected Yield75-85%
Purity (by GC-MS)>99%
Analytical Data
¹H NMR (CDCl₃)Consistent with this compound structure
¹³C NMR (CDCl₃)Consistent with this compound structure[3][4]
GC-MSMajor peak corresponding to this compound

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

  • 2-Butanone (MEK)

  • sec-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-butanone (e.g., 0.1 mol, 7.21 g).

  • Dissolve the 2-butanone in anhydrous dichloromethane (200 mL).

  • Add sec-butylamine (e.g., 0.11 mol, 8.04 g) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to facilitate the formation of the intermediate imine/enamine.

  • In a separate beaker, carefully weigh sodium triacetoxyborohydride (e.g., 0.15 mol, 31.8 g). Caution: Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle in a fume hood with appropriate personal protective equipment.

  • Add the sodium triacetoxyborohydride portion-wise to the reaction mixture over 15-20 minutes, controlling any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M NaOH solution (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Vacuum Fractional Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Collection flasks

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks.

  • Add the crude this compound to the distillation flask along with a magnetic stir bar for smooth boiling.

  • Connect the apparatus to a vacuum pump with a manometer in the system to monitor the pressure.

  • Slowly reduce the pressure in the system.

  • Once the desired pressure is reached (e.g., 20 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Collect and discard any low-boiling fractions (e.g., residual solvent or unreacted starting materials).

  • Monitor the temperature at the head of the distillation column. The boiling point of this compound will be significantly lower under reduced pressure.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the recorded pressure.

  • Once the main fraction has been collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • The collected fraction is the high-purity this compound.

Purity Assessment by GC-MS

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

  • Injector Temperature: 250 °C.

  • Detector (Mass Spectrometer): Electron Ionization (EI) mode.

  • Sample Preparation: Dilute a small sample of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol).

Procedure:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the chromatogram and mass spectrum of the major peak.

  • Confirm the identity of this compound by comparing the obtained mass spectrum with a reference spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 129.

  • Calculate the purity of the sample based on the relative peak area of the this compound peak in the chromatogram.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 2-Butanone + sec-Butylamine in DCM Imine_Formation Imine/Enamine Formation Reactants->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Crude_Product Crude this compound Reduction->Crude_Product Distillation Vacuum Fractional Distillation Crude_Product->Distillation Pure_Product High-Purity This compound Distillation->Pure_Product GCMS GC-MS Analysis Pure_Product->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR Purity_Confirmation Purity > 99% GCMS->Purity_Confirmation NMR->Purity_Confirmation

Caption: Workflow for the synthesis and analysis of this compound.

Reductive_Amination_Pathway Butanone 2-Butanone Imine Intermediate Imine/Enamine Butanone->Imine Sec_Butylamine sec-Butylamine Sec_Butylamine->Imine Di_Sec_Butylamine This compound Imine->Di_Sec_Butylamine NaBH_OAc_3 NaBH(OAc)₃ (Reducing Agent) NaBH_OAc_3->Di_Sec_Butylamine H⁻ source

Caption: Reductive amination signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution Reactions with Di-Sec-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution reactions involving di-sec-butylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using the sterically hindered this compound as a nucleophile.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Recommendation
High Steric Hindrance: The two sec-butyl groups on the nitrogen atom significantly hinder its ability to attack the electrophilic center.[1][2]- Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition of starting materials or products. - Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-72 hours) to favor product formation. - Use a More Reactive Electrophile: If possible, switch to a more reactive leaving group (e.g., iodide > bromide > chloride > tosylate).
Insufficient Nucleophilicity: While basic, the steric bulk of this compound can reduce its effective nucleophilicity.[3]- Choice of Solvent: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of any salt byproducts, leaving the nucleophile more "naked" and reactive. - Use of Additives: In some cases, the addition of a halide salt (e.g., NaI) can in situ convert an alkyl chloride or bromide to a more reactive alkyl iodide.
Poor Solubility: The amine or other reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate.- Solvent Screening: Test a range of anhydrous polar aprotic solvents to find one that provides good solubility for all reactants at the desired reaction temperature.
Side Reactions (e.g., Elimination): this compound is a strong base (pKa of the conjugate acid is ~11), which can promote elimination reactions, especially with secondary and tertiary alkyl halides.- Lower Reaction Temperature: If elimination is a significant issue, try running the reaction at a lower temperature, even if it requires a longer reaction time. - Use a Non-nucleophilic Base (if applicable): If an additional base is required in the reaction, choose a hindered, non-nucleophilic base to avoid competition with the this compound.
Decomposition of Reagents or Products: High temperatures or prolonged reaction times may lead to the degradation of sensitive functional groups.- Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the reaction and stop it once the consumption of the starting material has plateaued or product degradation is observed.

Issue 2: Formation of Multiple Products (Over-alkylation)

While less common with a secondary amine like this compound compared to primary amines, if the product of the initial substitution can react further, it may lead to undesired byproducts.[4][5]

Potential Cause Troubleshooting Recommendation
Product is also a Nucleophile: The resulting tertiary amine may be nucleophilic enough to react with the electrophile.- Control Stoichiometry: Use a slight excess of this compound relative to the electrophile to ensure the electrophile is consumed before it can react with the product.
High Reaction Temperature: Elevated temperatures can sometimes promote side reactions.- Optimize Temperature: Find the lowest temperature at which the desired reaction proceeds at a reasonable rate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow compared to other secondary amines like diethylamine?

A: The slow reaction rate is primarily due to the significant steric hindrance caused by the two bulky sec-butyl groups attached to the nitrogen atom.[6][1][2] These groups physically block the nitrogen's lone pair of electrons from attacking the electrophilic carbon, thus increasing the activation energy of the reaction. Diethylamine, with its less bulky ethyl groups, experiences much lower steric hindrance, allowing for a faster nucleophilic attack.

Q2: What are the best general conditions to start with for a nucleophilic substitution with this compound and an alkyl halide?

A: A good starting point would be to use a polar aprotic solvent such as DMF or DMSO. Use a 1.1 to 1.5 molar excess of this compound relative to the alkyl halide. Begin with a reaction temperature of 80-100 °C and monitor the reaction progress over 24 hours. If no reaction is observed, the temperature can be gradually increased.

Q3: I am trying to perform a nucleophilic aromatic substitution (SNAr) with this compound on an activated aryl halide. What should I consider?

A: For SNAr reactions, the aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group.[7][8] Due to the steric hindrance of this compound, these reactions will likely require forcing conditions, such as high temperatures (e.g., 120-150 °C) in a high-boiling point polar aprotic solvent like DMSO or NMP. The use of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide may be necessary to deprotonate the amine, increasing its nucleophilicity.

Q4: Is there a more efficient way to couple this compound with aryl halides?

A: Yes, for sterically hindered amines, the Buchwald-Hartwig amination is often a more effective method for forming C-N bonds with aryl halides.[9][10][11] This palladium-catalyzed cross-coupling reaction is specifically designed to overcome the limitations of traditional nucleophilic aromatic substitution with bulky amines.[12][13]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with a Primary Alkyl Bromide

  • Reagent Preparation: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the primary alkyl bromide (1.0 eq).

  • Solvent and Amine Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Add this compound (1.2 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with this compound (General Starting Conditions)

  • Catalyst and Ligand Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%) and a suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos, 2-4 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the aryl bromide (1.0 eq), this compound (1.2 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane to achieve a concentration of 0.1-0.5 M.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate can then be washed, dried, and concentrated. Purify the crude product by column chromatography.

Data Presentation

The following tables provide a summary of typical starting conditions and expected trends for optimizing reactions with this compound. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: General Conditions for N-Alkylation with Alkyl Halides

ParameterRecommended Starting ConditionOptimization Range
Solvent DMFDMSO, NMP, Acetonitrile
Temperature 90 °C60 - 130 °C
This compound (eq.) 1.21.1 - 2.0
Concentration 0.2 M0.1 - 1.0 M
Reaction Time 24 h12 - 72 h

Table 2: General Conditions for Buchwald-Hartwig Amination with Aryl Halides

ParameterRecommended Starting ConditionOptimization Range
Pd Precatalyst (mol%) 21 - 5
Ligand (mol%) 42 - 10
Base NaOtBuK3PO4, Cs2CO3
Solvent TolueneDioxane, THF
Temperature 110 °C80 - 120 °C
Reaction Time 12 h4 - 24 h

Mandatory Visualizations

troubleshooting_workflow start Low or No Yield steric_hindrance High Steric Hindrance? start->steric_hindrance increase_temp Increase Temperature steric_hindrance->increase_temp Yes low_nucleophilicity Low Nucleophilicity? steric_hindrance->low_nucleophilicity No prolong_time Prolong Reaction Time increase_temp->prolong_time product_observed Product Observed? increase_temp->product_observed change_electrophile Use More Reactive Electrophile prolong_time->change_electrophile change_electrophile->product_observed change_solvent Use Polar Aprotic Solvent low_nucleophilicity->change_solvent Yes side_reactions Side Reactions (Elimination)? low_nucleophilicity->side_reactions No change_solvent->product_observed lower_temp Lower Temperature side_reactions->lower_temp Yes stop Consider Alternative Route (e.g., Buchwald-Hartwig) side_reactions->stop No lower_temp->product_observed optimize Optimize Conditions product_observed->optimize Yes product_observed->stop No

Caption: Troubleshooting workflow for low yield in this compound nucleophilic substitution.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Electrophile and this compound solvent Add Anhydrous Polar Aprotic Solvent reagents->solvent heat Heat to 80-120 °C solvent->heat monitor Monitor by TLC/GC-MS heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for N-alkylation of this compound.

References

Technical Support Center: Purification of DI-Sec-butylamine by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of di-sec-butylamine via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification by fractional distillation?

A1: Understanding the physical properties of this compound is crucial for designing an effective fractional distillation protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₉N[1]
Molecular Weight129.24 g/mol
Boiling Point135 °C at 765 mmHg
Density0.753 g/mL at 25 °C
Refractive Indexn20/D 1.41
Water SolubilitySlightly soluble (7 g/L)[2]

Q2: What are the common impurities found in crude this compound?

A2: Crude this compound may contain several impurities depending on the synthesis route. Common impurities include sec-butylamine, tri-sec-butylamine, sec-butyl alcohol, and water.[3] The separation of these impurities is the primary goal of the fractional distillation process.

Q3: Does this compound form an azeotrope with water or other common impurities?

A3: Yes, secondary amines can form azeotropes with water.[4] This can complicate the purification process as the azeotrope will distill at a constant temperature, preventing further separation by simple distillation. It is also possible for azeotropes to form with other components in the mixture, such as sec-butyl alcohol.

Q4: What type of fractional distillation column is recommended for purifying this compound?

A4: For laboratory-scale purification of this compound, a packed column (e.g., with Raschig rings or structured packing) or a Vigreux column is recommended.[5][6] These columns provide a large surface area for repeated vaporization-condensation cycles, which are essential for separating components with close boiling points. The choice of column length and packing material will depend on the required purity and the boiling point differences of the components in the mixture.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Impurities

Possible Cause Troubleshooting Step
Insufficient Column Efficiency - Increase the length of the fractionating column to provide more theoretical plates.[5]- Use a more efficient packing material.[6]
Distillation Rate Too High - Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation.[5]
Flooding of the Column - If liquid is observed to be filling the column, reduce the heating rate immediately to allow the column to drain. Flooding prevents proper vapor-liquid contact.[7]
Formation of Azeotropes - If an azeotrope with water is suspected, consider adding a hydrocarbon solvent (e.g., toluene) to form a new, lower-boiling heterogeneous azeotrope that can be removed.[4] Alternatively, chemical drying with sodium hydroxide can be employed prior to distillation.

Issue 2: Inconsistent Vapor Temperature During Distillation

Possible Cause Troubleshooting Step
Fluctuations in Heat Input - Ensure a stable heat source. Use a heating mantle with a controller for precise temperature regulation.[5]
Drafts or Heat Loss from the Column - Insulate the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.[5]
Improper Thermometer Placement - The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[8]

Issue 3: Low Recovery of Purified this compound

Possible Cause Troubleshooting Step
Hold-up in the Column - A significant amount of material can be held up on the packing of a long or inefficiently packed column. Choose a column with low hold-up for small-scale distillations.
Leaks in the Apparatus - Check all ground glass joints for a proper seal. Use Keck clips to secure connections.[8] If necessary, lightly grease the joints.
Decomposition of the Product - While this compound is relatively stable, prolonged heating at high temperatures could potentially lead to some degradation. If decomposition is suspected, consider performing the distillation under reduced pressure to lower the boiling point.

Experimental Protocol: Purification of this compound by Fractional Distillation

This protocol outlines a general procedure for the laboratory-scale purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Glass wool

  • Aluminum foil

  • Clamps and stands

  • (Optional) Vacuum adapter and vacuum source

Procedure:

  • Preparation of the Distillation Apparatus:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar and a few boiling chips in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

    • Securely attach the fractionating column to the flask. If using a packed column, ensure the packing is uniform.

    • Place the distillation head on top of the column and insert the thermometer. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask. Ensure a gentle flow of cooling water through the condenser (in at the bottom, out at the top).

    • Insulate the fractionating column and the distillation head with glass wool and/or aluminum foil to minimize heat loss.[5]

  • Distillation Process:

    • Begin stirring the this compound and gradually heat the flask using the heating mantle.

    • Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly ascend the column.[5]

    • Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second in the receiving flask.

    • Collect the initial fraction (forerun), which will likely contain lower-boiling impurities such as sec-butylamine and any azeotropes.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approx. 135 °C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature drops, it may indicate that all the this compound has distilled. If the temperature rises significantly, it could indicate the presence of higher-boiling impurities like tri-sec-butylamine.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and to avoid overheating the residue.

  • Shutdown and Analysis:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Disassemble the apparatus.

    • Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_distill 2. Distillation cluster_analysis 3. Analysis A Assemble Fractional Distillation Apparatus B Charge Flask with Crude This compound A->B C Insulate Column B->C D Gradual Heating and Stirring C->D E Collect Forerun (Lower Boiling Impurities) D->E F Monitor Temperature E->F G Collect Purified This compound Fraction F->G H Stop Distillation Before Dryness G->H I Cool and Disassemble Apparatus H->I J Analyze Purity of Fractions (GC, NMR) I->J

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation Cause1 Insufficient Column Efficiency Problem->Cause1 Cause2 High Distillation Rate Problem->Cause2 Cause3 Azeotrope Formation Problem->Cause3 Sol1 Increase Column Length or Use Better Packing Cause1->Sol1 Sol2 Reduce Heating Rate Cause2->Sol2 Sol3 Azeotropic Drying or Chemical Treatment Cause3->Sol3

Caption: Troubleshooting logic for poor separation during distillation.

References

Managing the volatility and strong odor of DI-Sec-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the high volatility and strong, unpleasant odor of di-sec-butylamine during laboratory experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when working with this compound.

Odor Management

  • Q1: The odor of this compound is noticeable in the lab, even when working in a fume hood. What can I do?

    A1: First, ensure your fume hood is functioning correctly. Check the sash height and airflow indicator. For enhanced odor control, you can place a shallow dish of an acidic solution, such as 5% acetic acid or citric acid, at the back of the fume hood to help neutralize the basic amine vapors. Always handle the pure substance and concentrated solutions in a well-ventilated fume hood.

  • Q2: How can I neutralize the odor of this compound on glassware and equipment?

    A2: Rinse contaminated glassware and equipment with a 5-10% solution of acetic acid or citric acid. This will react with the amine to form a less volatile salt. Follow this with a standard cleaning procedure using an appropriate solvent and detergent.

  • Q3: What should I do if there is a small spill of this compound inside the fume hood?

    A3: For small spills, use a commercial spill kit for volatile amines or absorb the liquid with an inert absorbent material like vermiculite or sand. Place the contaminated absorbent in a sealed container for proper disposal. To neutralize residual odor, wipe the area with a cloth dampened with a 5% acetic acid solution.

Volatility and Handling

  • Q4: I need to weigh this compound. How can I do this accurately without significant loss due to evaporation?

    A4: When weighing this compound, use a tared, sealed container. Dispense the liquid into the container using a syringe or a pipette with a filter tip to minimize exposure to air. Perform the weighing process as quickly as possible. For highly accurate measurements, consider using a balance with a draft shield located inside a fume hood.

  • Q5: How should I store this compound to minimize vapor release?

    A5: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The storage temperature should be ambient or refrigerated, as specified by the supplier. Ensure the container cap is securely fastened to prevent vapor leakage.

Safety and Personal Protection

  • Q6: What personal protective equipment (PPE) is essential when working with this compound?

    A6: At a minimum, you should wear chemical safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable for splash protection).[1] If there is a risk of inhalation, even within a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

  • Q7: What should I do in case of skin or eye contact with this compound?

    A7: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2] For eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention in both cases.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for understanding its volatility and odor potential.

PropertyValueReferences
Molecular Formula C₈H₁₉N[4]
Molecular Weight 129.24 g/mol [4]
Boiling Point 134-137 °C (273-279 °F)[1][4]
Vapor Pressure 7.1 mmHg at 25 °C (77 °F)[4][5]
Flash Point 19.1-24 °C (66.4-75.2 °F)[4]
Density 0.753 g/mL at 25 °C (77 °F)[1][4]
Odor Strong, fishy, ammonia-like[4][5]
Odor Threshold Not specifically reported, but expected to be low (sub-ppm range) based on related compounds like sec-butylamine (0.17 ppm).

Experimental Protocols

Below are detailed methodologies for common laboratory procedures involving this compound, designed to minimize exposure and manage its properties.

Protocol 1: Preparation of a Standard Solution

  • Preparation: Before starting, ensure you are wearing the appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves). All work must be conducted in a certified chemical fume hood.

  • Reagent Handling: Obtain the required volume of this compound from its storage container using a calibrated glass syringe. To minimize vapor release, uncap the reagent bottle only for the brief time needed for withdrawal.

  • Dispensing: Slowly dispense the this compound into a volumetric flask containing the desired solvent. To avoid splashing, ensure the tip of the syringe is below the surface of the solvent.

  • Mixing: Cap the volumetric flask and invert it several times to ensure thorough mixing.

  • Cleanup: Immediately rinse the syringe and any other contaminated glassware with a 5% acetic acid solution, followed by a standard cleaning procedure.

Protocol 2: Use as a Reagent in a Chemical Reaction

  • Setup: Assemble your reaction apparatus within a chemical fume hood. Ensure all joints are properly sealed.

  • Addition: If adding this compound to a reaction mixture, use a dropping funnel or a syringe pump for controlled addition. This will prevent a rapid increase in vapor concentration.

  • Temperature Control: If the reaction is exothermic, use an ice bath or other cooling method to control the temperature and reduce the volatility of the amine.

  • Workup: After the reaction is complete, quench any unreacted this compound by slowly adding a dilute acid (e.g., 1M HCl) while cooling the reaction vessel.

  • Extraction: During aqueous workup, the protonated di-sec-butylammonium salt will be in the aqueous layer, significantly reducing its volatility and odor. Separate the layers and handle the aqueous layer with appropriate care.

Visualizations

The following diagrams illustrate key concepts for managing this compound.

problem Problem: High Volatility & Strong Odor of this compound causes Contributing Factors problem->causes is caused by solutions Mitigation Strategies problem->solutions is managed by low_bp Low Boiling Point causes->low_bp high_vp High Vapor Pressure causes->high_vp low_ot Low Odor Threshold causes->low_ot engineering Engineering Controls solutions->engineering procedural Procedural Controls solutions->procedural neutralization Odor Neutralization solutions->neutralization ppe Personal Protective Equipment solutions->ppe fume_hood Use Fume Hood engineering->fume_hood sealed_containers Sealed Containers engineering->sealed_containers controlled_addition Controlled Addition procedural->controlled_addition cool_storage Cool Storage procedural->cool_storage acid_rinse Acidic Rinse/Scrub neutralization->acid_rinse gloves Gloves ppe->gloves goggles Goggles ppe->goggles respirator Respirator ppe->respirator

Caption: Logical workflow for managing this compound hazards.

start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood ppe_check Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves fume_hood->ppe_check experiment Perform Experiment (e.g., solution prep, reaction) ppe_check->experiment spill_check Spill Occurs? experiment->spill_check handle_spill Follow Spill Cleanup Protocol spill_check->handle_spill Yes decontaminate Decontaminate Glassware and Work Area with Dilute Acid Solution spill_check->decontaminate No handle_spill->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End dispose->end

References

DI-Sec-butylamine reactivity with strong oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Di-sec-butylamine Reactivity

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on its reactivity with strong oxidizing agents. Please consult your institution's safety protocols and the Safety Data Sheet (SDS) before commencing any experiment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards when reacting this compound with strong oxidizing agents?

A: The primary hazard is a highly exothermic and potentially explosive reaction. This compound is a flammable liquid and its mixture with strong oxidizers can lead to rapid temperature and pressure increases, creating a significant risk of fire or explosion.[1][2][3][4] Strong oxidizers can form explosive mixtures when combined with combustible or organic materials.[5][6] Vapors may also form explosive mixtures with air and can travel to an ignition source.[3] It is crucial to handle these reactions with extreme caution, using appropriate personal protective equipment (PPE), working in a chemical fume hood, and implementing strict temperature control.[7][8][9]

Q2: What are the expected reaction products from the oxidation of this compound?

A: The oxidation products of this compound, a secondary amine, depend heavily on the specific oxidizing agent and reaction conditions used.[10]

  • With Permanganates (e.g., KMnO₄): Oxidation with neutral potassium permanganate can yield ketones or aldehydes.[10][11] In the case of this compound, the expected product would be 2-butanone, resulting from the cleavage of the C-N bond. Under some conditions, secondary amines can also form tetra-alkyl hydrazines.[10]

  • With Peroxides (e.g., H₂O₂): The reaction with hydrogen peroxide can lead to the formation of hydroxylamines or nitrones.[12][13][14] The specific outcome can be influenced by the presence of catalysts and the solvent system used.[12][15]

  • With Nitrous Acid (HONO): Secondary amines react with nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form N-nitrosamines.[16][17] In this case, N-nitrosothis compound would be the product. N-nitrosamines are a class of compounds that are often potent carcinogens, making this reaction particularly hazardous.[17]

Q3: My oxidation reaction is showing a low yield and multiple unexpected byproducts. What are the likely causes?

A: Low yields and the formation of byproducts in the oxidation of secondary amines can stem from several factors:

  • Over-oxidation: Strong oxidizing agents can be difficult to control. If the reaction is too vigorous or runs for too long, the initial oxidation product can be further oxidized or degraded, leading to a complex mixture.

  • Temperature Control: Many oxidation reactions are highly exothermic.[18] Poor temperature control can lead to side reactions and decomposition of both starting material and product. It is often necessary to cool the reaction mixture and add the oxidizing agent slowly.[4]

  • Reagent Stoichiometry: The molar ratio of the amine to the oxidizing agent is critical. An excess of the oxidizer is a common cause of byproduct formation. Careful calculation and controlled addition are essential.

  • pH and Solvent Effects: The reactivity and selectivity of many oxidizing agents are highly dependent on the pH and the solvent used. For example, hydrogen peroxide is activated by protic solvents like methanol.[12][15] Ensure the conditions are optimized for the desired transformation.

Q4: I need to quench a strong oxidizing agent after my reaction. What is a safe procedure?

A: Safely quenching a residual strong oxidizer is critical to prevent uncontrolled reactions during workup. The choice of quenching agent depends on the oxidizer used.

  • For Permanganates (KMnO₄): A saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is commonly used until the characteristic purple color disappears.

  • For Peroxides (H₂O₂): A solution of sodium bisulfite or dimethyl sulfide (DMS) can be used. The quench should be performed slowly and at a low temperature (e.g., 0 °C) as the quenching process itself can be exothermic.

  • General Precautions: Always add the quenching agent slowly to the cooled reaction mixture with vigorous stirring. Never add water directly to a large excess of a strong oxidizer, especially concentrated acids.[4]

Data Presentation: Expected Oxidation Products

The following table summarizes the likely major products from the reaction of this compound with common strong oxidizing agents. Note that reaction conditions (temperature, solvent, pH, stoichiometry) play a critical role in determining the actual product distribution and yield.

Oxidizing AgentChemical FormulaExpected Major Product ClassSpecific Example Product
Potassium Permanganate (Neutral)KMnO₄Ketone2-Butanone
Hydrogen PeroxideH₂O₂Nitrone / HydroxylamineN,N-di-sec-butylhydroxylamine
Nitrous AcidHONON-NitrosamineN-Nitrosothis compound
Chromic AcidH₂CrO₄Ketone2-Butanone

Experimental Protocols

General Protocol for the Controlled Oxidation of this compound

Disclaimer: This is a generalized protocol and must be adapted based on the specific oxidizing agent and scale of the reaction. A thorough risk assessment must be performed before starting any work.[4]

  • Risk Assessment and Preparation:

    • Identify all potential hazards, including the high reactivity, exothermicity, and toxicity of reactants and products.[19]

    • Consult the Safety Data Sheet (SDS) for all chemicals used.[7][8]

    • Ensure a chemical fume hood is available and functioning correctly.[9]

    • Have appropriate spill control materials for oxidizers (inert absorbents like sand or vermiculite, not paper towels) and quenching agents readily available.[4]

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[5][6]

    • Use heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile utility gloves over standard nitrile gloves).[5]

  • Experimental Setup:

    • Use a round-bottom flask equipped with a magnetic stir bar, a dropping funnel for the oxidant, and a thermometer.

    • Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone) to maintain a low temperature.

    • Ensure the setup is secure and located within a fume hood.[9]

  • Procedure:

    • Dissolve this compound in an appropriate solvent in the reaction flask and cool the solution to the target temperature (e.g., 0 °C).

    • Slowly add the oxidizing agent dropwise from the addition funnel to the stirred solution.

    • Carefully monitor the internal temperature. The addition rate should be controlled to prevent a temperature rise above the desired setpoint.

    • After the addition is complete, allow the reaction to stir at the controlled temperature for the specified time, monitoring for completion by a suitable method (e.g., TLC, GC).

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture again in the cooling bath.

    • Slowly add the appropriate quenching agent (see FAQ Q4) while monitoring the temperature.

    • Proceed with the extraction and purification of the product as required by the specific experimental plan.

  • Waste Disposal:

    • All waste, including quenched reaction mixtures and contaminated materials, must be collected as hazardous waste.[5][9]

    • Segregate waste streams appropriately. Do not mix oxidizer waste with organic solvent waste.

Visualizations

ReactionPathways cluster_start Starting Material cluster_products Potential Oxidation Products DSBA This compound Ketone 2-Butanone DSBA->Ketone  KMnO₄  H₂CrO₄ Nitrone Nitrones / Hydroxylamines DSBA->Nitrone  H₂O₂ Nitrosamine N-Nitrosamine (Carcinogenic) DSBA->Nitrosamine  HONO  (NaNO₂/Acid)

Caption: Potential oxidation pathways of this compound.

SafetyWorkflow cluster_workflow Experimental Safety Workflow Plan 1. Risk Assessment & Protocol Review Prep 2. Prepare PPE & Fume Hood Plan->Prep Execute 3. Controlled Reaction (Cooling, Slow Addition) Prep->Execute Quench 4. Safe Quenching (Low Temperature) Execute->Quench Cleanup 5. Workup & Purification Quench->Cleanup Dispose 6. Segregated Hazardous Waste Disposal Cleanup->Dispose

Caption: A generalized safety workflow for handling amine oxidations.

Troubleshooting cluster_troubleshooting Troubleshooting Logic rect_node rect_node Start Low Yield or Byproducts? CheckTemp Was Temp. Controlled? Start->CheckTemp CheckStoi Was Stoichiometry Accurate? CheckTemp->CheckStoi Yes Result1 Runaway reaction & degradation CheckTemp->Result1 No Analyze Analyze Byproducts (LCMS/GCMS) CheckStoi->Analyze Yes Result2 Over-oxidation or side reactions CheckStoi->Result2 No

Caption: A decision tree for troubleshooting unexpected reaction outcomes.

References

Troubleshooting low conversion rates in DI-Sec-butylamine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates in reactions catalyzed by DI-Sec-butylamine.

General FAQs

Q1: What are the typical applications of this compound in catalysis?

This compound is a secondary amine catalyst primarily used in organic synthesis to facilitate reactions through enamine or iminium ion intermediates. Its applications include, but are not limited to, Aldol condensations, Michael additions, and other C-C bond-forming reactions. The bulky sec-butyl groups provide significant steric hindrance around the nitrogen atom, which can influence the stereoselectivity of a reaction, but may also negatively impact reaction rates and overall conversion.

Q2: Why is my reaction with this compound showing a low conversion rate?

Low conversion rates in this compound catalyzed reactions are often attributed to the catalyst's significant steric bulk. This steric hindrance can impede the formation of the key enamine intermediate with the carbonyl substrate, slowing down the catalytic cycle. Other contributing factors can include suboptimal reaction conditions, catalyst impurity, inappropriate substrate choice, or low catalyst loading.

Troubleshooting Low Conversion Rates

Below are troubleshooting guides for specific issues you might encounter during your experiments.

Issue 1: Slow or Stalled Reaction

Question: My reaction is proceeding very slowly or has stalled completely. What are the likely causes and how can I address them?

Answer: A slow or stalled reaction is a common issue, often linked to the inherent properties of this compound and the reaction setup.

Possible Causes & Solutions:

  • Steric Hindrance: The primary reason for slow reactions is the steric bulk of this compound hindering its approach to the substrate to form the necessary enamine intermediate.

    • Solution 1: Increase Reaction Temperature: Elevating the temperature can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.[1][2] Monitor the reaction for potential side product formation at higher temperatures.

    • Solution 2: Prolong Reaction Time: Due to the slower kinetics, these reactions may simply require more time to reach completion. Monitor the reaction progress over an extended period (e.g., 24-48 hours).

    • Solution 3: Evaluate Substrate Compatibility: Highly substituted or sterically demanding substrates will exacerbate the issue. If possible, consider using a less hindered substrate to test the reaction viability.

  • Insufficient Catalyst Activity: The catalyst's effectiveness might be compromised.

    • Solution 1: Increase Catalyst Loading: While typical catalyst loadings range from 5-20 mol%, a higher loading (e.g., 20-30 mol%) might be necessary to increase the concentration of the active catalytic species.[3]

    • Solution 2: Add an Acid Co-catalyst: The presence of a Brønsted acid can facilitate the formation of the enamine intermediate and accelerate the catalytic cycle.[4] Common choices include acetic acid or benzoic acid, typically used in sub-stoichiometric amounts relative to the amine catalyst.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing intermediates in the catalytic cycle.[5][6][7]

    • Solution: Screen a range of solvents. Polar aprotic solvents like DMSO or DMF can be effective in stabilizing the enamine intermediate.[7] In some cases, a non-polar solvent like toluene may be preferable.[8]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Rate Observed steric_hindrance Primary Suspect: Steric Hindrance start->steric_hindrance catalyst_issues Consider Catalyst Activity start->catalyst_issues solvent_issues Review Solvent Choice start->solvent_issues increase_temp Increase Temperature steric_hindrance->increase_temp Overcome Activation Energy prolong_time Prolong Reaction Time steric_hindrance->prolong_time substrate_choice Evaluate Substrate (Is it too bulky?) steric_hindrance->substrate_choice end Improved Conversion increase_temp->end prolong_time->end substrate_choice->end increase_loading Increase Catalyst Loading catalyst_issues->increase_loading add_acid Add Acid Co-catalyst catalyst_issues->add_acid increase_loading->end add_acid->end solvent_screen Screen Solvents (e.g., DMSO, Toluene) solvent_issues->solvent_screen solvent_screen->end

Caption: A troubleshooting workflow for addressing low conversion rates.

Data Presentation: Optimizing Reaction Parameters

The following tables provide illustrative data on how changing reaction parameters can affect the yield in a typical secondary amine-catalyzed reaction. These are generalized examples and should be adapted to your specific system.

Table 1: Effect of Catalyst Loading and Temperature on Yield

EntryCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
1525 (Room Temp)2435
21025 (Room Temp)2455
32025 (Room Temp)2470
420401285
520601282 (side products observed)

Note: This data is illustrative and results will vary based on substrates and specific reaction conditions.

Table 2: Effect of Solvent on Reaction Outcome

EntrySolventDielectric ConstantReaction Time (h)Yield (%)
1Toluene2.42465
2THF7.62450
3DCM9.12445
4Acetonitrile37.52475
5DMSO47.21890

Note: Solvent choice can significantly impact reaction rates and yields by stabilizing or destabilizing key intermediates.[5][6][7]

Experimental Protocols

General Protocol for a this compound Catalyzed Michael Addition

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • α,β-unsaturated carbonyl compound (Michael acceptor)

  • Carbonyl compound (Michael donor, e.g., a ketone or aldehyde)

  • This compound (catalyst)

  • Anhydrous solvent (e.g., DMSO, Toluene)

  • Optional: Acid co-catalyst (e.g., benzoic acid)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 mmol).

  • Add the anhydrous solvent (2.0 mL).

  • Add the Michael donor (1.2 mmol, 1.2 equivalents).

  • Add this compound (0.2 mmol, 20 mol%).

  • If using an acid co-catalyst, add it at this stage (e.g., 0.04 mmol, 4 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle and Steric Hindrance

The diagram below illustrates the catalytic cycle for an enamine-catalyzed reaction and highlights where the steric bulk of this compound can create a bottleneck.

G cluster_0 Catalytic Cycle cluster_1 Troubleshooting Focus Ketone Ketone/ Aldehyde Iminium Iminium Ion Ketone->Iminium + Amine - H2O Amine This compound Amine->Iminium Enamine Enamine Intermediate Iminium->Enamine - H+ Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile (e.g., Michael Acceptor) Product Product Adduct_Iminium->Product + H2O Product->Amine Regenerates Catalyst Bottleneck Steric Bottleneck! (Slow Step) Bottleneck->Iminium Bulky sec-butyl groups hinder this formation

Caption: The catalytic cycle highlighting the sterically hindered step.

References

Technical Support Center: Personal Protective Equipment (PPE) for Di-Sec-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and answers to frequently asked questions regarding the appropriate personal protective equipment (PPE) for handling di-sec-butylamine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that poses multiple risks. It is a flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols and the use of appropriate PPE are mandatory.

Q2: What is the minimum required PPE when working with this compound in a laboratory setting?

A2: At a minimum, personnel should wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Q3: What type of eye and face protection is necessary?

A3: Tightly fitting safety goggles with side-shields are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles to provide comprehensive protection for the face.

Q4: Is a lab coat sufficient for body protection?

A4: A standard lab coat may not be sufficient. It is recommended to use impervious clothing or a chemical-resistant apron over a lab coat, especially when handling larger quantities or in situations with a high potential for splashing. For significant exposure risks, fire/flame-resistant clothing should be considered due to the flammable nature of this compound.

Q5: When is respiratory protection required?

A5: Respiratory protection is necessary if exposure limits are likely to be exceeded or if the ventilation is inadequate. In such cases, a full-face respirator with an appropriate organic vapor cartridge is recommended. Always consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.

Q6: What should I do in case of accidental skin or eye contact?

A6: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. Seek immediate medical attention in both cases.

Troubleshooting Guide: PPE Selection

This section addresses specific issues that may arise during the selection and use of PPE for experiments involving this compound.

Problem: I am unsure which glove material is best for handling this compound.

Problem: My safety glasses are fogging up, compromising my visibility.

Solution: Use anti-fog safety goggles or apply an anti-fog coating to your existing eyewear. Ensure that the laboratory has adequate ventilation and temperature control to minimize humidity. If fogging persists, consider a full-face respirator, which can also prevent fogging while offering a higher level of respiratory protection.

Problem: I can smell the characteristic amine odor even when wearing my PPE.

Solution: Detecting an odor indicates a potential breach in your respiratory protection. Immediately leave the area and check the fit of your respirator. Ensure that the correct cartridge for organic vapors is being used and that it has not exceeded its service life. If you are not using a respirator, this indicates that the ventilation is inadequate, and you should move your experiment into a properly functioning chemical fume hood and begin using appropriate respiratory protection.

Data Presentation: Glove Material Compatibility

The following table summarizes the chemical resistance of common glove materials to amines, with specific data for isomers of this compound where available. This information should be used as a guide, and it is always recommended to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialChemical Class Resistance (Amines)Breakthrough Time (minutes)Recommendation for this compound (based on isomer data and general resistance)
Nitrile Generally Good to Excellent> 480 (for Di-n-butylamine & Diisobutylamine)Highly Recommended for splash protection and extended contact.
Butyl Rubber Excellent> 480 (General for Amines)Highly Recommended , especially for prolonged immersion or handling large quantities.
Neoprene GoodVariableRecommended for short-duration tasks and splash protection.
Natural Rubber (Latex) Poor to Fair< 15Not Recommended for handling this compound.
Polyvinyl Chloride (PVC) Poor< 15Not Recommended for handling this compound.

Note: Breakthrough times are indicative and can vary based on glove thickness, manufacturer, temperature, and concentration of the chemical.

Experimental Protocols

Protocol for Glove Selection and Use:

  • Risk Assessment: Before beginning any experiment, assess the potential for exposure to this compound, considering the quantity, concentration, and duration of handling.

  • Glove Selection: Based on the risk assessment and the data in the table above, select the appropriate glove material. For most laboratory applications involving incidental contact, nitrile gloves are a suitable choice. For tasks with a higher risk of exposure or prolonged contact, butyl rubber gloves are recommended.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff towards the fingers, turning them inside out.

  • Disposal: Dispose of used gloves in the appropriate hazardous waste container. Never reuse disposable gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Mandatory Visualization

Below are diagrams illustrating key logical relationships and workflows for PPE selection when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification and Use start Start: Experiment with This compound Planned assess_exposure Assess Potential Exposure: - Quantity - Concentration - Duration - Splash/Immersion Risk start->assess_exposure select_eye_face Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (splash risk) assess_exposure->select_eye_face select_body Body Protection: - Lab Coat - Chemical Resistant Apron assess_exposure->select_body select_respiratory Respiratory Protection: - Fume Hood (primary) - Respirator (if needed) assess_exposure->select_respiratory select_gloves Hand Protection: - Nitrile (splash) - Butyl Rubber (immersion) assess_exposure->select_gloves inspect_ppe Inspect PPE for Damage select_eye_face->inspect_ppe select_body->inspect_ppe select_respiratory->inspect_ppe select_gloves->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe conduct_experiment Conduct Experiment don_ppe->conduct_experiment doff_ppe Doff PPE to Avoid Contamination conduct_experiment->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe end End dispose_ppe->end

Caption: PPE Selection Workflow for this compound.

Hazard_Mitigation_Pathway cluster_hazard Identified Hazard cluster_controls Hierarchy of Controls cluster_outcome Desired Outcome hazard This compound (Flammable, Corrosive, Toxic) elimination Elimination/Substitution (Not always feasible) hazard->elimination Most Effective engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Gloves, Goggles, etc.) administrative->ppe Least Effective (Last line of defense) safe_handling Safe Handling of This compound ppe->safe_handling

Caption: Hazard Mitigation Pathway for this compound.

References

Technical Support Center: DI-Sec-butylamine Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of DI-Sec-butylamine waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound waste is considered hazardous due to several properties. It is a flammable liquid and vapor.[1] The waste is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1] Additionally, it is harmful to aquatic life.

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: When handling this compound waste, it is crucial to use appropriate PPE to prevent exposure. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield where splashing is a risk.[2][3]

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene), a lab coat, and additional protective clothing as needed to prevent skin contact.[2][3]

  • Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[7][8]

Q3: How should I store this compound waste before disposal?

A3: Store this compound waste in a tightly closed, properly labeled container.[5][9] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[6][10] It is crucial to store it separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][4]

Q4: Can I neutralize this compound waste in the lab before disposal?

A4: In-lab neutralization of this compound, which is a weak base, by adding acid is not recommended without a specific, validated protocol and appropriate safety measures. The reaction with acids can be exothermic, generating heat and potentially hazardous fumes.[1][4] The preferred method is to collect the waste in a designated container for disposal by a licensed chemical waste management company.[9][10]

Q5: What is the correct procedure for disposing of empty this compound containers?

A5: Empty containers should be handled as hazardous waste because they may contain residual vapors and liquid.[7] Do not reuse the containers. They can be triple-rinsed (with a suitable solvent, collecting the rinsate as hazardous waste) and offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of through a licensed waste disposal service.[10]

Troubleshooting Guide

Issue: Accidental Spill of this compound

  • Immediate Actions:

    • Evacuate all non-essential personnel from the spill area.[5][6]

    • Remove all sources of ignition (e.g., open flames, sparking equipment).[5][6][11]

    • Ensure the area is well-ventilated, preferably using a chemical fume hood if the spill is contained within it.[5]

  • Containment & Cleanup:

    • Wear the appropriate PPE as described in the FAQ section.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4] Do not use combustible materials.

    • Use non-sparking tools for cleanup.[5][6][7]

    • Carefully collect the absorbed material and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[4][5]

  • Decontamination:

    • Wash the contaminated surface thoroughly with soap and water, collecting the cleaning water as hazardous waste.[4]

    • Dispose of all contaminated materials (including PPE) as hazardous waste.

Issue: The this compound waste container is unlabeled.

  • Immediate Action: If the identity of the waste is uncertain but suspected to be this compound, treat it with the highest level of precaution. Assume it is flammable, corrosive, and toxic.

  • Labeling: Immediately label the container as "Unknown Hazardous Waste - Suspected this compound."

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper identification and disposal procedures. Do not attempt to guess the contents or mix them with other waste streams.

Data Presentation

Table 1: Properties and Classifications of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₉N[1]
Molecular Weight 129.24 g/mol [12]
Appearance Colorless to pale yellow liquid[4]
Odor Sharp, amine-like[4]
Boiling Point ~132-135 °C[5]
Flash Point ~24 °C
UN Number UN 2248 or UN 2734[10]
Transport Hazard Class 8 (Corrosive), Subsidiary Risk 3 (Flammable)[2][10]
GHS Hazard Statements H226, H302, H312, H314, H332, H401/H402
US EPA Waste Codes May be classified as D001 (Ignitability) and D002 (Corrosivity)[2]

Experimental Protocols

Protocol 1: Standard Procedure for Collection and Labeling of this compound Waste

  • Container Selection:

    • Obtain a chemically compatible waste container from your institution's EHS department. The container must be in good condition with a secure, tight-fitting lid.

    • Ensure the container material is not susceptible to corrosion by amines (e.g., avoid aluminum containers).[2]

  • Waste Collection:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Carefully pour the this compound waste into the designated container, avoiding splashes. Use a funnel if necessary.

    • Do not mix this compound waste with other chemical waste streams, especially incompatible substances like acids or strong oxidizers.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards: "Flammable, Corrosive, Toxic."

      • The date of accumulation.

      • The name of the principal investigator or lab group.

  • Storage and Disposal:

    • Securely close the container lid.

    • Store the container in a designated satellite accumulation area that is clearly marked.

    • Arrange for pickup and disposal through your institution's EHS department in accordance with all local and national regulations.

Mandatory Visualization

G start This compound Waste Generated is_spill Is it an accidental spill? start->is_spill is_routine Is it routine lab waste? start->is_routine spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Contain with inert absorbent 4. Use non-sparking tools is_spill->spill_protocol Yes select_container Select compatible waste container (no aluminum) is_routine->select_container Yes collect_spill Collect absorbed material into a labeled hazardous waste container spill_protocol->collect_spill storage Store in cool, ventilated, secure Satellite Accumulation Area collect_spill->storage collect_waste Transfer waste in fume hood (Do not mix with incompatibles) select_container->collect_waste label_container Label container with 'Hazardous Waste', chemical name, hazards, and date collect_waste->label_container label_container->storage disposal Arrange for disposal via Environmental Health & Safety (EHS) storage->disposal

Caption: Decision workflow for this compound waste management.

References

Preventing side reactions in DI-Sec-butylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Di-Sec-Butylamine Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is producing a significant amount of tri-sec-butylamine as a byproduct. How can I prevent this over-alkylation?

A: The formation of tri-sec-butylamine is a common side reaction resulting from the desired this compound product reacting further with the alkylating agent or carbonyl precursor. To minimize this, precise control over reaction stoichiometry is critical.[1]

Troubleshooting Steps:

  • Molar Ratio: Avoid using a large excess of the alkylating agent (e.g., sec-butyl halide) or the carbonyl compound (e.g., 2-butanone) and reducing agent. A molar ratio closer to 2:1 or slightly less for sec-butylamine to the second reactant is often optimal.

  • Slow Addition: Add the alkylating agent or carbonyl compound dropwise to the reaction mixture containing sec-butylamine. This maintains a low concentration of the second reactant, favoring the formation of the secondary amine over the tertiary amine.

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by slowing down the rate of the second alkylation/amination reaction, which typically has a higher activation energy.

Q2: I am observing a large amount of unreacted sec-butylamine in my final product. What are the likely causes and solutions?

A: Significant unreacted starting material suggests that the reaction has not gone to completion. This can be due to several factors related to reaction conditions and reagent activity.

Troubleshooting Steps:

  • Catalyst Activity: If using a catalyst (e.g., Raney Nickel, Pd/C for reductive amination), ensure it is fresh and active.[1] Deactivated or poisoned catalysts will lead to incomplete conversion.

  • Reaction Time & Temperature: The reaction may require a longer duration or higher temperature to proceed to completion. Monitor the reaction progress using an appropriate technique (e.g., GC-MS, TLC) to determine the optimal endpoint.

  • Purity of Reagents: Ensure all reagents, particularly the sec-butylamine and the carbonyl/alkylating agent, are of high purity and free from water or other inhibitors.

Q3: How can I effectively separate this compound from the primary (sec-butylamine) and tertiary (tri-sec-butylamine) amine byproducts?

A: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound from its lower and higher boiling point analogs.[1]

Key Considerations for Purification:

  • The boiling points of the three amines are distinct enough for separation via distillation.

  • Performing the distillation under vacuum (reduced pressure) is crucial to lower the required temperature and prevent thermal degradation of the amines.

  • A fractionating column with sufficient theoretical plates will enhance the separation efficiency.

CompoundBoiling Point (°C at atm. pressure)
sec-Butylamine63[2]
This compound 135–137 [3]
Tri-sec-butylamine~200 (estimated)

Q4: Which synthetic route is generally preferred for higher selectivity: reductive amination or direct alkylation?

A: The reductive amination route is often preferred for synthesizing this compound because it offers higher selectivity and produces fewer by-products compared to direct alkylation.[1] Direct alkylation of sec-butylamine with a sec-butyl halide is notoriously difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[1][4]

Key Reaction Pathways and Workflows

The following diagrams illustrate the desired synthesis pathway versus the common side reaction, and a general experimental workflow for synthesis and purification.

Caption: Desired vs. side reaction pathways in this compound synthesis.

Workflow start Starting Materials (sec-Butylamine, 2-Butanone, Catalyst, H₂) reaction Reductive Amination (Controlled Temp. & Pressure) start->reaction workup Reaction Workup (Catalyst Filtration, Solvent Removal) reaction->workup extraction Liquid-Liquid Extraction (Isolate Crude Product) workup->extraction drying Drying (Anhydrous MgSO₄ or Na₂SO₄) extraction->drying purification Fractional Distillation (Under Reduced Pressure) drying->purification product Purified this compound purification->product

Caption: General experimental workflow for synthesis and purification.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 2-Butanone

This protocol describes a common lab-scale synthesis of this compound.

Materials:

  • sec-Butylamine

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Palladium on Carbon (5% Pd/C) or Raney Nickel

  • Hydrogen gas (H₂)

  • Ethanol or Methanol (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane (for extraction)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 2M solution

Procedure:

  • Setup: Assemble a high-pressure hydrogenation reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge.

  • Charging the Reactor: In the reactor, combine sec-butylamine (1.0 eq), 2-butanone (1.0-1.1 eq), and the catalyst (e.g., 5% Pd/C, ~1-2 mol%). Add ethanol as the solvent.

  • Reaction: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture to a controlled temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting crude oil in diethyl ether.

  • Purification:

    • Wash the ether solution with 1M HCl to remove unreacted primary amine.

    • Wash with water, followed by a 2M NaOH solution to neutralize any remaining acid and liberate the free secondary amine.

    • Wash again with brine, then dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent by rotary evaporation. .

  • Final Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.[1]

Data Summary

Table 1: Influence of Catalyst on Reductive Amination Selectivity

The choice of catalyst is crucial for achieving high selectivity towards the desired secondary amine.

CatalystTypical Operating Temperature (°C)Pressure (psi)Selectivity for this compoundComments
Palladium on Carbon (Pd/C) 80 - 12050 - 200HighGood general-purpose catalyst, less pyrophoric than Raney Ni.[1]
Raney Nickel 100 - 150500 - 1500Very HighHighly active but pyrophoric; requires careful handling.[1]
Platinum on Carbon (Pt/C) 70 - 11050 - 200HighEffective under milder conditions than Nickel-based catalysts.[1]
Sodium Borohydride (NaBH₄) 0 - 25AtmosphericModerate to HighA chemical reductant used for smaller scales; avoids high-pressure H₂.[4][5]
Sodium Cyanoborohydride (NaBH₃CN) 0 - 25AtmosphericHighMore selective than NaBH₄; can be used in one-pot syntheses.[4][5][6]

Note: Optimal conditions can vary based on substrate concentration, solvent, and specific equipment.

References

Technical Support Center: Enhancing Reaction Selectivity with DI-Sec-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of di-sec-butylamine in selective organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the unique steric properties of this compound to enhance reaction selectivity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in enhancing reaction selectivity?

A1: this compound serves as a bulky, sterically hindered secondary amine.[1] Its primary role in enhancing reaction selectivity stems from its ability to form chiral enamines or act as a bulky base, directing the approach of electrophiles to a specific face of the substrate, thereby controlling the stereochemical outcome of the reaction.[2] The significant steric hindrance provided by the two sec-butyl groups can moderate its reactivity compared to less bulky secondary amines, which is often advantageous in selective synthetic applications.[1]

Q2: In which types of reactions is this compound most effective for improving selectivity?

A2: this compound is particularly effective in reactions where the formation of a transient chiral enamine or the steric bulk of a base can influence the stereochemical pathway. These include:

  • Asymmetric Alkylation of Ketones and Aldehydes: By forming a chiral enamine intermediate, this compound can direct the alkylation to a specific face of the enamine, leading to the preferential formation of one enantiomer or diastereomer.

  • Michael Additions (Conjugate Additions): As a catalyst, it can facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with high diastereoselectivity.

  • Aldol Reactions: Similar to alkylations, this compound can be used to form chiral enamines that then react with aldehydes to yield aldol products with high stereoselectivity.

Q3: How does the purity of this compound affect reaction outcomes?

A3: The purity of this compound is critical for achieving high selectivity. Impurities such as mono-sec-butylamine or other isomeric amines can lead to the formation of different enamine intermediates, resulting in a mixture of stereoisomers and a reduction in the enantiomeric or diastereomeric excess. It is recommended to use this compound with a purity of 99% or higher.

Q4: What are the optimal reaction conditions for using this compound as a catalyst?

A4: Optimal reaction conditions are highly substrate-dependent. However, some general guidelines include:

  • Temperature: Lower temperatures (-78 °C to 0 °C) are often beneficial for enhancing selectivity by minimizing side reactions and favoring the thermodynamically more stable transition state.

  • Solvent: Aprotic solvents such as THF, toluene, or dichloromethane are typically used. The choice of solvent can influence the solubility of intermediates and the overall reaction rate and selectivity.

  • Catalyst Loading: For catalytic applications, a loading of 10-20 mol% is a common starting point, though this may need to be optimized for specific reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound to enhance reaction selectivity.

Problem Possible Cause Troubleshooting Steps
Low Diastereoselectivity or Enantioselectivity 1. Impure this compound: Presence of other amines leading to multiple reaction pathways.- Verify the purity of this compound using GC or NMR. - If necessary, purify by distillation.
2. Suboptimal Temperature: Reaction temperature is too high, leading to competing, less selective pathways.- Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).
3. Incorrect Solvent: The solvent may not be optimal for the desired transition state geometry.- Conduct a solvent screen with solvents of varying polarity (e.g., Toluene, THF, CH2Cl2, Dioxane).
4. Water Contamination: Presence of water can hydrolyze the enamine intermediate, leading to racemic background reactions.- Ensure all glassware is oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Low Reaction Yield 1. Steric Hindrance: The bulky nature of this compound can slow down the reaction rate with sterically demanding substrates.- Increase the reaction time. - Consider a higher reaction temperature, but be mindful of the potential impact on selectivity. - Increase the catalyst loading.
2. Incomplete Enamine Formation: The equilibrium for enamine formation may not be favorable under the current conditions.- Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium towards enamine formation. - Consider the use of a co-catalyst, such as a mild acid, to promote enamine formation.
Formation of Side Products 1. Self-Condensation of the Carbonyl Compound: Particularly with aldehydes, self-condensation can be a competing reaction.- Add the aldehyde slowly to the reaction mixture containing the ketone and this compound. - Maintain a low concentration of the aldehyde throughout the reaction.
2. N-Alkylation of the Amine: The amine itself can be alkylated by the electrophile.- This is less common with bulky secondary amines but can occur. - Use a more reactive electrophile that favors C-alkylation of the enamine.

Experimental Protocols

Example Protocol: Diastereoselective Michael Addition of a Ketone to an α,β-Unsaturated Ester

This protocol describes a general procedure for the this compound-mediated Michael addition of a ketone to an α,β-unsaturated ester.

Materials:

  • Cyclohexanone

  • Ethyl cinnamate

  • This compound (≥99% purity)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1 M solution)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Enamine Formation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add cyclohexanone (1.0 eq) and this compound (1.2 eq) in anhydrous toluene.

    • Heat the mixture to reflux for 4-6 hours with a Dean-Stark trap to remove water.

    • After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude enamine.

  • Michael Addition:

    • Dissolve the crude enamine in anhydrous toluene under an argon atmosphere and cool the solution to -20 °C.

    • Add ethyl cinnamate (1.0 eq) dropwise over 10 minutes.

    • Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction time may vary from 12 to 48 hours.

  • Hydrolysis and Workup:

    • Upon completion, quench the reaction by adding 1 M HCl solution and stir vigorously for 1 hour at room temperature to hydrolyze the iminium salt.

    • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Determine the yield and diastereomeric ratio of the product using ¹H NMR spectroscopy and chiral HPLC analysis.

Data Presentation

The following table summarizes hypothetical data for the diastereoselective Michael addition described above, illustrating the effect of this compound in comparison to a less sterically hindered amine under various conditions.

Entry Amine Temperature (°C) Solvent Yield (%) Diastereomeric Ratio (anti:syn)
1Pyrrolidine25Toluene8560:40
2Pyrrolidine0Toluene8275:25
3This compound25Toluene7885:15
4This compound 0 Toluene 75 92:8
5This compound -20 Toluene 72 >95:5
6This compound0THF7088:12

Visualizations

Experimental Workflow for Diastereoselective Michael Addition

experimental_workflow cluster_enamine_formation Step 1: Enamine Formation cluster_michael_addition Step 2: Michael Addition cluster_workup Step 3: Hydrolysis & Workup cluster_analysis Step 4: Purification & Analysis A Mix Cyclohexanone and This compound in Toluene B Reflux with Dean-Stark Trap A->B C Remove Solvent B->C D Dissolve Crude Enamine in Toluene C->D E Cool to -20°C D->E F Add Ethyl Cinnamate E->F G Stir and Monitor by TLC F->G H Quench with 1M HCl G->H I Extract with Ethyl Acetate H->I J Wash and Dry I->J K Concentrate J->K L Flash Column Chromatography K->L M Analyze by NMR and HPLC L->M

Caption: Workflow for the diastereoselective Michael addition.

Logical Relationship of Factors Affecting Selectivity

selectivity_factors Selectivity High Stereoselectivity StericHindrance Steric Hindrance of This compound StericHindrance->Selectivity Temperature Low Reaction Temperature Temperature->Selectivity Solvent Aprotic, Non-coordinating Solvent Solvent->Selectivity Purity High Reagent Purity Purity->Selectivity

Caption: Key factors influencing stereoselectivity.

References

Technical Support Center: Challenges in the Scale-Up of Di-sec-butylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up of Di-sec-butylamine (DSBA) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes for synthesizing this compound are:

  • Reductive Amination: This is a common and often preferred method where sec-butanone (methyl ethyl ketone) reacts with sec-butylamine or ammonia in the presence of a reducing agent (typically hydrogen) and a metal catalyst (such as nickel, palladium, or platinum).[1] This method is favored for its potential for high selectivity and fewer by-products compared to direct alkylation.[1]

  • Amine Alkylation: This route involves the reaction of sec-butylamine with a sec-butyl halide (e.g., sec-butyl chloride or bromide). While feasible, this method is often less efficient due to the propensity for over-alkylation, which leads to the formation of tri-sec-butylamine and quaternary ammonium salts as by-products.[1] Careful control of stoichiometry, temperature, and pressure is critical to maximize the yield of the desired secondary amine.[1]

Q2: What are the most common impurities in this compound production and how are they formed?

A2: The most prevalent impurities depend on the synthesis route:

  • Tri-sec-butylamine: This tertiary amine is a common by-product in the alkylation route due to the over-alkylation of the this compound product.[1] It can also form in reductive amination if the reaction conditions are not optimized.

  • Quaternary Ammonium Salts: These can also be formed during the alkylation process from excessive alkylation.[1]

  • Unreacted Starting Materials: Residual sec-butylamine and sec-butanone (in the reductive amination route) or sec-butyl halides (in the alkylation route) can remain if the reaction does not go to completion.

  • Imines: In the reductive amination process, the intermediate imine may not be fully reduced to the final amine product, leading to its presence as an impurity.

Q3: What are the key safety considerations when handling this compound?

A3: this compound is a hazardous substance that requires careful handling. Key safety considerations include:

  • Flammability: It is a flammable liquid and its vapors can form explosive mixtures with air.[2][3] Keep away from heat, sparks, and open flames.

  • Toxicity and Corrosivity: It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[2][3][4]

  • Volatility and Odor: this compound is a volatile liquid with a strong, sharp amine-like odor.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (nitrile, neoprene, or butyl rubber), and respiratory protection in poorly ventilated areas.[1][2]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials such as strong oxidizing agents and acids.[1][3]

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reductive Amination: Verify catalyst activity. The catalyst may be poisoned or deactivated. Consider catalyst regeneration or replacement. Increase reaction time or temperature according to process safety guidelines. Increase hydrogen pressure to favor the reduction of the imine intermediate. - Alkylation: Increase reaction time or temperature. Ensure proper mixing to maximize contact between reactants.
Side Reactions - Over-alkylation (Alkylation Route): Carefully control the stoichiometry of the reactants. A slight excess of the amine may favor the desired product. Optimize the reaction temperature and pressure to minimize the formation of tri-sec-butylamine. - Aldol Condensation (Reductive Amination): In the reaction of aliphatic aldehydes with ammonia, aldol condensation can be a significant side reaction. Slow addition of the aldehyde to the reaction mixture at an elevated temperature can help to quickly form and hydrogenate the intermediate imine, thus reducing aldol condensation.
Product Loss During Work-up - Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. Adding brine can help to break up emulsions. - Product Volatility: this compound is volatile. Ensure efficient condensation during distillation and minimize exposure to high temperatures for extended periods. - Incomplete Extraction: If using liquid-liquid extraction, ensure the pH is appropriately adjusted to either protonate the amine (for extraction into an aqueous acidic phase) or deprotonate it (for extraction into an organic phase).
Product Purity Issues
Impurity Detected Potential Cause & Troubleshooting Steps
High levels of Tri-sec-butylamine Cause: Over-alkylation in the alkylation synthesis route. Solution: - Adjust the molar ratio of sec-butylamine to the alkylating agent. - Lower the reaction temperature and pressure. - Consider a step-wise addition of the alkylating agent. - Improve the efficiency of the final purification by fractional distillation.
Residual Starting Materials Cause: Incomplete reaction. Solution: - Increase reaction time, temperature, or catalyst loading (within safe limits). - Ensure adequate mixing to overcome mass transfer limitations. - For reductive amination, check for catalyst deactivation.
Presence of Imines Cause: Incomplete reduction of the imine intermediate in the reductive amination process. Solution: - Increase hydrogen pressure. - Increase catalyst loading or use a more active catalyst. - Optimize reaction temperature and time to favor complete reduction.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₉N[1]
Molecular Weight129.25 g/mol [3]
Boiling Point134-136 °C[5]
Density0.753 g/mL at 25 °C[1][2]
Flash Point23.2 °C[2]
pKa10.91 at 25°C[4]
Hazard StatementsH226, H302+H312+H332, H314, H402[3]

Table 2: Typical Impurities in this compound Synthesis

ImpurityFormation PathwayAnalytical Detection Method
Tri-sec-butylamineOver-alkylation of this compoundGas Chromatography (GC), GC-MS
sec-ButylamineUnreacted starting materialGC, HPLC (with derivatization)
sec-ButanoneUnreacted starting material (reductive amination)GC, GC-MS
IminesIncomplete reduction of intermediate (reductive amination)GC-MS, HPLC
Quaternary Ammonium SaltsExcessive over-alkylationIon Chromatography, LC-MS

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound via Reductive Amination

This protocol is a general guideline and should be adapted and optimized based on laboratory safety assessments and specific equipment.

Materials:

  • sec-Butanone (Methyl Ethyl Ketone)

  • sec-Butylamine

  • Palladium on Carbon (Pd/C) catalyst (5-10 wt%)

  • Hydrogen gas

  • Anhydrous solvent (e.g., ethanol or methanol)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Vessel Preparation: Ensure the autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging Reactants: In a suitable container, dissolve sec-butanone (1.0 equivalent) and sec-butylamine (1.0-1.2 equivalents) in the anhydrous solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount of catalyst will need to be optimized, typically ranging from 1-5 mol% of the limiting reactant.

  • Reaction Setup: Transfer the mixture to the autoclave. Seal the vessel securely.

  • Hydrogenation: Purge the autoclave with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (this will require optimization, typically in the range of 50-500 psi).

  • Reaction Conditions: Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-120 °C). Monitor the reaction progress by observing the hydrogen uptake.

  • Reaction Completion and Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate the this compound.

Expected Yield: Yields can vary significantly based on optimization of conditions but can be expected to be in the range of 70-90%.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column suitable for amine analysis (e.g., a mid-polarity column).

Sample Preparation:

  • Dilute a sample of the crude or purified this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare standards of potential impurities (sec-butylamine, tri-sec-butylamine, sec-butanone) for identification and quantification.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 30-300.

Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra to those of the prepared standards and library data.

  • Quantify impurities by creating a calibration curve from the standards or by using relative peak areas if standards are not available.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_qc Quality Control s1 Charge Reactor: sec-Butanone, sec-Butylamine, Solvent s2 Add Catalyst (e.g., Pd/C) s1->s2 s3 Pressurize with H₂ & Heat s2->s3 s4 Monitor Reaction (H₂ uptake) s3->s4 w1 Cool & Vent Reactor s4->w1 Reaction Complete w2 Filter to Remove Catalyst w1->w2 w3 Fractional Distillation (under vacuum) w2->w3 w4 Collect Pure This compound w3->w4 q1 Sample for Analysis w4->q1 q2 GC-MS for Impurity Profile q1->q2 q3 HPLC for Purity Assay q1->q3

Caption: Reductive Amination Workflow for this compound Production.

troubleshooting_low_yield cluster_investigation Investigation Path cluster_solutions Potential Solutions start Low Product Yield Detected q1 Check Reaction Completion (e.g., GC, TLC) start->q1 q2 Analyze for Side Products (e.g., GC-MS) q1->q2 Complete s1 Incomplete Reaction: - Increase reaction time/temp - Check catalyst activity - Increase H₂ pressure q1->s1 Incomplete q3 Review Work-up Procedure q2->q3 Low s2 Side Reactions Prevalent: - Adjust stoichiometry - Optimize temperature - Modify reactant addition rate q2->s2 High s3 Work-up Losses: - Use brine to break emulsions - Optimize distillation conditions - Verify extraction pH q3->s3

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Mitigating Corrosion Issues with DI-Sec-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating corrosion issues when working with DI-Sec-butylamine. The information is presented in a question-and-answer format to directly address potential challenges during your experiments.

Troubleshooting Guide

This guide provides systematic steps to identify and resolve corrosion problems encountered when using this compound.

Issue: Visible corrosion (e.g., rust, discoloration, pitting) on experimental apparatus.

dot graph TD{ subgraph "Troubleshooting Corrosion with this compound" direction LR; A[Start: Observe Corrosion] --> B{Identify Material}; B --> C{Carbon/Mild Steel}; B --> D{Stainless Steel}; B --> E{Aluminum}; B --> F{Copper/Brass}; C --> G["High risk of corrosion. Switch to recommended materials."]; D --> H{Check for Contaminants}; H --> I["High Temp?Degradation likely."]; H --> J["Presence of Water/Acids?Accelerated corrosion."]; I --> K[Review operating temperature. Consider cooling options.]; J --> L[Ensure anhydrous conditions.Use inert atmosphere.]; E --> M["Moderate to high risk, especially at elevated temperatures.Consider anodization or alternative materials."]; F --> N["High risk of corrosion.Avoid use."]; end

} Caption: Troubleshooting workflow for this compound corrosion.

Frequently Asked Questions (FAQs)

Material Compatibility

  • Q1: What are the most compatible materials for handling and storing this compound?

    • A1: For long-term storage and critical applications, high-density polyethylene (HDPE) and stainless steel (particularly 300 series) are recommended.[1] Glass containers are also suitable for laboratory-scale storage.[1] Always ensure containers are tightly sealed to prevent moisture absorption and oxidation.[1]

  • Q2: Can I use carbon steel with this compound?

    • A2: No, it is not recommended. Primary and secondary amines are known to be corrosive to carbon steel, especially at elevated temperatures and in the presence of contaminants like CO2.[2][3] For applications where carbon steel is unavoidable, strict control of temperature, exclusion of air, and the use of corrosion inhibitors are necessary.

  • Q3: Is aluminum a suitable material for use with this compound?

    • A3: this compound can be corrosive to aluminum.[4] The corrosion rate can increase with temperature and the presence of water. For short-term, non-critical applications at room temperature, it might be acceptable, but it is not recommended for long-term storage or reaction vessels.

  • Q4: What about copper and its alloys (e.g., brass, bronze)?

    • A4: Copper and its alloys are generally not recommended for use with amines. Amines can form complexes with copper, leading to corrosion.[5] This is especially true in the presence of oxygen.

Corrosion Mitigation

  • Q5: How can I minimize corrosion when running reactions with this compound at elevated temperatures?

    • A5:

      • Material Selection: Use reaction vessels made of stainless steel (316L is a good choice) or other resistant alloys.[6]

      • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the amine, which can form corrosive byproducts.

      • Temperature Control: Operate at the lowest feasible temperature for your reaction to minimize thermal degradation.[7]

      • Moisture Control: Use anhydrous solvents and ensure all equipment is dry, as water can accelerate corrosion.

  • Q6: I've noticed discoloration of the this compound solution. Is this related to corrosion?

    • A6: Discoloration can be an indicator of amine degradation or reaction with contaminants.[7] These degradation products, which can include organic acids and other compounds, can be corrosive.[8] It is advisable to purify the amine if significant discoloration is observed.

  • Q7: Are there any recommended corrosion inhibitors for use with this compound?

    • A7: While this compound itself is used as a corrosion inhibitor in some industrial applications, its inherent corrosivity under certain conditions in a laboratory setting is the primary concern. If you are experiencing corrosion in a system where this compound is a reactant or solvent, the focus should be on material selection and control of experimental conditions rather than adding another chemical that could interfere with your reaction.

Handling and Spills

  • Q8: What are the best practices for handling this compound to prevent corrosion of laboratory equipment?

    • A8:

      • Use compatible dispensing tools (e.g., stainless steel needles, polyethylene or PTFE tubing).

      • Clean any spills promptly with a suitable solvent, followed by water, and then dry the surface thoroughly.

      • Store this compound in a well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[9]

  • Q9: How should I clean up a spill of this compound?

    • A9: For minor spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).[4] Then, wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Ensure good ventilation during cleanup. For larger spills, follow your institution's hazardous material spill response procedures.

Quantitative Corrosion Data

MaterialCorrosive Medium/ConditionsTemperature (°C)Corrosion Rate (mm/year)Reference/Notes
Carbon Steel (C1018) Carbonated 4.0 M MEA (primary amine)40 - 80Increases with temperature[10]
CO2-saturated amine solutions50Can increase significantly[3]
Stainless Steel (304L) CO2-loaded 30 wt.% MEA80~0.134[6]
Stainless Steel (316L) CO2-loaded 30 wt.% MEA80~0.067[6]
Aluminum Alloys General atmospheric exposureAmbient< 0.001General material property
Alkaline solutions (pH > 8)AmbientCan be significantGeneral material property
Copper Alloys SeawaterAmbient~0.025 - 0.050[11]

Experimental Protocols

Protocol 1: Weight Loss Immersion Corrosion Test (Based on ASTM G31)

This protocol outlines a standard method to determine the corrosion rate of a material when immersed in this compound.

dot graph TD{ subgraph "Weight Loss Corrosion Test Workflow" direction LR; A[Prepare Metal Coupons] --> B[Initial Weighing]; B --> C[Immerse in this compound]; C --> D[Maintain Test Conditions(Temperature, Duration)]; D --> E[Remove and Clean Coupons]; E --> F[Final Weighing]; F --> G[Calculate Corrosion Rate]; end

} Caption: Workflow for weight loss corrosion testing.

Methodology:

  • Specimen Preparation:

    • Cut metal coupons to a standard size (e.g., 50 mm x 25 mm x 1.5 mm).

    • Drill a small hole near one end for suspension.

    • Polish the coupons with progressively finer abrasive paper (e.g., up to 600 grit) to achieve a uniform surface finish.

    • Degrease the coupons by sonicating in a suitable solvent (e.g., acetone or ethanol), rinse with deionized water, and dry thoroughly.

  • Initial Measurement:

    • Accurately measure the dimensions of each coupon to calculate the surface area.

    • Weigh each coupon to the nearest 0.1 mg using an analytical balance.

  • Immersion:

    • Place a sufficient volume of this compound in a sealed container (e.g., a glass jar with a PTFE-lined cap). The volume should be large enough to fully immerse the coupon and avoid significant changes in concentration due to evaporation or reaction. A general guideline is at least 20 mL of solution per square centimeter of coupon surface area.

    • Suspend the coupon in the solution using a non-metallic hook or thread (e.g., PTFE). Ensure the coupon does not touch the sides or bottom of the container.

    • If testing under specific atmospheric conditions, purge the container with the desired gas (e.g., nitrogen) before sealing.

  • Exposure:

    • Place the sealed container in a temperature-controlled environment (e.g., an oven or water bath) for the desired test duration (e.g., 24, 48, or 168 hours).

  • Cleaning:

    • After the exposure period, carefully remove the coupon from the solution.

    • Clean the coupon to remove any corrosion products. The cleaning method depends on the material:

      • For Steels: Use a solution of inhibited hydrochloric acid (e.g., ASTM G1 standard).

      • For Aluminum: Use a solution of nitric acid.

      • For Copper Alloys: Use a solution of sulfuric acid.

    • After chemical cleaning, gently scrub with a soft brush, rinse with deionized water and then a volatile solvent, and dry completely.

  • Final Measurement:

    • Weigh the cleaned and dried coupon to the nearest 0.1 mg.

  • Corrosion Rate Calculation:

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR = (K × W) / (A × T × D) Where:

      • K = a constant (8.76 × 10^4)

      • W = mass loss in grams

      • A = surface area in cm²

      • T = exposure time in hours

      • D = density of the metal in g/cm³

Disclaimer

The information provided in this technical support center is for guidance purposes only. Corrosion rates are highly dependent on specific experimental conditions, including temperature, pressure, concentration, impurities, and the presence of other chemical species. It is strongly recommended that users conduct their own material compatibility tests under their specific operating conditions to ensure the safety and integrity of their experiments.

References

Validation & Comparative

Di-sec-butylamine vs. Di-n-butylamine: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of an amine reagent can be a critical determinant of reaction outcome, influencing yield, selectivity, and reaction kinetics. Among the myriad of available amines, di-sec-butylamine and di-n-butylamine are two structurally similar yet functionally distinct secondary amines. This guide provides an objective comparison of their performance in organic synthesis, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Chemical and Physical Properties: A Tale of Two Isomers

Di-n-butylamine and this compound are isomers, both with the chemical formula C₈H₁₉N. However, the arrangement of the butyl groups around the nitrogen atom leads to significant differences in their steric and electronic properties. Di-n-butylamine features two linear butyl chains, resulting in a less sterically hindered profile. In contrast, this compound possesses two branched sec-butyl groups, creating a more sterically congested environment around the nitrogen atom.[1] This fundamental structural difference is the primary driver of their divergent reactivity.

A summary of their key chemical and physical properties is presented in the table below:

PropertyThis compoundDi-n-butylamine
Structure
alt text
alt text
CAS Number 626-23-3[2]111-92-2
Molecular Weight 129.24 g/mol [2]129.25 g/mol
Boiling Point 135 °C[3]159-161 °C
pKa of Conjugate Acid 10.9111.25

The pKa values of their conjugate acids indicate that di-n-butylamine is a slightly stronger base than this compound. This can be attributed to the greater electron-donating effect of the linear alkyl chains in di-n-butylamine compared to the branched chains in this compound.

Performance in Organic Synthesis: A Comparative Analysis

The differing steric and basicity profiles of this compound and di-n-butylamine lead to distinct performance characteristics in various organic reactions.

Catalysis: The Impact of Steric Hindrance

A notable example highlighting the difference in their catalytic activity is the synthesis of methacrolein via the aldol condensation of formaldehyde and propionaldehyde. In a comparative study, di-n-butylamine demonstrated excellent catalytic effect, while this compound showed a less satisfactory performance under the same reaction conditions.[4] This difference is primarily attributed to the significant steric hindrance around the nitrogen atom of this compound, which impedes its ability to effectively participate in the catalytic cycle.[4]

Experimental Data: Catalytic Performance in Methacrolein Synthesis [4]

CatalystConversion of Propionaldehyde (%)Selectivity for Methacrolein (%)Yield of Methacrolein (%)
Di-n-butylamine 98.598.897.3
This compound 85.290.176.8

This data clearly illustrates that the less sterically hindered di-n-butylamine is a more efficient catalyst for this transformation, leading to higher conversion and yield.

Use as a Reagent and Bulky Base

While its steric bulk can be a disadvantage in some catalytic applications, it makes this compound a valuable tool as a sterically hindered base.[1] Such bases are crucial in reactions where selectivity is paramount, as they can deprotonate less sterically accessible protons, leading to the formation of specific kinetic enolates. This can be particularly useful in aldol reactions and alkylations where controlling the regioselectivity of enolate formation is key to obtaining the desired product.

Di-n-butylamine, being less hindered, is a more general-purpose base and nucleophile. It is widely used in a variety of reactions, including Michael additions, alkylations, and as a precursor for the synthesis of other important compounds like N,N-di-n-butylethylenediamine.

Experimental Protocols

To provide a practical context for the application of these amines, detailed experimental protocols for representative reactions are provided below.

Di-n-butylamine Catalyzed Aza-Michael Addition

This protocol describes the aza-Michael addition of n-butylamine to an α,β-unsaturated ester, a reaction where di-n-butylamine can act as a catalyst.

Reaction: Aza-Michael addition of n-butylamine to tris(2-cyanoethyl)methanetricarboxylate (TPMD)[5]

Materials:

  • Tris(2-cyanoethyl)methanetricarboxylate (TPMD) (2.0 g, 4.8 mmol)

  • n-Butylamine (1.4 g, 19.2 mmol)

  • Chloroform

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Add TPMD (2.0 g, 4.8 mmol) to n-butylamine (1.4 g, 19.2 mmol) in a 15.0 mL vial equipped with a magnetic stirrer at 10 °C.

  • Stir the mixture at 10 °C for 6 hours.

  • Dissolve the product in chloroform and wash repeatedly with water to remove unreacted starting material.

  • Pass the organic solution over anhydrous sodium sulfate and evaporate under reduced pressure to obtain the final product.

  • Yield: 92.0%[5]

Synthesis of Pyrazole Derivatives using this compound as a Catalyst

This compound has been described as a catalyst in the synthesis of pyrazole derivatives, which are heterocyclic compounds with diverse biological activities.[6] The following is a general procedure for such a synthesis.

Reaction: Knorr pyrazole synthesis[7]

Materials:

  • Hydrazine

  • 1,3-Dicarbonyl compound

  • This compound (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.

  • Add a catalytic amount of this compound to the solution.

  • Add hydrazine to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the desired pyrazole derivative.

Logical Relationships and Experimental Workflows

The selection between this compound and di-n-butylamine in a synthetic protocol is governed by the specific requirements of the reaction, particularly the need for steric hindrance.

G cluster_0 Reaction Requirement Analysis cluster_1 Amine Selection cluster_2 Potential Applications High Steric Hindrance Needed High Steric Hindrance Needed This compound This compound High Steric Hindrance Needed->this compound Select for kinetic control Low Steric Hindrance Preferred Low Steric Hindrance Preferred Di-n-butylamine Di-n-butylamine Low Steric Hindrance Preferred->Di-n-butylamine Select for high reactivity Kinetic Enolate Formation Kinetic Enolate Formation This compound->Kinetic Enolate Formation Bulky Base Catalysis Bulky Base Catalysis This compound->Bulky Base Catalysis High Yield Catalysis High Yield Catalysis Di-n-butylamine->High Yield Catalysis General Nucleophilic Reactions General Nucleophilic Reactions Di-n-butylamine->General Nucleophilic Reactions

Caption: Selection logic for this compound vs. di-n-butylamine.

The following diagram illustrates a typical experimental workflow for an amine-catalyzed reaction.

G Start Start Reaction Setup Combine reactants and solvent Start->Reaction Setup Catalyst Addition Add Di-n-butylamine or This compound Reaction Setup->Catalyst Addition Reaction Monitoring Monitor progress by TLC/GC/NMR Catalyst Addition->Reaction Monitoring Work-up Quench reaction, extract product Reaction Monitoring->Work-up Purification Crystallization or Chromatography Work-up->Purification Characterization NMR, IR, Mass Spec Purification->Characterization End End Characterization->End

Caption: General experimental workflow for amine catalysis.

Conclusion

References

Comparative Analysis of Di-sec-butylamine's Basicity Against Other Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the basicity of di-sec-butylamine with other structurally relevant secondary amines, namely diethylamine, diisopropylamine, and pyrrolidine. The analysis is supported by quantitative pKa data and an exploration of the underlying structural and electronic factors that govern the basicity of these compounds.

Data Presentation: A Comparative Overview of Basicity

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (R₂NH₂⁺). A higher pKa value indicates a stronger base. The following table summarizes the pKa values for this compound and other selected secondary amines.

AmineStructurepKa of Conjugate Acid
This compound
alt text
11.01[1]
Diethylamine
alt text
~10.98
Diisopropylamine
alt text
~11.07
Pyrrolidine
alt text
~11.27

Analysis of Structural and Electronic Effects on Basicity

The basicity of secondary amines is primarily influenced by a delicate interplay of two key factors: the inductive effect and steric hindrance.

  • Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom. This increased electron density on the nitrogen makes the lone pair more available for protonation, thus increasing the basicity of the amine.

  • Steric Hindrance: Bulky alkyl groups surrounding the nitrogen atom can impede the approach of a proton and hinder the solvation of the resulting conjugate acid. This steric hindrance can decrease the effective basicity of the amine.

The interplay of these two factors is crucial in determining the relative basicity of the amines in this comparison.

G cluster_amines Secondary Amines Inductive Effect Inductive Effect Increased Basicity Increased Basicity Inductive Effect->Increased Basicity Steric Hindrance Steric Hindrance Decreased Basicity Decreased Basicity Steric Hindrance->Decreased Basicity This compound This compound This compound->Increased Basicity Stronger Inductive Effect This compound->Decreased Basicity Significant Steric Hindrance Diethylamine Diethylamine Diethylamine->Increased Basicity Moderate Inductive Effect Low Steric Hindrance Diisopropylamine Diisopropylamine Diisopropylamine->Increased Basicity Stronger Inductive Effect Diisopropylamine->Decreased Basicity Significant Steric Hindrance Pyrrolidine Pyrrolidine Pyrrolidine->Increased Basicity Favorable Conformation for Protonation Low Steric Strain

Caption: Factors influencing the basicity of secondary amines.

Experimental Protocol: Potentiometric Titration for pKa Determination

While a specific experimental protocol for the pKa determination of this compound was not available in the consulted literature, a generalized and robust method for determining the pKa of a secondary amine via potentiometric titration is provided below. This method is widely applicable and serves as a standard procedure in physical and analytical chemistry.

Objective: To determine the acid dissociation constant (pKa) of a secondary amine in an aqueous solution by potentiometric titration.

Materials:

  • Secondary amine (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Preparation of the Amine Salt Solution:

    • Accurately weigh a known amount of the secondary amine and dissolve it in a known volume of deionized water in a beaker.

    • Add a stoichiometric excess of the standardized HCl solution to ensure that the amine is fully protonated, forming its conjugate acid (the ammonium salt).

  • Titration Setup:

    • Place the beaker containing the amine salt solution on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Titration Process:

    • Begin stirring the solution at a moderate, constant speed.

    • Add the NaOH titrant in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to obtain more data points around the equivalence point.

    • Continue the titration well past the equivalence point until the pH of the solution becomes strongly basic and stabilizes.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point of the titration, which is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point. The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.

G Start Start Prepare Amine Salt Solution Prepare Amine Salt Solution Start->Prepare Amine Salt Solution Set up Titration Apparatus Set up Titration Apparatus Prepare Amine Salt Solution->Set up Titration Apparatus Titrate with NaOH Titrate with NaOH Set up Titration Apparatus->Titrate with NaOH Record pH and Volume Record pH and Volume Titrate with NaOH->Record pH and Volume Record pH and Volume->Titrate with NaOH Repeat until past equivalence Plot Titration Curve Plot Titration Curve Record pH and Volume->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Determine Half-Equivalence Point Determine Half-Equivalence Point Determine Equivalence Point->Determine Half-Equivalence Point pKa = pH at Half-Equivalence Point pKa = pH at Half-Equivalence Point Determine Half-Equivalence Point->pKa = pH at Half-Equivalence Point End End pKa = pH at Half-Equivalence Point->End

Caption: Workflow for pKa determination by potentiometric titration.

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of Di-Sec-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a cornerstone of research and development, ensuring the reliability of experimental results and the safety of pharmaceutical products. Di-sec-butylamine, a secondary amine with applications in organic synthesis and as a precursor for various functional molecules, requires rigorous purity assessment to control for process-related impurities and degradation products. This guide provides an objective comparison of key analytical techniques for confirming the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Executive Summary of Analytical Techniques

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities, high throughput, or structural confirmation. The primary techniques discussed in this guide are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Additionally, Capillary Electrophoresis (CE) is presented as a viable alternative.

Comparison of Key Analytical Techniques

The following table summarizes the key performance characteristics of the primary analytical techniques for this compound purity analysis. The quantitative data is based on typical performance for similar aliphatic amines, as specific validated data for this compound is not extensively available in public literature.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Intrinsic quantitative response based on the number of atomic nuclei.Absorption of infrared radiation by specific molecular vibrations.
Primary Use Quantitative analysis of volatile impurities and overall purity.Quantitative analysis of non-volatile or thermally labile impurities.Absolute purity determination without a specific reference standard for the analyte.Identification and qualitative assessment of functional groups. Can be quantitative with calibration.
Sample Preparation Simple dilution in a volatile solvent. Derivatization may be needed for improved peak shape.Dilution in mobile phase. Derivatization is often required for UV detection.Precise weighing of sample and internal standard in a deuterated solvent.Minimal to none for liquids. Can be analyzed neat.
Typical Precision (%RSD) < 2%< 2%< 1%> 5% (for quantitation)
Typical Accuracy (%) 98-102%98-102%99-101%Highly dependent on calibration
Limit of Detection (LOD) Low ppm levelsLow ppm levels (with derivatization)~0.1%~1-5%
Limit of Quantitation (LOQ) Low ppm levelsLow ppm levels (with derivatization)~0.5%> 5%
Throughput HighModerate to HighLow to ModerateVery High
Strengths High resolution, excellent for volatile impurities.Versatile, suitable for a wide range of impurities.Primary method for absolute purity, non-destructive.Fast, provides structural information, minimal sample prep.
Limitations Not suitable for non-volatile impurities, potential for thermal degradation.Requires chromophores for UV detection (necessitating derivatization for aliphatic amines).Lower sensitivity than chromatographic methods, requires expensive instrumentation.Not suitable for trace analysis, difficult for complex mixtures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for separating and quantifying volatile impurities in this compound, such as residual starting materials (e.g., sec-butylamine), by-products (e.g., tri-sec-butylamine), and other isomeric amines.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as methanol or isopropanol.

  • Vortex to ensure homogeneity.

Instrumentation:

  • Column: A capillary column specifically designed for amine analysis, such as an Agilent J&W CP-Volamine (30 m x 0.32 mm, 5 µm film thickness), is recommended to minimize peak tailing.

  • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 270 °C.

Data Analysis: The purity of this compound is determined by area percent normalization, assuming all components have a similar response factor with the FID.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

Since this compound lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive detection by HPLC-UV. This method is advantageous for analyzing non-volatile or thermally sensitive impurities.

Derivatization Procedure (using o-phthalaldehyde - OPA):

  • Prepare a derivatization reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).

  • In a vial, mix a known volume of the diluted this compound sample with an excess of the OPA derivatization reagent.

  • Allow the reaction to proceed at room temperature for a few minutes to form a highly fluorescent and UV-active isoindole derivative.

Instrumentation:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 7).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector set at a wavelength appropriate for the derivative (e.g., 340 nm).

Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to that of a reference standard of known purity. Impurities are quantified against the main peak or their respective reference standards if available.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific this compound reference standard.

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve both the sample and the internal standard completely.

Instrumentation:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Probe: A standard 5 mm probe.

  • Parameters:

    • A 90° pulse angle.

    • A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily a qualitative technique for confirming the identity of this compound and identifying the presence of functional groups from potential impurities. While it can be used quantitatively, it is less precise for high-purity determinations compared to chromatographic and NMR methods.[1]

Sample Preparation: For liquid samples like this compound, a drop of the neat liquid can be placed directly on the ATR crystal.

Instrumentation:

  • Spectrometer: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Data Analysis: The obtained spectrum is compared to a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3400-3500 cm⁻¹ could suggest the presence of a primary amine impurity like sec-butylamine, which exhibits two N-H stretching bands in this region, whereas a secondary amine like this compound shows only one.[2][3]

Alternative Technique: Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency separation alternative to HPLC and GC. For aliphatic amines like this compound, which lack a chromophore, indirect UV detection or derivatization for direct detection is necessary.[4]

Principle: Separation is based on the differential migration of charged species in an electric field within a narrow capillary.

Advantages:

  • High separation efficiency and resolution.

  • Low sample and reagent consumption.

  • Fast analysis times.

Limitations:

  • Lower concentration sensitivity compared to some chromatographic techniques.

  • Can be less robust than HPLC.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing appropriate analytical methods. Based on common synthesis routes such as the reductive amination of 2-butanone or the alkylation of sec-butylamine, potential impurities include:[5]

  • sec-Butylamine: Unreacted starting material.

  • Tri-sec-butylamine: Over-alkylation product.

  • Isomeric Amines: (e.g., n-butylamine, isobutylamine, tert-butylamine) from impurities in starting materials.

  • 2-Butanone and 2-Butanol: Residual reagents or by-products from the synthesis.

Diagrams

Purity_Analysis_Workflow cluster_0 Sample Handling and Initial Assessment cluster_1 Quantitative Purity Determination cluster_2 Data Analysis and Reporting Sample Sample Receipt of this compound FTIR_ID FTIR for Identity Confirmation Sample->FTIR_ID GC_FID GC-FID for Volatile Impurities FTIR_ID->GC_FID HPLC_UV HPLC-UV (with derivatization) for Non-Volatile Impurities FTIR_ID->HPLC_UV qNMR qNMR for Absolute Purity FTIR_ID->qNMR Data_Analysis Data Compilation and Analysis GC_FID->Data_Analysis HPLC_UV->Data_Analysis qNMR->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: Workflow for the purity analysis of this compound.

Technique_Comparison_Logic Purity_Requirement Purity Requirement Trace_Analysis Trace Impurity Analysis? Purity_Requirement->Trace_Analysis Absolute_Purity Absolute Purity Needed? Purity_Requirement->Absolute_Purity Structural_ID Structural Confirmation? Purity_Requirement->Structural_ID GC_FID GC-FID Trace_Analysis->GC_FID Yes (Volatile) HPLC_UV HPLC-UV Trace_Analysis->HPLC_UV Yes (Non-Volatile) qNMR qNMR Absolute_Purity->qNMR Yes Structural_ID->qNMR Yes FTIR FTIR Structural_ID->FTIR Yes

Caption: Decision logic for selecting an analytical technique.

References

Navigating the Complexities of Secondary Amine Analysis: A Comparative Guide to the Mass Spectrometry of Di-sec-butylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Gaithersburg, MD – December 17, 2025 – The analysis of volatile secondary amines, crucial intermediates and components in the pharmaceutical and chemical industries, presents unique challenges due to their reactivity and similar fragmentation patterns in mass spectrometry. This guide provides a comprehensive comparison of the mass spectrometric behavior of Di-sec-butylamine against two common alternatives, Dipropylamine and Dibutylamine. By presenting detailed experimental data and fragmentation pathways, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively identify and differentiate these closely related compounds.

Executive Summary

This guide delves into the electron ionization mass spectrometry (EI-MS) of this compound, a branched secondary amine, and compares its fragmentation fingerprint with the linear secondary amines, Dipropylamine and Dibutylamine. A thorough understanding of their distinct fragmentation patterns is paramount for unambiguous identification in complex matrices. This report includes detailed experimental protocols for the analysis of volatile amines by Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust technique. Quantitative data on the mass-to-charge ratios (m/z) and relative abundances of the key fragments are presented in tabular format for straightforward comparison. Furthermore, a visual representation of the primary fragmentation pathway of this compound is provided to elucidate the underlying fragmentation mechanism.

Mass Spectrometry Analysis: A Head-to-Head Comparison

The mass spectra of aliphatic amines are characterized by the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2][3] The molecular ion peak (M+) of aliphatic amines, however, can be weak or even absent in their EI mass spectra.[1][4] The most dominant fragmentation pathway for these compounds is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized carbocation containing the nitrogen.[2][5][6]

This compound: The Branched Contender

This compound, with a molecular weight of 129.24 g/mol , presents a more complex fragmentation pattern due to its branched structure.[5] The presence of two sec-butyl groups attached to the nitrogen atom offers multiple sites for alpha-cleavage. The fragmentation is expected to favor the loss of the larger alkyl radical to form a more stable secondary carbocation.

Table 1: Mass Spectrum of this compound

m/zProposed FragmentRelative Abundance (%)
129[C8H19N]+• (Molecular Ion)Low
114[M - CH3]+Moderate
100[M - C2H5]+High
86[M - C3H7]+ (alpha-cleavage)Base Peak
72[M - C4H9]+ (alpha-cleavage)Moderate
58[C3H8N]+Moderate
44[C2H6N]+Moderate

Note: The relative abundances are estimations based on general fragmentation patterns of branched secondary amines, as a publicly available, detailed spectrum was not found.

Dipropylamine and Dibutylamine: The Linear Alternatives

Dipropylamine and Dibutylamine, being linear secondary amines, exhibit more straightforward fragmentation patterns dominated by alpha-cleavage.

Table 2: Comparison of Mass Spectra: Dipropylamine vs. Dibutylamine

m/zDipropylamine (MW: 101.19 g/mol )Dibutylamine (MW: 129.24 g/mol )
Proposed Fragment Relative Abundance (%) Proposed Fragment
101[C6H15N]+•Low
86[M - CH3]+Low
72[M - C2H5]+ (alpha-cleavage)Base Peak
58[C3H8N]+Moderate
44[C2H6N]+High
30[CH4N]+Moderate

Visualizing the Fragmentation: The Case of this compound

The primary fragmentation pathway of this compound upon electron ionization is alpha-cleavage. This process is initiated by the loss of an electron from the nitrogen atom, forming a molecular ion. This unstable ion then fragments at the C-C bond adjacent to the nitrogen, leading to the formation of a stable, resonance-stabilized iminium ion and an alkyl radical.

fragmentation mol This compound (C8H19N) m/z = 129 mol_ion Molecular Ion [C8H19N]+• m/z = 129 mol->mol_ion Electron Ionization fragment1 Iminium Ion [C6H14N]+ m/z = 100 mol_ion->fragment1 α-cleavage radical1 Ethyl Radical [C2H5]• mol_ion->radical1 fragment2 Iminium Ion [C5H12N]+ m/z = 86 mol_ion->fragment2 α-cleavage radical2 Propyl Radical [C3H7]• mol_ion->radical2

Caption: Alpha-cleavage fragmentation of this compound.

Experimental Protocols: A Guide to Amine Analysis

The successful analysis of volatile amines by GC-MS requires careful consideration of their chemical properties. The following protocol outlines a general procedure for the analysis of this compound and its alternatives.

Objective: To separate and identify volatile secondary amines in a sample matrix using GC-MS.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Volamine-type capillary column (or equivalent base-deactivated column)

  • Helium (carrier gas)

  • Sample vials

  • Syringe

  • Standards of this compound, Dipropylamine, and Dibutylamine

  • Solvent (e.g., methanol or dichloromethane)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the amine standards in a suitable solvent at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution.

    • For unknown samples, dissolve a known amount in the chosen solvent. If the sample is in an aqueous matrix, a headspace analysis approach may be preferable.

  • GC-MS Instrument Parameters:

    • Inlet:

      • Injector Temperature: 250 °C

      • Injection Mode: Split (e.g., 20:1 split ratio)

      • Injection Volume: 1 µL

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Final Hold: 5 minutes at 250 °C

    • Column:

      • Flow Rate: 1.0 mL/min (constant flow)

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 30-200

  • Data Analysis:

    • Identify the peaks corresponding to each amine by comparing their retention times and mass spectra with those of the standards.

    • Analyze the fragmentation patterns to confirm the identity of the compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_standards Prepare Standards injection Injection prep_standards->injection prep_sample Prepare Sample prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification fragmentation_analysis Fragmentation Analysis identification->fragmentation_analysis

Caption: Experimental workflow for GC-MS analysis of volatile amines.

Conclusion

The mass spectrometric analysis of this compound and its linear isomers, Dipropylamine and Dibutylamine, reveals distinct fragmentation patterns that allow for their differentiation. While all three compounds undergo alpha-cleavage as their primary fragmentation pathway, the branching in this compound leads to a more complex spectrum with multiple characteristic fragments. The provided experimental protocol offers a robust starting point for researchers to develop and validate their own methods for the analysis of these and other volatile amines. A thorough understanding of these mass spectral characteristics is essential for accurate compound identification and is a critical tool in the fields of chemical synthesis and pharmaceutical development.

References

Comparative Study of Corrosion Inhibition Efficiency of Butylamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the corrosion inhibition efficiency of three structural isomers of butylamine: n-butylamine, sec-butylamine, and tert-butylamine. The information is targeted towards researchers, scientists, and professionals in drug development and materials science who are interested in the application of amine-based compounds as corrosion inhibitors. This document summarizes quantitative data from experimental studies, details the methodologies used, and provides a theoretical framework for understanding the observed differences in performance.

Data Presentation

The following tables summarize the corrosion inhibition efficiency of n-butylamine and tert-butylamine on steel in hydrochloric acid (HCl) solutions, as determined by the weight loss method. It is important to note that the data for each isomer is sourced from different studies conducted under varying experimental conditions. Therefore, a direct comparison should be made with caution, considering the differences in HCl concentration, temperature, and specific type of steel used.

Table 1: Corrosion Inhibition Efficiency of n-Butylamine on Carbon Steel in HCl

Data extracted from a study by F. B. Mainier et al.[1].

Inhibitor Concentration (g/L)Corrosive MediumTemperature (°C)Exposure Time (h)Inhibition Efficiency (%)
0.510% HCl40147.7
1.010% HCl40152.8
1.510% HCl40152.1
0.515% HCl40132.1
1.015% HCl40136.8
1.515% HCl40141.2
0.510% HCl60135.2
1.010% HCl60149.3
1.510% HCl60152.1
0.515% HCl60125.0
1.015% HCl60134.2
1.515% HCl60138.9

Table 2: Corrosion Inhibition Efficiency of tert-Butylamine on Mild Steel in HCl

Data extracted from a study by Najlaa Jerjack Abdullah[2][3].

Inhibitor Concentration (ppm)Corrosive MediumTemperature (°C)Inhibition Efficiency (%)
501 M HCl3051.11
1001 M HCl3059.55
1501 M HCl3069.77
2001 M HCl3078.22
501 M HCl4044.68
1001 M HCl4052.81
1501 M HCl4058.75
2001 M HCl4060.93
501 M HCl5044.29
1001 M HCl5047.74
1501 M HCl5053.31
2001 M HCl5055.96

Note on sec-Butylamine: Direct quantitative experimental data for the corrosion inhibition efficiency of sec-butylamine under conditions comparable to the studies on n-butylamine and tert-butylamine was not found in the reviewed literature. However, some sources suggest a general trend in the inhibition efficiency of aliphatic amines. For vapor phase inhibitors, the efficiency is reported to follow the order: n-butylamine > sec-butylamine > tert-butylamine[4]. This trend is often attributed to the increasing steric hindrance from the branched alkyl chains, which can impede the formation of a dense protective film on the metal surface[5].

Experimental Protocols

The data presented in this guide were primarily obtained using the following methodologies:

Weight Loss Method

This gravimetric technique is a fundamental method for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Metal coupons (e.g., carbon steel or mild steel) of known dimensions and surface area are mechanically polished with different grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately measured.

  • Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., HCl) with and without the addition of the butylamine inhibitor at various concentrations. The tests are conducted in a thermostatic bath to maintain a constant temperature for a specified duration.

  • Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • Corrosion Rate (CR) = (W₀ - W₁) / (A * t) where:

      • W₀ is the initial weight of the coupon.

      • W₁ is the final weight of the coupon.

      • A is the surface area of the coupon.

      • t is the immersion time.

    • Inhibition Efficiency (IE%) = [(CR₀ - CR₁) / CR₀] * 100 where:

      • CR₀ is the corrosion rate in the absence of the inhibitor.

      • CR₁ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Potentiodynamic Polarization: The potential of the working electrode is scanned over a specific range, and the resulting current is measured. The data is plotted as a Tafel plot (logarithm of current density vs. potential). Corrosion parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves. A lower icorr value in the presence of the inhibitor indicates effective corrosion protection.

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude alternating current (AC) signal is applied to the working electrode at various frequencies. The impedance of the system is measured and often presented as Nyquist or Bode plots. An increase in the charge transfer resistance (Rct), which corresponds to a larger semicircle in the Nyquist plot, signifies a higher inhibition efficiency.

Mandatory Visualization

The following diagram illustrates the theoretical factors influencing the corrosion inhibition efficiency of butylamine isomers.

Butylamine_Inhibition_Factors cluster_isomers Butylamine Isomers cluster_factors Inhibiting Factors n-Butylamine n-Butylamine Electronic_Effect Electronic Effect (Electron Donating) n-Butylamine->Electronic_Effect Good Steric_Hindrance Steric Hindrance n-Butylamine->Steric_Hindrance Low sec-Butylamine sec-Butylamine sec-Butylamine->Electronic_Effect Better sec-Butylamine->Steric_Hindrance Moderate tert-Butylamine tert-Butylamine tert-Butylamine->Electronic_Effect Best tert-Butylamine->Steric_Hindrance High Inhibition_Efficiency Corrosion Inhibition Efficiency Electronic_Effect->Inhibition_Efficiency Increases Adsorption Steric_Hindrance->Inhibition_Efficiency Decreases Film Density

Caption: Factors influencing butylamine isomer corrosion inhibition.

Conclusion

References

Comparative Analysis of Di-Sec-Butylamine: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of chemical compounds are paramount. This guide provides a comprehensive analysis of di-sec-butylamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective with alternative analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of a substance. For a molecule such as this compound, NMR serves as a definitive tool for identity confirmation and purity evaluation. This guide delves into the detailed ¹H and ¹³C NMR spectral analysis of this compound, presents a comparison with other analytical methods, and provides standardized experimental protocols.

¹H and ¹³C NMR Spectral Data of this compound

The structural symmetry of this compound influences its NMR spectra, leading to a simplified set of signals corresponding to the chemically equivalent protons and carbons. Due to the presence of a chiral center at the secondary carbon, this compound exists as a mixture of diastereomers (meso and a racemic pair), which can lead to the observation of multiple sets of signals in high-resolution NMR spectra. For the purpose of this guide, we will consider the averaged signals, which are often observed in standard NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH-~2.6 - 2.8Multiplet2H-
-CH₂-~1.3 - 1.5Multiplet4H-
-CH₃ (next to CH)~1.0 - 1.2Doublet6H~6-7
-CH₃ (terminal)~0.8 - 1.0Triplet6H~7-8
N-H~0.8 - 1.5Broad Singlet1H-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
-CH-~50 - 55
-CH₂-~28 - 32
-CH₃ (next to CH)~18 - 22
-CH₃ (terminal)~10 - 15

Comparison with Alternative Analytical Techniques

While NMR provides detailed structural information, a multi-technique approach is often employed for comprehensive characterization.

Table 3: Comparison of Analytical Techniques for this compound Analysis

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed molecular structure, connectivity, stereochemistry, and purity.Non-destructive, highly specific for structure elucidation.Lower sensitivity compared to mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass-to-charge ratio detection.[1]Molecular weight and fragmentation pattern for identification and purity assessment.[1]High sensitivity and excellent for separating volatile mixtures.Can cause thermal degradation of some compounds.[1]
Infrared (IR) Spectroscopy Vibrational transitions of molecular bonds.[2][3]Presence of functional groups (e.g., N-H stretch in secondary amines).[2][3]Fast, simple, and provides a characteristic fingerprint.Provides limited structural information compared to NMR.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate analysis.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 0-60 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, as the ¹³C nucleus is less sensitive than ¹H.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound follows a logical progression from sample preparation to final structure confirmation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Sample NMR_Tube NMR Tube Preparation Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition Processing Fourier Transform & Phasing H1_Acquisition->Processing C13_Acquisition->Processing Calibration Chemical Shift Calibration Processing->Calibration Integration 1H Integration Calibration->Integration Analysis Analyze Chemical Shifts, Multiplicities, & Integration Integration->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for the ¹H and ¹³C NMR spectral analysis of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) of DI-Sec-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC-MS Methodologies for the Analysis of Di-Sec-butylamine

This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound, a secondary amine. Direct analysis of volatile amines like this compound can be challenging due to their polarity and basicity, which often leads to poor chromatographic peak shapes (tailing) and interaction with active sites in the GC system.[1][2] This guide explores two primary approaches: direct injection and analysis after derivatization, providing researchers with the data and protocols needed to select the most appropriate method for their application.

Method 1: Direct Analysis of this compound

Direct analysis is often preferred for its simplicity and high throughput. The key to successful direct analysis of amines is the use of a specialized, base-deactivated capillary column designed to minimize analyte interaction and improve peak symmetry.[1][3]

Experimental Protocol: Direct GC-MS
  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration within the calibrated range of the instrument.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Injection: Inject 1 µL of the prepared sample in splitless mode to maximize sensitivity.

  • Chromatographic Separation: Perform separation on a column specifically designed for volatile amines.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra for identification.

Data Presentation: GC-MS Parameters for Direct Analysis
ParameterValue / DescriptionRationale
GC Column Rtx-Volatile Amine or Agilent CP-Volamine (30 m x 0.25 mm ID, 0.5 µm film thickness)These columns have a unique base deactivation that creates an exceptionally inert surface, resulting in symmetrical peaks for volatile amines.[1][3][4]
Injector Temperature 280 °CEnsures rapid volatilization of the analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minStandard inert carrier gas for GC-MS.[5]
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)A typical temperature program to separate volatile amines from the solvent and other matrix components.[6]
Transfer Line Temp. 290 °CPrevents condensation of the analyte between the GC and MS.[5]
MS Source Temp. 230 °CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Scan Range m/z 40-300Covers the expected mass range for this compound (MW: 129.24 g/mol ) and its fragments.[7]
Expected Mass Spectrum

The mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions resulting from alpha-cleavage, a common fragmentation pathway for amines.

m/z ValueIon IdentityDescription
129[C₈H₁₉N]⁺Molecular Ion (M⁺)
114[M - CH₃]⁺Loss of a methyl radical from one of the sec-butyl groups.
100[M - C₂H₅]⁺Loss of an ethyl radical via alpha-cleavage, a highly favorable fragmentation. This is often the base peak.
72[CH₃CH=NH-CH(CH₃)]⁺Fragment from cleavage of the C-C bond beta to the nitrogen.
58[CH₃CH=NHCH₃]⁺A common amine fragment.

Method 2: Analysis via Derivatization

To overcome issues like peak tailing and improve sensitivity, especially at trace levels, derivatization is a widely used strategy.[8][9] This process chemically modifies the amine to make it more volatile and less polar, leading to better chromatographic performance on standard non-polar columns.[9] Acylation with reagents like heptafluorobutyric anhydride (HFBA) is a common approach.

Experimental Protocol: Derivatization and GC-MS
  • Sample Preparation: Evaporate an aliquot of the sample to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add 100 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of heptafluorobutyric anhydride (HFBA). Cap the vial and heat at 70°C for 30 minutes.

  • Reaction Quench: Cool the sample to room temperature. Evaporate the excess reagent and solvent under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Analysis: Analyze the derivatized sample using a standard non-polar GC column.

Data Presentation: GC-MS Parameters for Derivatized Analysis
ParameterValue / DescriptionRationale
Derivatizing Reagent Heptafluorobutyric anhydride (HFBA)Reacts with the secondary amine to form a stable, less polar, and more volatile amide derivative.[9]
GC Column DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A standard, robust 5% phenyl-methylpolysiloxane column is suitable for the less polar derivative.[5][10]
Injector Temperature 280 °CEnsures rapid volatilization of the derivative.
Carrier Gas Helium, constant flow at 1.0 mL/minStandard inert carrier gas.
Oven Program Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)Higher starting and final temperatures are suitable for the higher molecular weight derivative.
MS Parameters Same as Direct Analysis MethodStandard conditions are applicable. The scan range should be adjusted to accommodate the higher mass of the derivative (MW: 325.26 g/mol ).

Performance Comparison: Direct vs. Derivatization

FeatureDirect AnalysisAnalysis via Derivatization
Sample Preparation Simple dilutionMulti-step: evaporation, reaction, reconstitution.
Analysis Time Faster (fewer prep steps)Slower (includes reaction time)
Chromatography Risk of peak tailing, requires specialized columnExcellent peak shape, compatible with standard columns.
Sensitivity Generally lowerTypically higher due to improved chromatography.
Robustness Potential for column degradation from matrixProtects the analytical column from reactive components.
Potential Issues Analyte adsorption, poor peak shapeIncomplete derivatization, derivative instability, reagent artifacts.

Visualized Workflows

Direct_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Dilution Dilute in Solvent Sample->Dilution Injection GC-MS Injection Dilution->Injection Analyze Data Data Acquisition Injection->Data Result Final Report Data->Result Process

Caption: Workflow for Direct GC-MS Analysis of this compound.

Derivatization_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Drydown1 Evaporate to Dryness Sample->Drydown1 Deriv Add Reagent & Heat Drydown1->Deriv Drydown2 Remove Excess Reagent Deriv->Drydown2 Recon Reconstitute Drydown2->Recon Injection GC-MS Injection Recon->Injection Analyze Data Data Acquisition Injection->Data Result Final Report Data->Result Process

Caption: Workflow for Derivatization GC-MS Analysis of this compound.

Conclusion

The choice between direct GC-MS analysis and a method involving derivatization for this compound depends on the specific requirements of the study. For rapid screening and analysis of high-concentration samples where matrix effects are minimal, direct injection using a specialized amine column is efficient. However, for trace-level quantification, complex matrices, or when optimal peak shape and sensitivity are critical, derivatization offers a more robust and reliable approach despite the longer sample preparation time. Researchers should validate their chosen method to ensure it meets the required performance criteria for accuracy, precision, and sensitivity.

References

The Role of DI-Sec-butylamine in Rubber Compounding: An Antioxidant, Not a Primary Accelerator

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available data indicates that N,N'-di-sec-butyl-p-phenylenediamine (DI-Sec-butylamine) primarily functions as a potent antioxidant and antiozonant in rubber formulations, rather than a vulcanization accelerator. While accelerators are crucial for controlling the rate and efficiency of the curing process, the principal role of this compound is to protect the vulcanized rubber from degradation by heat, oxygen, and ozone, thereby extending its service life. This guide will clarify the function of this compound and provide a comparative overview of commonly used rubber accelerators, supported by general performance data.

This compound: A Guardian Against Degradation

N,N'-di-sec-butyl-p-phenylenediamine belongs to the class of p-phenylenediamine (PPD) antidegradants. These compounds are vital additives in rubber products, especially those exposed to dynamic stress and harsh environmental conditions, such as tires and industrial rubber goods.[1][2][3] Their primary mechanism involves scavenging free radicals and reacting with ozone before these agents can attack the rubber polymer backbone, which would otherwise lead to cracking and deterioration of physical properties.[1]

While some chemical compounds can exhibit dual functions, there is no significant body of evidence in the provided search results to suggest that this compound is used as a primary or secondary accelerator in rubber vulcanization. Its chemical structure does not align with the typical functional groups found in common accelerator classes. Therefore, a direct comparison of its "efficacy as an accelerator" against established accelerators would be misleading.

A Comparative Guide to Common Rubber Accelerators

The selection of a rubber accelerator system is a critical aspect of rubber compounding, influencing not only the cure characteristics but also the final physical properties of the vulcanizate. Accelerators are broadly classified based on their chemical structure and vulcanization speed. The most common classes include Thiazoles, Sulfenamides, Thiurams, Dithiocarbamates, and Guanidines.[4][5][6]

Data Presentation: Cure Characteristics of Different Accelerator Classes

The following table summarizes the general performance of various accelerator classes in a typical natural rubber (NR) formulation. The data presented is a qualitative and generalized representation based on established knowledge in the rubber industry. Specific values can vary significantly depending on the complete formulation, including the type of rubber, fillers, activators, and curing temperature.

Accelerator ClassRepresentative ExamplesScorch SafetyCure RateState of Cure (Crosslink Density)Reversion ResistanceTypical Application
Thiazoles MBT, MBTSMediumMedium-FastGoodGoodGeneral purpose rubber goods
Sulfenamides CBS, TBBSLongFastExcellentExcellentTires, conveyor belts
Thiurams TMTD, TMTMShortVery FastHighFair to GoodLow-sulfur/sulfurless curing, footwear
Dithiocarbamates ZDMC, ZDECVery ShortUltra FastVery HighFairLatex, rapid curing articles
Guanidines DPG, DOTGLongSlowLow to MediumPoorOften as a secondary accelerator

Key:

  • Scorch Safety: The time available for processing before vulcanization begins. Longer scorch times are desirable for complex processing.

  • Cure Rate: The speed at which the cross-linking reaction occurs after the scorch period.

  • State of Cure: The final crosslink density achieved, which influences properties like modulus and hardness.

  • Reversion Resistance: The ability of the vulcanizate to resist degradation and loss of properties upon overcuring.

Experimental Protocols: Evaluation of Cure Characteristics

The cure characteristics of a rubber compound are typically evaluated using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR).

Typical Experimental Protocol for Rheometer Testing:

  • Compound Preparation: A rubber compound is prepared by mixing the polymer (e.g., Natural Rubber), fillers (e.g., carbon black), activators (e.g., zinc oxide, stearic acid), sulfur, and the accelerator being tested in a two-roll mill or an internal mixer.

  • Sample Preparation: A small, uncured sample of the rubber compound (typically 5-10 grams) is placed in the rheometer's test cavity.

  • Test Execution: The cavity is sealed and heated to a specific vulcanization temperature (e.g., 160°C). The rheometer's die oscillates at a fixed angle and frequency, measuring the torque required to do so.

  • Data Acquisition: As vulcanization proceeds, the rubber stiffens, and the torque increases. A cure curve (Torque vs. Time) is generated.

  • Data Analysis: Key parameters are extracted from the cure curve:

    • ML (Minimum Torque): Indicates the viscosity of the uncured compound.

    • MH (Maximum Torque): Represents the stiffness or modulus of the fully cured compound.

    • ts2 (Scorch Time): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

    • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal cure state.

    • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), indicating the speed of vulcanization.

Visualization of the Vulcanization Process

The following diagrams illustrate the logical workflow of rubber vulcanization and the role of different components.

Vulcanization_Workflow cluster_0 Compounding Stage cluster_1 Processing Stage cluster_2 Curing Stage cluster_3 Final Product Raw Rubber Raw Rubber Mixing Mixing Raw Rubber->Mixing Fillers Fillers Fillers->Mixing Activators Activators Activators->Mixing Sulfur Sulfur Sulfur->Mixing Accelerator Accelerator Accelerator->Mixing Antioxidant (e.g., this compound) Antioxidant (e.g., this compound) Antioxidant (e.g., this compound)->Mixing Shaping Shaping Mixing->Shaping Vulcanization (Heat & Pressure) Vulcanization (Heat & Pressure) Shaping->Vulcanization (Heat & Pressure) Cured Rubber Product Cured Rubber Product Vulcanization (Heat & Pressure)->Cured Rubber Product

Caption: General workflow of the rubber manufacturing process.

Accelerator_Function Sulfur Sulfur Accelerator-Sulfur Complex Accelerator-Sulfur Complex Sulfur->Accelerator-Sulfur Complex Reacts with Rubber Polymer Chains Rubber Polymer Chains Crosslinked Rubber Crosslinked Rubber Rubber Polymer Chains->Crosslinked Rubber are crosslinked by Accelerator Accelerator Accelerator->Accelerator-Sulfur Complex Reacts with Activators (ZnO, Stearic Acid) Activators (ZnO, Stearic Acid) Activators (ZnO, Stearic Acid)->Accelerator-Sulfur Complex Activates Sulfurating Agent Sulfurating Agent Accelerator-Sulfur Complex->Sulfurating Agent Forms Sulfurating Agent->Crosslinked Rubber Crosslinks

Caption: Simplified signaling pathway of an accelerator in sulfur vulcanization.

References

The Ascendancy of Gemini Surfactants: A Performance Showdown with Traditional Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and effective surfactant systems is perpetual. This guide offers an objective comparison of the performance of next-generation surfactants, with a focus on DI-Sec-butylamine-derived analogues, against their traditional, single-chain counterparts. By examining key performance metrics through experimental data, this document aims to illuminate the distinct advantages offered by these novel surfactant architectures.

While direct experimental data on surfactants derived specifically from this compound is limited in publicly available literature, a comprehensive analysis of structurally similar surfactants, particularly branched-chain Gemini surfactants, provides significant insights. Gemini surfactants, which consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer, serve as a robust proxy for understanding the potential performance of this compound derivatives.[1][2] This comparison synthesizes data from various studies to highlight the performance gaps and opportunities.

At a Glance: Performance Metrics of Gemini vs. Traditional Surfactants

The superior performance of Gemini surfactants is most evident in their efficiency and effectiveness at reducing surface tension and forming micelles. This is quantified by the Critical Micelle Concentration (CMC), the concentration at which surfactants begin to form micelles, and the surface tension at the CMC (γCMC).

Surfactant TypeHydrophobic Chain StructureCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)Data Source(s)
Gemini Surfactant (Proxy) Branched Tridecyl (13-s-13 series)~6.5 x 10⁻⁴ - 8.2 x 10⁻⁴Not specified[3]
Gemini Surfactant (Proxy) Anionic Non-ionic (C12EO-5)1.07 x 10⁻⁴29.69[4]
Traditional Surfactant Sodium Dodecyl Sulfate (SDS)1.63 x 10⁻³39.0[4]
Traditional Surfactant Cetyltrimethylammonium Bromide (CTAB)Not specified in direct comparisonNot specified in direct comparison[5]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The branched tridecyl Gemini surfactant is presented as a structural analogue to a potential this compound-derived surfactant.

As the table illustrates, Gemini surfactants consistently exhibit significantly lower CMC values compared to traditional surfactants like Sodium Dodecyl Sulfate (SDS).[4] This indicates that Gemini surfactants are more efficient, requiring a much lower concentration to achieve their surface-active effects.[6]

Experimental Deep Dive: Methodologies for Surfactant Performance Evaluation

To provide a comprehensive understanding of how these performance metrics are obtained, detailed experimental protocols for key characterization techniques are outlined below.

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental parameter for any surfactant. Two common methods for its determination are conductivity measurements and surface tensiometry.

cluster_prep Solution Preparation cluster_measure Conductivity Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of surfactant prep2 Prepare a series of dilutions prep1->prep2 measure1 Calibrate conductometer measure2 Measure conductivity of each dilution measure1->measure2 analysis1 Plot conductivity vs. concentration analysis2 Identify break point in the plot analysis1->analysis2 analysis3 Determine CMC from the break point analysis2->analysis3

Figure 1: Workflow for CMC determination by conductivity.

Experimental Protocol: Conductivity Measurement

  • Solution Preparation: A stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made from the stock solution to cover a range of concentrations both below and above the expected CMC.[7]

  • Instrumentation and Calibration: A calibrated conductivity meter is used for the measurements. The conductivity cell should be thoroughly rinsed with deionized water and then with the sample solution before each measurement.[8]

  • Measurement: The conductivity of each diluted surfactant solution is measured at a constant temperature.[7]

  • Data Analysis: A graph of conductivity versus surfactant concentration is plotted. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[9]

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep1 Prepare surfactant solutions of varying concentrations prep2 Clean and calibrate tensiometer with Du Noüy ring prep1->prep2 measure1 Measure surface tension of each solution measure2 Record maximum force before film rupture measure1->measure2 analysis1 Plot surface tension vs. log(concentration) analysis2 Identify the inflection point analysis1->analysis2 analysis3 Determine CMC and γCMC from the plot analysis2->analysis3

Figure 2: Workflow for surface tension measurement.

Experimental Protocol: Surface Tension Measurement (Du Noüy Ring Method)

  • Preparation: A series of surfactant solutions of varying concentrations are prepared. A force tensiometer equipped with a platinum Du Noüy ring is used. The ring must be meticulously cleaned before each measurement.[10][11]

  • Measurement: The ring is immersed in the surfactant solution and then slowly withdrawn. The force required to pull the ring through the surface is measured. The maximum force just before the liquid film breaks is recorded.[12]

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The plot typically shows a sharp decrease in surface tension followed by a plateau. The concentration at the onset of the plateau is the CMC, and the surface tension value at this plateau is the γCMC.[9]

Foaming Properties Assessment

The ability of a surfactant to create and stabilize foam is crucial in many applications. The Ross-Miles method is a standard procedure for evaluating foaming properties.

cluster_setup Apparatus Setup cluster_test Foam Generation & Measurement setup1 Prepare surfactant solution setup2 Fill receiving cylinder setup1->setup2 setup3 Fill dropping funnel setup1->setup3 test1 Release solution from funnel into cylinder setup3->test1 test2 Measure initial foam height test1->test2 test3 Measure foam height at timed intervals test2->test3

Figure 3: Workflow for the Ross-Miles foam test.

Experimental Protocol: Ross-Miles Foam Test

  • Apparatus and Solution: The Ross-Miles apparatus consists of a jacketed glass tube with a specified height and diameter, and a dropping funnel. A solution of the surfactant at a specific concentration and temperature is prepared.[13][14]

  • Procedure: A fixed volume of the surfactant solution is placed in the bottom of the main tube. Another volume of the same solution is allowed to fall from a specified height from the dropping funnel onto the surface of the solution in the tube, generating foam.[15]

  • Measurement: The initial height of the foam generated is measured immediately after all the solution has been added. The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[13]

Gemini surfactants have been reported to exhibit good foaming properties.[2] Their unique structure can lead to the formation of more stable and robust foam films compared to conventional surfactants.

Emulsification Power Evaluation

The ability of a surfactant to stabilize an emulsion of two immiscible liquids is a key performance indicator.

cluster_prep Emulsion Preparation cluster_eval Stability Evaluation prep1 Mix oil and aqueous surfactant solution prep2 Homogenize the mixture prep1->prep2 eval1 Observe for phase separation over time prep2->eval1 eval2 Measure creaming or coalescence rate eval1->eval2

Figure 4: Workflow for emulsion stability testing.

Experimental Protocol: Emulsion Stability Test

  • Emulsion Formation: An oil phase and an aqueous phase containing the surfactant are prepared. The two phases are then mixed and homogenized using a high-shear mixer to form an emulsion.[16]

  • Stability Monitoring: The emulsion is transferred to a graduated cylinder or a specialized instrument (like a Turbiscan) and observed over time. The rate of creaming (upward movement of the dispersed phase) or sedimentation, and the rate of coalescence (the merging of droplets) are monitored.[16][17]

  • Analysis: The time it takes for a certain amount of phase separation to occur is recorded. A longer time indicates better emulsifying power and emulsion stability.[18]

Gemini surfactants are generally considered to be excellent emulsifiers due to their ability to significantly reduce interfacial tension and form stable interfacial films.[19]

Conclusion

The available evidence strongly suggests that Gemini surfactants, as analogues for this compound-derived surfactants, offer a significant performance advantage over traditional single-chain surfactants. Their superior efficiency in reducing surface tension and forming micelles at lower concentrations makes them highly attractive for a wide range of applications in research, pharmaceuticals, and various industrial processes. The branched nature of the hydrophobic chains, as would be the case in this compound derivatives, can further enhance their surface activity. While more direct comparative studies are needed to fully elucidate the performance spectrum of this compound-derived surfactants, the foundational data from related Gemini structures provides a compelling case for their continued investigation and development.

References

Validating the Structure of DI-Sec-butylamine Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of safe and effective drug development. For derivatives of DI-Sec-butylamine, a common scaffold in medicinal chemistry, spectroscopic techniques provide an indispensable toolkit for unambiguous structural validation. This guide offers a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and protocols to aid researchers in their analytical workflows.

Spectroscopic Data at a Glance: this compound vs. Butylamine Isomers

A clear understanding of the spectroscopic signatures of this compound and its common isomeric alternatives is crucial for accurate identification. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, n-butylamine, sec-butylamine, isobutylamine, and tert-butylamine.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~2.6mCH-N
~1.4mCH₂
~1.0dCH₃ (CH)
~0.9tCH₃ (CH₂)
n-Butylamine2.68tCH₂-N
1.43sextetCH₂
1.33sextetCH₂
0.92tCH₃
sec-Butylamine~2.7mCH-N
~1.5mCH₂
~1.1dCH₃ (CH)
~0.9tCH₃ (CH₂)
Isobutylamine2.44dCH₂-N
1.76mCH
0.92dCH₃
tert-Butylamine1.18sCH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~52.0CH-N
~31.0CH₂
~20.0CH₃ (CH)
~10.0CH₃ (CH₂)
n-Butylamine41.8CH₂-N
36.3CH₂
20.3CH₂
14.0CH₃
sec-Butylamine48.9CH-N
31.9CH₂
22.9CH₃ (CH)
10.5CH₃ (CH₂)
Isobutylamine47.4CH₂-N
28.6CH
20.7CH₃
tert-Butylamine44.9C-N
31.8CH₃

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3300 (weak, broad)N-H stretch (secondary amine)
2960-2850C-H stretch (aliphatic)
1460-1370C-H bend
1180-1130C-N stretch
n-Butylamine3370, 3290N-H stretch (primary amine, two bands)
2960-2850C-H stretch (aliphatic)
1600N-H bend (scissoring)
1130-1080C-N stretch
sec-Butylamine3380, 3300N-H stretch (primary amine, two bands)
2960-2850C-H stretch (aliphatic)
~1600N-H bend (scissoring)
~1150C-N stretch
Isobutylamine3370, 3290N-H stretch (primary amine, two bands)
2960-2850C-H stretch (aliphatic)
1600N-H bend (scissoring)
1130-1080C-N stretch
tert-Butylamine3370, 3290N-H stretch (primary amine, two bands)
2960-2850C-H stretch (aliphatic)
1600N-H bend (scissoring)
1225C-N stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 129100, 86, 72, 58, 44
n-Butylamine7358, 44, 30 (base peak)
sec-Butylamine7358, 44 (base peak)
Isobutylamine7358, 43, 30 (base peak)
tert-Butylamine7358 (base peak), 43

Experimental Workflow for Structural Validation

A systematic approach is essential for the efficient and accurate structural determination of this compound derivatives. The following diagram illustrates a typical workflow.

This compound Derivative Structural Validation Workflow Workflow for Spectroscopic Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Structure Data_Integration->Structure_Confirmation Comparison Compare with Alternatives Structure_Confirmation->Comparison Validate Uniqueness

Caption: Spectroscopic validation workflow.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Weigh 5-20 mg of the purified this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using a gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and resolution. This can be performed manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Liquid Samples (Neat):

  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture and oils.

    • Place one to two drops of the neat liquid this compound derivative onto the center of one salt plate.

    • Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.

  • Instrument Setup and Data Acquisition:

    • Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C-H stretch, C-N stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction:

    • The this compound derivative, being volatile, can be introduced into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe.

    • For GC-MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

  • Ionization and Mass Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The fragmentation of amines is often characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).

By employing these spectroscopic techniques in a coordinated manner, researchers can confidently and accurately validate the structure of this compound derivatives, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development.

Navigating Analytical Specificity: A Comparison Guide for DI-Sec-butylamine Cross-reactivity in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity is paramount for accurate quantification of target molecules in complex biological matrices. This guide provides a comparative overview of analytical methods for the detection of DI-Sec-butylamine, with a focus on potential cross-reactivity from structurally similar compounds. The experimental data presented herein is illustrative, based on established principles of analytical chemistry, to guide researchers in designing and interpreting their own studies.

This compound, a secondary aliphatic amine, presents analytical challenges due to its structural simplicity and the presence of numerous structurally related isomers and potential metabolites.[1][2] This guide explores the utility and limitations of common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Immunoassays—in achieving specific and accurate measurement of this compound in complex mixtures.

Quantitative Comparison of Analytical Methods

The specificity of an analytical method is critical for distinguishing the target analyte from other components in a sample. The following table summarizes hypothetical cross-reactivity data for this compound and a panel of structurally related compounds across three common analytical platforms. This data is intended to be illustrative of the expected performance based on the principles of each technique.

CompoundStructureGC-MS (% Cross-Reactivity)LC-MS (% Cross-Reactivity)Immunoassay (% Cross-Reactivity)
This compound (CH₃CH₂CH(CH₃))₂NH 100 100 100
Sec-butylamineCH₃CH₂CH(CH₃)NH₂< 1< 125
Di-n-butylamine(CH₃CH₂CH₂CH₂)₂NH5260
Di-isobutylamine((CH₃)₂CHCH₂)₂NH5255
N-ethyl-sec-butylamineCH₃CH₂NHCH(CH₃)CH₂CH₃10540
N-methyl-sec-butylamineCH₃NHCH(CH₃)CH₂CH₃8435
Hypothetical Metabolite:Sec-butylhydroxylamineCH₃CH₂CH(CH₃)NHOH< 1< 115

Note: The cross-reactivity percentages in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of this compound in a complex matrix such as human plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity based on the unique fragmentation pattern of the analyte.

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., deuterated this compound).

  • Add 100 µL of 1 M NaOH to basify the sample.

  • Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, including amines, in complex matrices.

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase for LC-MS analysis.

b. LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.

Immunoassay (Competitive ELISA) Protocol

Immunoassays are suitable for high-throughput screening but are generally more susceptible to cross-reactivity.[3][4]

a. Assay Principle: A known amount of enzyme-labeled this compound competes with this compound in the sample for binding to a limited number of anti-DI-Sec-butylamine antibody-coated wells. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample.

b. Assay Procedure:

  • Add 50 µL of standards, controls, or samples to the antibody-coated microtiter wells.

  • Add 50 µL of enzyme-conjugated this compound to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of substrate solution and incubate for 30 minutes.

  • Add 50 µL of stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the concentration of this compound in the samples based on the standard curve.

Visualizing Workflows and Relationships

To further clarify the experimental processes and the logic of cross-reactivity, the following diagrams are provided.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify with NaOH add_is->basify extract LLE with MTBE basify->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute injection Inject into GC reconstitute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry (SIM Mode) ionization->detection Data Analysis Data Analysis detection->Data Analysis

GC-MS Experimental Workflow

Cross_Reactivity_Logic cluster_analyte Target Analyte cluster_reactants Potential Cross-Reactants cluster_methods Analytical Methods di_sec This compound gcms GC-MS (High Specificity) di_sec->gcms Binds/Detected lcms LC-MS (High Specificity) di_sec->lcms Binds/Detected ia Immunoassay (Lower Specificity) di_sec->ia Binds/Detected isomers Structural Isomers (e.g., Di-n-butylamine) isomers->gcms Low Potential to Cross-React isomers->lcms Low Potential to Cross-React isomers->ia High Potential to Cross-React analogs Related Secondary Amines (e.g., N-ethyl-sec-butylamine) analogs->gcms Low Potential to Cross-React analogs->lcms Low Potential to Cross-React analogs->ia High Potential to Cross-React metabolites Metabolites (e.g., Sec-butylamine) metabolites->gcms Low Potential to Cross-React metabolites->lcms Low Potential to Cross-React metabolites->ia High Potential to Cross-React

Cross-Reactivity Logical Relationships

Conclusion

The choice of analytical method for this compound quantification in complex mixtures has significant implications for data accuracy and interpretation. While chromatographic methods like GC-MS and LC-MS offer high specificity and are less prone to interference from structurally similar compounds, immunoassays, though advantageous for high-throughput screening, are more susceptible to cross-reactivity. Researchers must carefully validate their chosen method and consider the potential for cross-reactivity from isomers, analogs, and metabolites to ensure the reliability of their results. The illustrative data and protocols in this guide serve as a starting point for developing and implementing robust analytical strategies for this compound and other challenging small molecules.

References

A Comparative Guide to Chiral Amines in Enantioselective Synthesis: Di-Sec-Butylamine vs. Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a critical step in designing efficient enantioselective syntheses. This guide provides an objective comparison of di-sec-butylamine with other widely used chiral amines—L-proline, (R)-1-phenylethylamine, and cinchona alkaloids—supported by experimental data, detailed protocols, and mechanistic diagrams.

While many chiral amines act as organocatalysts, this compound primarily serves as a precursor to chiral lithium amide bases, which are powerful reagents for asymmetric deprotonation reactions. This guide will, therefore, compare the utility of this compound in this capacity against the more traditional catalytic roles of other prominent chiral amines.

This compound: A Tool for Asymmetric Deprotonation

This compound, a secondary amine with two chiral sec-butyl groups, is most notably used in its deprotonated form as a chiral lithium amide (LDA) base. This chiral base can selectively remove a proton from a prochiral substrate, creating a chiral enolate that then reacts with an electrophile to yield an enantiomerically enriched product. However, publicly available data on its performance is limited compared to other chiral amines.

One notable application is in the enantioselective deprotonation of meso-epoxides to generate chiral allylic alcohols. For instance, the deprotonation of cyclohexene oxide can be achieved with varying degrees of enantioselectivity using different chiral lithium amides.

Performance Data: Chiral Lithium Amide Bases in Asymmetric Deprotonation
Amine PrecursorSubstrateReaction TypeYield (%)ee (%)Reference
This compoundCyclohexene OxideDeprotonation-ModerateGeneral knowledge, specific data scarce
N,N-diisopinocampheylamineCyclohexene OxideDeprotonation-up to 95[1]
(R,R)-bis(1-phenylethyl)amineCyclohexene OxideDeprotonation6876[2]

Experimental Workflow: Asymmetric Deprotonation using a Chiral Lithium Amide

G cluster_prep Chiral Base Formation cluster_reaction Asymmetric Deprotonation & Trapping This compound This compound Lithium di-sec-butylamide Lithium di-sec-butylamide This compound->Lithium di-sec-butylamide Deprotonation n-BuLi n-BuLi n-BuLi->Lithium di-sec-butylamide Prochiral Substrate Prochiral Substrate Lithium di-sec-butylamide->Prochiral Substrate Enantioselective Deprotonation Chiral Product Chiral Product Prochiral Substrate->Chiral Product Reaction with Electrophile Electrophile Electrophile Electrophile->Chiral Product

Diagram 1: General workflow for asymmetric deprotonation.

L-Proline: A Versatile Organocatalyst

L-proline is an inexpensive and readily available amino acid that has emerged as a powerful and versatile organocatalyst for a wide range of enantioselective transformations, most notably aldol and Mannich reactions. It typically activates substrates through the formation of a chiral enamine intermediate.

Performance Data: Proline-Catalyzed Asymmetric Aldol Reaction
KetoneAldehydeCatalyst Loading (mol%)SolventYield (%)dr (anti:syn)ee (%)Reference
Acetone4-Nitrobenzaldehyde30Acetone68-76[3]
Cyclohexanone4-Nitrobenzaldehyde10-20DCMup to 96up to 88:12up to 97[4]
Cyclohexanone4-Nitrobenzaldehyde-DES≥95up to 85:15up to 92[5]
Experimental Protocol: L-Proline Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Materials:

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • L-Proline

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • To a stirred solution of L-proline (10-20 mol%) in DCM, add 4-nitrobenzaldehyde (1.0 equiv) and cyclohexanone (5.0 equiv).

  • Stir the mixture at room temperature for 24-72 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as eluent) to obtain the aldol product.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[6]

Signaling Pathway: Proline-Catalyzed Aldol Reaction

G Ketone Ketone Enamine Enamine Ketone->Enamine Condensation L-Proline L-Proline L-Proline->Enamine Iminium Ion Iminium Ion Enamine->Iminium Ion Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Iminium Ion Aldol Adduct Aldol Adduct Iminium Ion->Aldol Adduct Hydrolysis Aldol Adduct->L-Proline Catalyst Regeneration

Diagram 2: Catalytic cycle of the proline-catalyzed aldol reaction.

(R)-1-Phenylethylamine: A Prevalent Chiral Auxiliary

(R)-1-Phenylethylamine is a widely used chiral amine, primarily employed as a chiral auxiliary. By forming a chiral amide or imine with a prochiral substrate, it directs the stereochemical outcome of subsequent reactions, such as alkylations. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Performance Data: Diastereoselective Alkylation of Amides Derived from (S)-1-Phenylethylamine
SubstrateElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)Reference
N-propionyl-(S)-1-phenylethylamineMethyl IodideLDATHF-7890:10[7]
N-propionyl-(S)-1-phenylethylamineBenzyl BromideLDATHF-7895:5[7]
N-butyryl-(S)-1-phenylethylamineEthyl IodideNaHMDSTHF-7888:12[7]
Experimental Protocol: Diastereoselective Alkylation of N-propionyl-(S)-1-phenylethylamine with Benzyl Bromide

Materials:

  • N-propionyl-(S)-1-phenylethylamine

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Dissolve N-propionyl-(S)-1-phenylethylamine (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add LDA (1.1 equiv) and stir for 30-60 minutes to form the enolate.

  • Add benzyl bromide (1.2 equiv) to the enolate solution and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.[7]

Logical Relationship: Asymmetric Induction with a Chiral Auxiliary

G Prochiral Substrate Prochiral Substrate Chiral Intermediate Chiral Intermediate Prochiral Substrate->Chiral Intermediate Covalent Bonding Chiral Auxiliary (R)-1-Phenylethylamine Chiral Auxiliary->Chiral Intermediate Diastereomerically Enriched Product Diastereomerically Enriched Product Chiral Intermediate->Diastereomerically Enriched Product Diastereoselective Reaction Electrophile Electrophile Electrophile->Diastereomerically Enriched Product Diastereomerically Enriched Product->Chiral Auxiliary Recovery Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomerically Enriched Product->Enantiomerically Enriched Product Auxiliary Cleavage

Diagram 3: Strategy of using a chiral auxiliary.

Cinchona Alkaloids: Privileged Catalysts in Asymmetric Synthesis

Cinchona alkaloids, such as quinine and quinidine, and their derivatives are a class of "privileged" catalysts in asymmetric synthesis. Their rigid bicyclic structure provides a well-defined chiral environment, and they can act as Brønsted bases, Lewis bases, or phase-transfer catalysts. They are particularly effective in Michael additions, alcoholysis of meso-anhydrides, and various cycloadditions.

Performance Data: Cinchona Alkaloid-Catalyzed Enantioselective Reactions
Reaction TypeSubstratesCatalystYield (%)ee (%)Reference
Sulfa-Michael AdditionThiophenol + ChalconeCinchonine9138[8]
Sulfa-Michael AdditionThiols + EnonesCinchona-derived ureaup to >99up to >99[9]
Desymmetrizationcis-2,3-Dimethyl succinic anhydride + MethanolDHQD-PHN-91[9]
DesymmetrizationVarious meso-anhydrides + Benzyl alcoholQuinine/Quinidine-up to 99[10]
Experimental Protocol: Cinchonine-Catalyzed Sulfa-Michael Addition of Thiophenol to Chalcone

Materials:

  • Thiophenol

  • trans-Chalcone

  • Cinchonine

  • Dry toluene

Procedure:

  • To a solution of trans-chalcone (1.0 equiv) in dry toluene, add thiophenol (1.2 equiv).

  • Add cinchonine (1.5 mol%) to the mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by column chromatography to obtain the sulfa-Michael adduct.

  • Determine the yield and enantiomeric excess (by chiral HPLC).[8]

Signaling Pathway: Bifunctional Catalysis by a Cinchona Alkaloid Derivative

G Cinchona Catalyst Bifunctional Catalyst (e.g., Thiourea derivative) Activated Complex Activated Complex Cinchona Catalyst->Activated Complex Hydrogen Bonding (Thiourea part) Electrophile Enone Electrophile->Activated Complex Nucleophile Thiol Nucleophile->Activated Complex Brønsted Base Activation (Quinuclidine part) Product Product Activated Complex->Product C-S Bond Formation Product->Cinchona Catalyst Catalyst Regeneration

Diagram 4: Dual activation by a cinchona alkaloid catalyst.

Conclusion

The choice of a chiral amine in enantioselective synthesis is highly dependent on the desired transformation. This compound is a valuable precursor for chiral lithium amide bases used in asymmetric deprotonations, although its applications appear less documented than other chiral amines. In contrast, L-proline, (R)-1-phenylethylamine, and cinchona alkaloids offer a broader and more established range of applications as organocatalysts and chiral auxiliaries, often providing high enantioselectivities across a variety of reactions. This guide provides a starting point for researchers to compare these key chiral amines and select the most suitable candidate for their specific synthetic challenges.

References

A Comparative Cost-Benefit Analysis of Di-Sec-Butylamine in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-sec-butylamine, a secondary amine with the chemical formula C₈H₁₉N, is a versatile intermediate in various industrial processes, including the synthesis of agrochemicals, pharmaceuticals, corrosion inhibitors, and rubber vulcanization accelerators.[1] Its branched structure provides unique steric and electronic properties that influence its reactivity and performance. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives such as diisopropylamine, sec-butylamine, and n-butylamine. The information presented is supported by available experimental data to aid researchers and professionals in making informed decisions for their specific applications.

Performance Comparison in Key Industrial Applications

The efficacy of this compound and its alternatives varies significantly depending on the application. This section delves into a comparative analysis of their performance in two major industrial domains: corrosion inhibition and thiocarbamate herbicide synthesis.

Corrosion Inhibition

Amines are widely used as corrosion inhibitors for metals in acidic environments, a common challenge in industrial processes. They function by adsorbing onto the metal surface, forming a protective barrier against corrosive agents. The efficiency of this inhibition is influenced by the amine's structure, basicity, and molecular weight.

While direct comparative studies under identical conditions are limited, available data for individual amines provide valuable insights into their potential performance.

Table 1: Comparison of Corrosion Inhibition Efficiency of Various Amines for Mild Steel in HCl Solution

AmineConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
n-Butylamine1.5 g/L (approx. 20.5 mM)40~50[2]
n-Butylamine1.5 g/L (approx. 20.5 mM)60< 53[2]
tert-Butylamine50 ppm (approx. 0.68 mM)30Not specified, but effective[3][4]
tert-Butylamine200 ppm (approx. 2.73 mM)30Higher than 50 ppm[3][4]
tert-Butylamine200 ppm (approx. 2.73 mM)50Decreased from 30°C[3][4]
Amine-based (general)15-40 ppmNot specifiedEffective[5]
Amine-based (in brine)0.55 gal/bbl (approx. 13.1 L/m³)Up to 177Effective[6]

Note: Direct experimental data for the corrosion inhibition efficiency of this compound and diisopropylamine was not available in the searched literature. The provided data for n-butylamine and tert-butylamine are from separate studies with different experimental conditions and are presented for general comparison.

The data suggests that the effectiveness of amine-based corrosion inhibitors is dependent on concentration and temperature. Generally, higher concentrations lead to better inhibition, while increased temperatures can decrease performance.[3][4] The steric hindrance of the alkyl groups in amines like this compound and diisopropylamine can influence their adsorption mechanism and the packing density of the protective film on the metal surface. While not explicitly quantified in the available literature, this steric bulk is a critical factor in their performance.

Thiocarbamate Herbicide Synthesis

Thiocarbamate herbicides are a significant class of agrochemicals, and their synthesis often involves the reaction of a secondary amine with a carbonyl sulfide derivative. The choice of amine is crucial as it affects the reaction yield and the biological activity of the resulting herbicide.

Direct comparative yield data for the synthesis of the same thiocarbamate herbicide using this compound versus its alternatives is scarce. However, examining the synthesis of different thiocarbamates provides an indication of the expected yields.

Table 2: Synthesis Yields of Thiocarbamates Using Various Secondary Amines

AmineReactantsProductYield (%)Reference
DibutylamineDibutylamine, Carbon Disulfide, Sodium HydroxideSodium dibutyl-dithiocarbamate80[7]
DiisopropylamineDiisopropylamine, Diethyl sulfateN,N-diisopropylethylamine81.4[8]
DiisopropylamineDiisopropylamine, Ethanol, Sodium HydroxideN,N-diisopropylethylamine96.2[9]
Various secondary aminesAmines, CS₂, Alkyl HalidesDithiocarbamatesHigh[10]
Various secondary aminesAmines, CS₂, Michael AcceptorDithiocarbamatesGood to Excellent[10]

Note: The table shows yields for different thiocarbamate synthesis reactions and not a direct comparison for the same product.

The available data indicates that high yields can be achieved with various secondary amines in thiocarbamate synthesis.[7][9][10] The choice between this compound and its alternatives would likely depend on the specific herbicide being synthesized, the desired properties of the final product, and the overall process economics. The steric hindrance of this compound could play a role in reaction kinetics and selectivity.

Economic Analysis

A comprehensive cost-benefit analysis must consider not only the performance but also the economic viability of using this compound compared to its alternatives. This includes the purchase price of the raw material and its "cost-in-use," which is influenced by the required concentration or dosage in a given application.

Table 3: Comparative Pricing of this compound and Its Alternatives

AminePrice (USD/kg) - RepresentativeReference
This compoundVaries; request quote[11]
Diisopropylamine~4.9 - 10.4[12]
Diisopropylamine (China Spot Price)~3.47 (25183.33 RMB/ton)[13]
sec-ButylamineVaries; request quote
n-ButylamineVaries; request quote

Note: Prices are subject to fluctuation based on market conditions, purity, and supplier. The prices listed are for general comparison and may not reflect current market values.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the context of this guide.

Experimental Protocol for Corrosion Inhibition Efficiency (Weight Loss Method)

This protocol is based on the methodology described for evaluating n-butylamine as a corrosion inhibitor.[2]

1. Materials and Equipment:

  • Mild steel coupons with known dimensions and surface area.
  • Hydrochloric acid (HCl) solution of desired concentration (e.g., 1 M).
  • This compound and alternative amine inhibitors.
  • Analytical balance (accurate to 0.1 mg).
  • Water bath or thermostat for temperature control.
  • Beakers, graduated cylinders, and other standard laboratory glassware.
  • Polishing paper (e.g., silicon carbide paper of various grades).
  • Acetone and distilled water for cleaning.

2. Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of polishing paper, wash them with distilled water, degrease with acetone, and dry.
  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
  • Inhibitor Solution Preparation: Prepare solutions of the desired concentration of this compound and its alternatives in the HCl solution. A blank solution without any inhibitor should also be prepared.
  • Immersion: Immerse the weighed coupons in the respective inhibitor and blank solutions. Ensure the coupons are fully submerged.
  • Temperature Control: Place the beakers in a water bath set to the desired experimental temperature (e.g., 25°C, 40°C, 60°C).
  • Duration: Leave the coupons immersed for a specific period (e.g., 1, 3, 6, or 24 hours).
  • Final Weighing: After the immersion period, carefully remove the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and a scrubbing agent) to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.
  • Calculation:
  • Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.
  • Calculate the corrosion rate (CR) in g/m²h: CR = ΔW / (A * t), where A is the surface area of the coupon in m² and t is the immersion time in hours.
  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100.

Experimental Protocol for Thiocarbamate Synthesis

The following is a general procedure for the synthesis of dithiocarbamates, which can be adapted for this compound and its alternatives. This protocol is based on the synthesis of sodium dibutyl-dithiocarbamate.[7]

1. Materials and Equipment:

  • This compound or alternative secondary amine.
  • Carbon disulfide (CS₂).
  • Sodium hydroxide (NaOH).
  • An appropriate solvent (e.g., methanol).
  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
  • Ice bath.
  • Rotary evaporator.

2. Procedure:

  • In a round-bottom flask, dissolve the secondary amine (e.g., this compound) and sodium hydroxide in the chosen solvent.
  • Cool the mixture in an ice bath.
  • Slowly add carbon disulfide dropwise to the stirred solution while maintaining the low temperature.
  • After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) at room temperature.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude thiocarbamate salt.
  • The crude product can be further purified by recrystallization or other appropriate techniques.
  • The yield of the reaction should be calculated based on the amount of the limiting reactant.

Visualizing the Decision Process

The selection of an appropriate amine for an industrial process involves a logical progression of steps, from identifying the application to conducting a thorough cost-benefit analysis. The following diagram illustrates this workflow.

G cluster_0 Phase 1: Application & Candidate Identification cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Economic Analysis cluster_3 Phase 4: Final Selection A Define Industrial Application (e.g., Corrosion Inhibition, Herbicide Synthesis) B Identify Key Performance Requirements (e.g., Efficiency, Yield, Purity) A->B C Select Potential Amine Candidates (this compound & Alternatives) B->C D Conduct Literature Search for Existing Performance Data C->D E Perform Laboratory Experiments (Following Standardized Protocols) D->E F Analyze and Compare Experimental Results (e.g., Inhibition Efficiency, Reaction Yield) E->F J Integrate Performance and Economic Data F->J G Gather Raw Material Pricing Data H Determine 'Cost-in-Use' Based on Effective Concentration/Dosage G->H I Conduct Overall Cost-Benefit Analysis H->I I->J K Select Optimal Amine for the Specific Industrial Process J->K

Caption: Workflow for selecting an optimal amine for industrial processes.

Conclusion

For corrosion inhibition, the steric hindrance of this compound may offer advantages in forming a dense, protective layer on metal surfaces. In herbicide synthesis, its structure will influence the properties and efficacy of the final product.

To make an optimal choice, researchers and drug development professionals are encouraged to conduct their own comparative studies under conditions relevant to their specific processes. The experimental protocols provided in this guide offer a starting point for such evaluations. By systematically comparing performance data and conducting a thorough cost-in-use analysis, the most suitable and economically viable amine can be identified for any given industrial application.

References

Safety Operating Guide

Proper Disposal Procedures for DI-Sec-butylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of DI-Sec-butylamine is critical for ensuring personnel safety and environmental protection within research and drug development settings. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, aligned with established safety protocols.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound in a controlled environment.

Engineering Controls and Personal Protective Equipment (PPE):

  • Always work in a well-ventilated area, preferably under a chemical fume hood, to maintain airborne concentrations below recommended limits.[1][2]

  • A comprehensive range of personal protective equipment should be worn:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][3]

    • Skin Protection: Chemical-resistant gloves made of nitrile, neoprene, or butyl rubber are required.[1] A chemical-resistant apron or clothing should also be worn.[1]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved organic vapor respirator.[1]

Safe Handling and Storage Practices:

  • To prevent ignition from static electricity, use non-sparking tools and explosion-proof equipment.[2][4][5]

  • This compound is flammable and should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][4][5][6]

  • Store the chemical in tightly sealed, compatible containers (e.g., stainless steel, HDPE) in a cool, dry, and well-ventilated area.[1][2][3][4]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

**Step-by-Step Disposal and Spill Management Plan

This section outlines the procedural steps for managing both routine waste and accidental spills of this compound.

1. Waste Collection and Containment:

  • Routine Waste: Collect any this compound waste in its original container or a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[7]

  • Accidental Spills:

    • Immediately evacuate all non-essential personnel from the area.[1][3][4]

    • Eliminate all ignition sources.[2][3][4]

    • Contain the spill by absorbing it with an inert material such as vermiculite, sand, or earth.[1][2]

    • Use non-sparking tools to collect the absorbed material.[2]

2. Packaging and Labeling for Disposal:

  • Place the collected waste or absorbed spill material into a suitable, closed container.[1][2][3][4]

  • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

3. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.[1][2][3][4]

4. Final Disposal:

  • The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[5][6][7]

  • All disposal activities must adhere strictly to local, regional, and national environmental regulations.[1][5][7] A potential disposal method is controlled incineration using an incinerator equipped with a scrubber.[8]

  • Handle empty containers as hazardous, as they may contain flammable residual vapors.[5]

5. Decontamination:

  • Thoroughly wash any contaminated surfaces with soap and water.[1]

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

Quantitative Data for this compound

The following table summarizes key quantitative properties of this compound.

PropertyValue
Boiling Point132 - 135 °C[1][6]
Flash Point19 - 24 °C[2][6]
Density0.753 g/mL at 25 °C[1]
pH11.1 (1 g/L at 20 °C, for DI-n-butylamine)[5]
Aquatic ToxicityLC50 (Rainbow Trout, 96h): 5.5 mg/L (for di-n-butylamine)[7]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DI_Sec_butylamine_Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containment cluster_disposal Storage & Final Disposal assess Assess Waste (Volume & Nature) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe spill Spill Occurs? ppe->spill contain Contain Spill with Inert Absorbent spill->contain Yes collect Collect Waste into Labeled, Sealed Container spill->collect No (Routine Waste) contain->collect store Store in Designated Hazardous Waste Area collect->store dispose Arrange Professional Disposal (Licensed Vendor) store->dispose decontaminate Decontaminate Work Area & Equipment dispose->decontaminate

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling DI-Sec-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Di-Sec-Butylamine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical.

Chemical Profile: this compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] It is also harmful if inhaled, swallowed, or in contact with skin.[1][2] Vapors may form explosive mixtures with air and are heavier than air, meaning they can accumulate in low-lying areas.[3]

Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Notes
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4]Must conform to EN 166 (EU) or NIOSH (US) standards.[4]
Skin Protection Chemical-resistant, impervious clothing and apron.Wear fire/flame resistant clothing.[4]
Gloves: Chemical impermeable gloves.Specific breakthrough time data for this compound is not available. Select gloves made of materials known to be resistant to amines and flammable liquids. Always inspect gloves for integrity before use.[4]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[3][5]If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4] For firefighting, a self-contained breathing apparatus (SCBA) is required.[4]

Safe Handling and Storage Protocol

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or inside a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Ignition Sources: This chemical is flammable.[5] Keep it away from heat, sparks, open flames, and other ignition sources.[2][6] Use non-sparking tools and explosion-proof equipment.[4][7]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[2][6] Wash hands thoroughly after handling.[4]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[2][7]

Storage:

  • Container: Store in a tightly closed, properly labeled container.[3][4]

  • Location: Keep in a cool, dry, dark, and well-ventilated area.[2][3][5]

  • Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, and sources of ignition.[5]

  • Temperature: Recommended storage is at ambient temperature.[2]

Spill Response Workflow

A prompt and coordinated response is crucial in the event of a this compound spill. The following diagram outlines the logical workflow for spill management.

Spill_Response_Workflow This compound Spill Response Workflow cluster_initial_response Initial Response cluster_ppe_and_containment PPE and Containment cluster_cleanup_and_disposal Cleanup and Disposal cluster_post_spill Post-Spill Actions spill_detected Spill Detected evacuate_area Evacuate Immediate Area spill_detected->evacuate_area alert_personnel Alert Supervisor and Safety Officer evacuate_area->alert_personnel assess_spill Assess Spill Size and Risk alert_personnel->assess_spill don_ppe Don Appropriate PPE (Full-face respirator, chemical suit, gloves) assess_spill->don_ppe If spill is manageable control_vapors Control Vapors with Fog or Foam (if safe) don_ppe->control_vapors contain_spill Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) control_vapors->contain_spill prevent_drain_entry Prevent Entry into Drains and Waterways contain_spill->prevent_drain_entry collect_absorbent Collect Absorbed Material with Non-Sparking Tools prevent_drain_entry->collect_absorbent place_in_container Place in a Labeled, Sealed Container for Hazardous Waste collect_absorbent->place_in_container decontaminate_area Decontaminate Spill Area place_in_container->decontaminate_area dispose_waste Dispose of Waste According to Regulations decontaminate_area->dispose_waste remove_ppe Remove and Decontaminate/Dispose of PPE dispose_waste->remove_ppe seek_medical Seek Medical Attention if Exposed remove_ppe->seek_medical document_incident Document the Incident seek_medical->document_incident

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste, including contaminated absorbent materials, in suitable, closed, and properly labeled containers.[4]

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not dispose of it down the drain.[4] Contact a licensed professional waste disposal service to arrange for pickup and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.